molecular formula C8H8BrNO2 B8769059 1-Bromo-4-ethyl-2-nitrobenzene

1-Bromo-4-ethyl-2-nitrobenzene

Cat. No.: B8769059
M. Wt: 230.06 g/mol
InChI Key: MXBMKNNPFIPIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-ethyl-2-nitrobenzene ( 161988-89-2) is an aromatic organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . This chemical serves as a versatile synthetic intermediate and building block in various research applications, including organic synthesis and medicinal chemistry. The compound is available for purchase from chemical suppliers in quantities ranging from 1g to 5g, though availability may vary . Researchers should note that this chemical requires proper storage conditions, sealed in a dry environment at room temperature to maintain stability . Please handle with appropriate safety precautions as this compound carries hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation or respiratory irritation . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and implement all necessary safety measures when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-4-ethyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3

InChI Key

MXBMKNNPFIPIBM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 161988-89-2

This technical guide provides a comprehensive overview of 1-Bromo-4-ethyl-2-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] Its unique substitution pattern, featuring a bromo, an ethyl, and a nitro group on the benzene ring, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161988-89-2[1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1]
IUPAC Name This compound[1]
Calculated XLogP3 3.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis of this compound

The most logical and established synthetic route to this compound is through a Sandmeyer reaction.[3][4] This classic transformation in organic chemistry allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[4][5]

The synthesis is a two-step process, starting with the preparation of the precursor, 4-ethyl-2-nitroaniline, followed by its diazotization and subsequent bromination.

Step 1: Synthesis of 4-ethyl-2-nitroaniline (Precursor)

The synthesis of substituted anilines is a fundamental process in medicinal and industrial chemistry, providing key intermediates for a wide range of pharmaceuticals and materials.[6][7][8][9][10] The precursor, 4-ethyl-2-nitroaniline, can be synthesized from 4-ethylaniline through a nitration reaction.

Experimental Protocol: Synthesis of 4-ethyl-2-nitroaniline

This protocol is adapted from established methods for the nitration of substituted anilines.

  • Acetylation: In a flask equipped with a stirrer and a dropping funnel, add 4-ethylaniline to acetic anhydride at a controlled temperature to form N-(4-ethylphenyl)acetamide. This step protects the amino group from oxidation during nitration.

  • Nitration: Cool the reaction mixture in an ice bath and slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid), ensuring the temperature is maintained below 10°C. The nitro group is directed to the ortho position due to the activating and ortho,para-directing nature of the acetylamino group.

  • Hydrolysis: After the nitration is complete, the reaction mixture is carefully poured into ice water. The resulting N-(4-ethyl-2-nitrophenyl)acetamide is then hydrolyzed using an acid (e.g., hydrochloric acid) to remove the acetyl protecting group, yielding 4-ethyl-2-nitroaniline.

  • Work-up and Purification: The product is isolated by neutralization and extraction with a suitable organic solvent. Purification can be achieved by recrystallization or column chromatography.

Step 2: Sandmeyer Reaction for this compound

The Sandmeyer reaction is a robust method for introducing a variety of substituents onto an aromatic ring.[3][4][5] In this case, the amino group of 4-ethyl-2-nitroaniline is converted to a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst. The presence of a nitro group can lead to good yields in Sandmeyer reactions.[11]

Experimental Protocol: Sandmeyer Reaction

This is a generalized protocol and should be optimized for this specific substrate.

  • Diazotization: Dissolve 4-ethyl-2-nitroaniline in an aqueous acidic solution (e.g., hydrobromic acid) and cool the mixture to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to form the 4-ethyl-2-nitrobenzenediazonium bromide salt. The temperature control is critical to prevent the premature decomposition of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete decomposition of the diazonium salt. The product is then isolated by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sandmeyer Reaction 4-Ethylaniline 4-Ethylaniline N-(4-ethylphenyl)acetamide N-(4-ethylphenyl)acetamide 4-Ethylaniline->N-(4-ethylphenyl)acetamide Acetic Anhydride N-(4-ethyl-2-nitrophenyl)acetamide N-(4-ethyl-2-nitrophenyl)acetamide N-(4-ethylphenyl)acetamide->N-(4-ethyl-2-nitrophenyl)acetamide HNO₃/H₂SO₄ 4-ethyl-2-nitroaniline 4-ethyl-2-nitroaniline N-(4-ethyl-2-nitrophenyl)acetamide->4-ethyl-2-nitroaniline Acid Hydrolysis Diazonium Salt Diazonium Salt 4-ethyl-2-nitroaniline->Diazonium Salt NaNO₂/HBr (0-5 °C) This compound This compound Diazonium Salt->this compound CuBr

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset of spectra for this compound is limited, data for structurally similar compounds can provide valuable insights for characterization. For instance, the NIST WebBook provides spectral data for isomers like 1-(2-bromoethyl)-4-nitrobenzene.[12][13] Commercial suppliers may also provide spectral data upon request.[14][15][16][17]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the bromo, ethyl, and nitro substituents. The ortho and para protons to the nitro group are generally the most deshielded.[18]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group and six distinct signals for the aromatic carbons, including the ipso-carbons attached to the substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively), as well as C-H stretching and bending vibrations for the aromatic ring and the ethyl group. C-Br stretching vibrations are typically observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ). A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of three distinct functional groups that can undergo a variety of chemical transformations.

Reactivity_Diagram Start This compound Nitro_Reduction Reduction of Nitro Group (e.g., Sn/HCl, H₂/Pd-C) Start->Nitro_Reduction Bromo_Substitution Nucleophilic Aromatic Substitution or Cross-Coupling of Bromo Group (e.g., Suzuki, Heck, Buchwald-Hartwig) Start->Bromo_Substitution Aniline_Product 4-Bromo-3-ethylaniline Nitro_Reduction->Aniline_Product Amide_Formation Amide/Sulfonamide Formation Aniline_Product->Amide_Formation Coupled_Product Functionalized Nitrobenzene Derivative Bromo_Substitution->Coupled_Product

Caption: Key reactivity pathways of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation yields 4-bromo-3-ethylaniline, a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.

  • Substitution of the Bromo Group: The bromine atom can be replaced through nucleophilic aromatic substitution or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • Electrophilic Aromatic Substitution: The existing substituents on the benzene ring will direct any further electrophilic substitution reactions, although the deactivating nature of the nitro and bromo groups generally makes such reactions less favorable.

The dual functionality of this molecule makes it an invaluable building block for creating diverse chemical libraries for drug discovery and for the synthesis of specific target molecules in the pharmaceutical and agrochemical industries.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[14] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14]

General Safety Information (based on similar compounds):

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.[14][15][16]

  • Handling: Avoid contact with skin and eyes. Avoid creating dust. Keep away from heat and sources of ignition.[14][16]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the strategic introduction of various functional groups, making it a key building block for the construction of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and applications to support researchers in their scientific endeavors.

References

Introduction: The Strategic Importance of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-ethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its unique trifunctional structure—featuring a bromine atom, an ethyl group, and a nitro group on a benzene ring—renders it a versatile intermediate for the synthesis of complex molecular architectures.[1] The interplay between the electron-withdrawing nitro group and the ortho/para-directing ethyl and bromo substituents creates a nuanced reactivity profile that can be strategically exploited. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reaction pathways, offering field-proven insights for its application in pharmaceutical and materials science research.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the bedrock of its effective application. This compound is identified by the CAS Number 161988-89-2.[2][3] Its core descriptors are summarized below.

Structural and Physical Data Summary
PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1][2]
Molecular Weight 230.06 g/mol [1][2]
IUPAC Name This compound[2]
Appearance Light yellow solid (powder)[4]
InChIKey MXBMKNNPFIPIBM-UHFFFAOYSA-N[2]
SMILES CCC1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][2]

A visual representation of the molecule's structure is essential for understanding its reactivity.

Caption: Structure of this compound.

Part 2: Synthesis and Manufacturing Pathways

The synthesis of this compound requires careful control of regioselectivity due to the directing effects of the substituents. The ethyl group is an activating ortho, para-director, while the nitro group is a deactivating meta-director.

Method 1: Bromination of 2-Ethylnitrobenzene

A common laboratory-scale synthesis involves the direct bromination of 2-ethylnitrobenzene.[5] This approach leverages the directing effects of the existing substituents.

  • Causality: The ethyl group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) locations. The nitro group at position 1 strongly deactivates the ring, particularly at the ortho and para positions relative to itself, but its influence is less pronounced at the meta positions. The bromination occurs at the 5-position (which is para to the ethyl group), resulting in the isomer 4-bromo-1-ethyl-2-nitrobenzene.

Experimental Protocol:

  • Setup: To a 3L reaction flask, add 1.1L of dichloromethane and 212g (1.4 mol) of o-ethylnitrobenzene.

  • Reaction: Heat the mixture to reflux.

  • Reagent Addition: Add 250g (1.4 mol) of N-bromosuccinimide (NBS) in batches. The use of NBS is a common strategy for milder bromination, reducing the formation of polybrominated byproducts.

  • Reflux: Continue to reflux for 2 hours.[5]

  • Quenching: After the reaction is complete, cool the mixture to 25±5°C. Add 1.27kg of saturated sodium sulfite solution dropwise to quench any remaining NBS or bromine.

  • Purification: Add 0.72 kg of n-heptane to facilitate recrystallization, yielding the desired product.[5]

Synthesis start o-Ethylnitrobenzene reagents + N-Bromosuccinimide (NBS) In Dichloromethane start->reagents conditions Reflux, 2h reagents->conditions Heat product This compound conditions->product

Caption: Synthesis workflow via bromination.

Part 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by three key features: the electron-deficient aromatic ring, the displaceable bromine atom, and the reducible nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the C-Br bond towards nucleophilic attack.[6][7] This is a classic example of the SNAr mechanism.

  • Mechanistic Insight: The reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. The subsequent departure of the bromide leaving group restores the aromaticity of the ring.[8]

Caption: The SNAr Addition-Elimination pathway.

This reactivity allows for the introduction of a wide range of functional groups, such as hydroxyls or amines, by displacing the bromine atom.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9][10] This enables the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science.

  • Expertise & Causality: The Suzuki reaction couples an organoboron species (like an arylboronic acid) with an organohalide.[10] The choice of palladium catalyst, ligand, and base is critical for success, especially with an electron-deficient substrate. The reaction allows for the construction of biaryl structures, which are prevalent in many pharmaceutical agents.

General Experimental Protocol (Suzuki Coupling):

  • Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degassing: Purge the mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

  • Reaction: Heat the mixture (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂), providing a crucial synthetic handle for further functionalization.[1] This transformation dramatically alters the electronic properties of the ring, converting the strongly deactivating nitro group into a strongly activating amino group.

  • Common Reagents: Standard conditions for this reduction include using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst).[1]

Reactions start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu⁻ suzuki Suzuki Cross-Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst reduction Nitro Group Reduction start->reduction [H] (e.g., Sn/HCl) prod_snar 4-ethyl-2-nitro-[Substituted Ring] snar->prod_snar prod_suzuki Substituted 4-ethyl-2-nitrobiphenyl suzuki->prod_suzuki prod_reduction 5-Bromo-2-ethylaniline reduction->prod_reduction

Caption: Key reaction pathways from the core molecule.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring safety. The information provided in Safety Data Sheets (SDS) should always be consulted.[4][11][12]

Hazard Identification and Precautionary Measures
  • Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It can be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

  • Prevention (P-Statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[13]

    • Use only outdoors or in a well-ventilated area.[11]

    • Wash hands and any exposed skin thoroughly after handling.[11][14]

First Aid and Emergency Response
  • If on Skin (P302 + P352): Wash with plenty of soap and water.[4] Remove contaminated clothing immediately.[12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] Seek immediate medical attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[4][11]

  • If Swallowed: Call a physician or poison control center immediately. Rinse mouth. Do not induce vomiting.[12]

Storage and Disposal
  • Storage (P403 + P233): Store in a well-ventilated place. Keep container tightly closed.[4] Keep in a dry, cool place away from incompatible materials such as strong oxidizing agents and bases.[11]

  • Disposal (P501): Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

References

1-Bromo-4-ethyl-2-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-nitrobenzene

Authored by a Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with significant applications in organic synthesis, particularly as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzene ring functionalized with a bromine atom, an ethyl group, and a nitro group, provides multiple reaction sites for constructing more complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

The precise molecular weight of this compound is a fundamental parameter for stoichiometric calculations in synthesis and for accurate mass determination in analytical procedures. The molecular formula is C8H8BrNO2.[1][2] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the calculated molecular weight is approximately 230.06 g/mol .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties dictate its behavior in various chemical transformations and analytical separations.

PropertyValueSource
Molecular Formula C8H8BrNO2[1][2]
Molecular Weight 230.06 g/mol [1]
CAS Number 161988-89-2[3]
Alternate CAS Number 10342-66-2[2][4]
Appearance Not explicitly stated, though related compounds are often crystalline solids.
Solubility Soluble in common organic solvents like dichloromethane and ethyl acetate.[5][6]

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a substituted bromobenzene or the bromination of a substituted nitrobenzene. The choice of synthetic route depends on the availability of starting materials and the desired regioselectivity.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Material: 1-Ethyl-4-nitrobenzene Reagents Reagents: Bromine, Silver Sulfate, Concentrated Sulfuric Acid Start->Reagents Mix with Reaction Electrophilic Aromatic Substitution (Bromination) Reagents->Reaction Initiates Workup Quenching with NaHSO3 Extraction with Ethyl Acetate Reaction->Workup Proceeds to Purification Solvent Evaporation Workup->Purification Followed by Product Product: 2-Bromo-1-ethyl-4-nitrobenzene Purification->Product Yields

Caption: Synthetic workflow for the bromination of 1-ethyl-4-nitrobenzene.

Experimental Protocol: Bromination of 1-Ethyl-4-nitrobenzene

This protocol describes the synthesis of the regioisomer, 2-bromo-1-ethyl-4-nitrobenzene, which provides insight into a common synthetic strategy for this class of compounds.[6]

Materials:

  • 1-Ethyl-4-nitrobenzene (4.0 g, 26.4 mmol)

  • Silver sulfate (8.18 g, 26.4 mmol)

  • Concentrated sulfuric acid (24 mL)

  • Water (2.8 mL)

  • Bromine (4.23 g, 26.4 mmol)

  • 10% Sodium hydrogen sulfite solution

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

Procedure:

  • To a mixture of 1-ethyl-4-nitrobenzene, silver sulfate, concentrated sulfuric acid, and water, add bromine dropwise at ambient temperature.

  • Stir the mixture for 4 hours at ambient temperature after the addition is complete.

  • Pour the reaction mixture into a 10% sodium hydrogen sulfite solution (150 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Dry the combined organic extracts over sodium sulfate.

  • Concentrate the solvent under vacuum to yield the product.

Rationale: The use of silver sulfate facilitates the bromination by acting as a halogen carrier, enhancing the electrophilicity of bromine. The sulfuric acid serves as both a solvent and a catalyst. The sodium hydrogen sulfite quench is necessary to neutralize any remaining bromine.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Analytical Characterization Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (Molecular Ion Peak) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC IR IR Spectroscopy (Functional Groups) Sample->IR Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis IR->Data_Analysis Final_Confirmation Confirmed Structure and Purity Data_Analysis->Final_Confirmation

Caption: Logical flow for the analytical characterization of the product.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure. For a related isomer, 2-bromo-1-ethyl-4-nitrobenzene, the ¹H NMR spectrum shows characteristic signals for the ethyl group (a triplet and a quartet) and distinct aromatic protons.[6]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight. The mass spectrum of the parent compound, 1-(2-bromoethyl)-4-nitrobenzene, shows a molecular ion peak corresponding to its molecular weight.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the synthesized compound. A reverse-phase HPLC method using an acetonitrile/water mobile phase can effectively separate the target compound from impurities.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. The spectrum would be expected to show characteristic absorption bands for the C-Br, C-N, and N-O (from the nitro group) bonds. The IR spectrum of a related compound, 2-(2-azido-1-(2-(2-azidoethoxy)ethoxy)ethyl)-4-bromo-1-nitrobenzene, displays peaks for the nitro group.[9]

Safety and Handling

This compound and related nitroaromatic compounds should be handled with care due to their potential toxicity.

General Handling Precautions:

  • Work in a well-ventilated area or a chemical fume hood.[10][11]

  • Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12]

  • Prevent inhalation of dust or vapors.[10][11]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible substances.[10][13]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This technical guide provides a detailed overview of this compound, focusing on its molecular weight, physicochemical properties, synthesis, and analytical characterization. The provided protocols and safety information are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical intermediate. Adherence to established laboratory safety practices is paramount when handling this and related chemical compounds.

References

An In-Depth Spectroscopic Guide to 1-Bromo-4-ethyl-2-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Spectroscopic Implications

The structure of 1-Bromo-4-ethyl-2-nitrobenzene is defined by a benzene ring with three substituents: a bromine atom, a nitro group, and an ethyl group. The interplay of the electronic effects of these groups—the strong electron-withdrawing nature of the nitro group, the electron-withdrawing inductive and electron-donating resonance effects of the bromine, and the electron-donating character of the ethyl group—creates a unique electronic environment that governs its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts are based on established substituent effects on benzene rings.[2]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the three aromatic protons. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.2Doublet (d)1HH-3Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding.
~ 7.6 - 7.8Doublet of doublets (dd)1HH-5Ortho to the bromine atom and meta to the NO₂ group.
~ 7.3 - 7.5Doublet (d)1HH-6Para to the NO₂ group and ortho to the ethyl group.
~ 2.7 - 2.9Quartet (q)2H-CH₂-Benzylic protons coupled to the adjacent methyl group.
~ 1.2 - 1.4Triplet (t)3H-CH₃Coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached substituents.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 148 - 152C-2Directly attached to the nitro group (ipso-carbon), highly deshielded.
~ 140 - 144C-4Attached to the electron-donating ethyl group.
~ 133 - 136C-6Aromatic CH.
~ 130 - 133C-5Aromatic CH.
~ 125 - 128C-3Aromatic CH, ortho to the nitro group.
~ 118 - 122C-1Directly attached to the bromine atom (ipso-carbon).
~ 28 - 32-CH₂-Aliphatic methylene carbon.
~ 14 - 17-CH₃Aliphatic methyl carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy Analysis

The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the most prominent features will be the strong absorptions from the nitro group.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakAromatic C-H stretch.[3]
~ 2970 - 2850MediumAliphatic C-H stretch (from ethyl group).[3]
~ 1550 - 1475StrongAsymmetric NO₂ stretch.[4]
~ 1360 - 1290StrongSymmetric NO₂ stretch.[4]
~ 1600, ~1475Medium-WeakAromatic C=C ring stretches.[3]
~ 1050 - 1000MediumC-Br stretch.

Table 3: Predicted Key IR Absorption Bands for this compound.

The two strong bands for the nitro group's N-O stretching are highly characteristic and often the most easily identifiable peaks in the spectrum of a nitro-aromatic compound.[5][6]

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and information about the molecule's fragmentation pattern. A key feature will be the isotopic signature of bromine.

Molecular Ion Peak

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7][8] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • [M]⁺: m/z ≈ 229 (containing ⁷⁹Br)

  • [M+2]⁺: m/z ≈ 231 (containing ⁸¹Br)

Major Fragmentation Pathways

The fragmentation is dictated by the stability of the resulting ions and neutral losses. The aromatic ring provides stability, but the substituents offer sites for cleavage.

m/z (for ⁷⁹Br isotope)Interpretation
214[M-CH₃]⁺ (Loss of a methyl radical from the ethyl group)
183[M-NO₂]⁺ (Loss of a nitro group)
150[M-Br]⁺ (Loss of a bromine radical)
104[C₈H₈]⁺ (Loss of Br and NO₂)
77[C₆H₅]⁺ (Phenyl cation)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound.

M [C₈H₈BrNO₂]⁺ m/z = 229/231 M_minus_CH3 [C₇H₅BrNO₂]⁺ m/z = 214/216 M->M_minus_CH3 - CH₃ M_minus_NO2 [C₈H₈Br]⁺ m/z = 183/185 M->M_minus_NO2 - NO₂ M_minus_Br [C₈H₈NO₂]⁺ m/z = 150 M->M_minus_Br - Br Fragment_104 [C₈H₈]⁺ m/z = 104 M_minus_NO2->Fragment_104 - Br M_minus_Br->Fragment_104 - NO₂ Start 1-Bromo-4-ethylbenzene Step1 Add dropwise to a cold (0-5 °C) mixture of concentrated H₂SO₄ and HNO₃ Start->Step1 Step2 Stir at low temperature for 1-2 hours, then allow to warm to room temperature Step1->Step2 Step3 Quench reaction by pouring onto ice Step2->Step3 Step4 Extract with an organic solvent (e.g., dichloromethane) Step3->Step4 Step5 Wash organic layer with NaHCO₃(aq) and brine, then dry over Na₂SO₄ Step4->Step5 Step6 Purify by column chromatography or recrystallization Step5->Step6 End This compound Step6->End

References

An In-depth Technical Guide to the Physical Characteristics of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of 1-Bromo-4-ethyl-2-nitrobenzene, a key aromatic intermediate in organic synthesis. The information contained herein is intended to support research and development activities by providing essential data and validated experimental protocols for its characterization.

Introduction

This compound (CAS No. 161988-89-2) is a substituted nitroaromatic compound with significant utility in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing bromo, ethyl, and nitro groups on a benzene ring, allows for a variety of chemical transformations. A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of its products. This document outlines the key physicochemical parameters of this compound and provides detailed methodologies for their experimental determination.

Physicochemical Properties

A precise understanding of the physical properties of a chemical compound is fundamental to its application in a laboratory setting. While some experimental values for this compound are not widely reported in publicly available literature, the following tables summarize its known and computed properties.

Table 1: Key Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem[1]
Molecular Weight 230.06 g/mol PubChem[1]
CAS Number 161988-89-2Aaron Chemicals[2]
Melting Point No data availableSAFETY DATA SHEETS[3]
Boiling Point No data availableSAFETY DATA SHEETS[3]
Density No data availableSAFETY DATA SHEETS[3]

Note: The absence of experimentally determined melting point, boiling point, and density in readily accessible safety data sheets suggests that these values may not have been extensively studied or reported.[3] Researchers should determine these properties experimentally before use in specific applications.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions and purification processes. Based on its structure, it is expected to be sparingly soluble in water and more soluble in common organic solvents. A qualitative assessment of its solubility is recommended.

Table 2: Predicted and Observed Solubility of this compound

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe polar nitro group may offer some interaction with water, but the overall hydrophobic nature of the brominated aromatic ring and the ethyl group will limit solubility.
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Diethyl EtherSoluble
TolueneSoluble
HexaneSparingly Soluble

Elemental Composition and Verification

The elemental composition of this compound (C₈H₈BrNO₂) indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen. The presence of the key heteroatoms, bromine and nitrogen, can be confirmed through established qualitative organic analysis tests.

Rationale for Elemental Analysis

In a research and drug development setting, verifying the identity of starting materials is a critical first step. Elemental analysis provides a fundamental confirmation of the compound's composition. For this compound, confirming the presence of both bromine and nitrogen is essential to distinguish it from other potential reactants or impurities.

Experimental Protocols for Elemental Analysis

The Lassaigne's test, or sodium fusion test, is a reliable method for the qualitative determination of halogens and nitrogen in organic compounds.[3] The organic compound is fused with sodium metal to convert the covalently bonded nitrogen and bromine into sodium cyanide (NaCN) and sodium bromide (NaBr), respectively. These ionic salts can then be detected in an aqueous solution.

Protocol:

  • In a fume hood, carefully add a small, dry piece of sodium metal to a fusion tube.

  • Gently heat the tube until the sodium melts.

  • Add a small amount of this compound to the molten sodium.

  • Heat the tube gently at first, then strongly until it is red hot.

  • Plunge the red-hot tube into a porcelain dish containing about 10-15 mL of distilled water.

  • Cover the dish with a wire gauze and carefully crush the tube with a glass rod.

  • Boil the solution for a few minutes, then filter to obtain the sodium fusion extract.

  • Test for Nitrogen: To a portion of the sodium fusion extract, add 2-3 drops of freshly prepared ferrous sulfate solution and warm gently. Acidify the solution with dilute sulfuric acid. The formation of a Prussian blue precipitate or coloration confirms the presence of nitrogen.

  • Test for Bromine: To another portion of the sodium fusion extract, add dilute nitric acid to acidify the solution, and then add a few drops of silver nitrate solution. A pale yellow precipitate that is sparingly soluble in ammonium hydroxide indicates the presence of bromine.[4]

The Beilstein test is a rapid and simple, though less specific, test for the presence of halogens (chlorine, bromine, or iodine).[5]

Protocol:

  • Take a copper wire and heat it in a Bunsen burner flame until it no longer imparts any color to the flame.

  • Dip the hot copper wire into a small sample of this compound.

  • Introduce the wire with the sample back into the flame.

  • A green or blue-green flame indicates the presence of a halogen.

Experimental Determination of Physical Properties

Given the lack of reported experimental data for some key physical properties, the following protocols are provided to enable researchers to determine these values in their own laboratories.

G cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_data Data Acquisition Prep Obtain Pure Sample of This compound MP Melting Point (Thiele Tube) Prep->MP BP Boiling Point (Microscale) Prep->BP Sol Solubility Test Prep->Sol MP_Data Record Melting Range MP->MP_Data BP_Data Record Boiling Point BP->BP_Data Sol_Data Observe & Record Solubility Sol->Sol_Data

Figure 1: Workflow for the experimental determination of the physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of a solid's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: [3]

  • Finely powder a small amount of crystalline this compound.

  • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing.

  • Fill a Thiele tube with a suitable high-boiling liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

  • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is level with the thermometer bulb.

  • Gently heat the side-arm of the Thiele tube with a small flame, aiming for a temperature increase of 1-2 °C per minute as the melting point is approached.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Boiling Point Determination (Microscale Method)

For small sample quantities, the microscale boiling point determination is a convenient and accurate method.[6]

Protocol:

  • Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

  • Place a short, sealed capillary tube, open end down, into the test tube.

  • Immerse the assembly in a heating bath (e.g., a Thiele tube filled with a high-boiling liquid).

  • Heat the bath gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.[7]

Protocol:

  • Place approximately 10-20 mg of the compound into a series of small, labeled test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether, toluene, hexane).

  • Agitate each test tube vigorously for 30-60 seconds.

  • Observe and record whether the compound is soluble (forms a clear, homogeneous solution), sparingly soluble (partially dissolves), or insoluble (remains as a distinct solid phase).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other expected absorptions include C-H stretching of the aromatic ring and the ethyl group, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ethyl group.

Safety, Handling, and Storage

As a nitroaromatic and halogenated compound, this compound should be handled with appropriate safety precautions.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate. This guide provides a foundational understanding of its physical characteristics and outlines reliable experimental procedures for their determination. The provided protocols are designed to be self-validating and to ensure the generation of accurate and reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

Introduction: The Strategic Functionalization of Aromatic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Nitration of 1-bromo-4-ethylbenzene

Electrophilic Aromatic Substitution (EAS) remains a cornerstone of modern organic synthesis, providing a powerful toolkit for the functionalization of aromatic rings. The introduction of a nitro group via nitration is a particularly significant transformation, as the nitro moiety serves as a versatile precursor for a multitude of other functional groups, most notably amines, which are ubiquitous in pharmaceuticals and advanced materials. This guide provides a detailed examination of the electrophilic nitration of 1-bromo-4-ethylbenzene, a disubstituted benzene derivative where the interplay of electronic and steric effects dictates the reaction's outcome. By dissecting the underlying mechanistic principles and providing a robust experimental framework, we aim to equip researchers and development professionals with the insights necessary for the predictable and efficient synthesis of targeted nitroaromatic compounds.

Theoretical Framework: Decoding Substituent Directing Effects

The regiochemical outcome of an EAS reaction on a substituted benzene ring is not random; it is governed by the electronic properties of the substituents already present. These groups influence both the reaction rate and the position of the incoming electrophile.

The Ethyl Group: An Activating Ortho-, Para- Director

The ethyl group (-CH₂CH₃) is an alkyl substituent. Through an inductive effect (+I), it donates electron density to the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[1] This effect is why alkyl groups are known as activating groups.[2] This increased electron density is most pronounced at the ortho and para positions, which can be visualized through the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[3] Consequently, the ethyl group directs incoming electrophiles to the positions ortho and para to itself.[4][5]

The Bromo Group: A Deactivating Ortho-, Para- Director

Halogens, such as bromine, present a more nuanced case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring by reducing its overall electron density and making it less reactive than benzene.[1] However, the bromine atom also possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance effect specifically stabilizes the sigma complexes formed from attack at the ortho and para positions.[6][7] Because the stability of the intermediate determines the reaction pathway, the deactivating bromo group paradoxically directs incoming electrophiles to the ortho and para positions.[8][9]

Regioselectivity: Predicting the Major Product

In the nitration of 1-bromo-4-ethylbenzene, we must consider the combined influence of both substituents. The fundamental rule in disubstituted systems is that the more powerfully activating group dictates the position of substitution.[10]

  • Ethyl Group: Activating, directs to positions 2 and 6 (ortho). Position 4 is blocked.

  • Bromo Group: Deactivating, directs to positions 2 and 6 (ortho). Position 5 is blocked.

In this scenario, the directing effects of the two groups are cooperative, both favoring substitution at the positions ortho to the ethyl group (C2 and C6). The ethyl group, being an activator, enhances the nucleophilicity of the ring, while the bromo group, a deactivator, retards the overall reaction rate. The dominant activating nature of the ethyl group will steer the incoming nitronium ion (NO₂⁺) primarily to the positions ortho to it. Therefore, the principal product of the reaction is 1-bromo-4-ethyl-2-nitrobenzene .

Data Summary: Substituent Effects
SubstituentElectronic EffectClassificationDirecting Effect
-CH₂CH₃ (Ethyl)Inductive Donation (+I)ActivatingOrtho, Para
-Br (Bromo)Inductive Withdrawal (-I), Resonance Donation (+M)DeactivatingOrtho, Para
Predicted Major Product --This compound

The Core Mechanism: A Step-by-Step Analysis

The electrophilic nitration of 1-bromo-4-ethylbenzene proceeds via a well-established three-step mechanism.

Step 1: Generation of the Nitronium Ion Electrophile

The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[11][12]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Nucleophilic Attack and Sigma Complex Formation

The electron-rich π system of the 1-bromo-4-ethylbenzene ring attacks the nitronium ion. This is the rate-determining step of the reaction.[11] The attack occurs predominantly at the C2 position (ortho to the activating ethyl group), breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[13] The positive charge in this intermediate is delocalized over three carbon atoms, and the stability of this complex is key to the regioselectivity.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, rapid step, a weak base in the mixture (such as H₂O or the HSO₄⁻ anion) abstracts the proton from the carbon atom that now bears the nitro group.[11] This restores the stable aromatic π system and yields the final product, this compound.

Mechanistic Workflow Diagram

Electrophilic_Nitration_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node sub 1-bromo-4-ethylbenzene no2_plus NO₂⁺ (Nitronium Ion) sigma_complex Sigma Complex (Arenium Ion Intermediate) sub->sigma_complex Step 2: Electrophilic Attack (Rate-Determining) caption Mechanism of Nitration base HSO₄⁻ / H₂O product This compound sigma_complex->product Step 3: Deprotonation h2so4 H₂SO₄

Caption: The electrophilic nitration mechanism for 1-bromo-4-ethylbenzene.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzenes and is designed to ensure safety and maximize the yield of the desired product.[8][9][14] The causality for each step is explained to provide a trustworthy and reproducible methodology.

Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

  • 1-bromo-4-ethylbenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

  • 95% Ethanol

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Preparation of the Nitrating Mixture (Causality: Controlled generation of the electrophile):

    • In a 50 mL Erlenmeyer flask, carefully add 4.0 mL of concentrated sulfuric acid.

    • Place the flask in an ice bath and allow it to cool to below 10 °C.

    • Slowly and with continuous stirring, add 4.0 mL of concentrated nitric acid to the sulfuric acid. This is a highly exothermic process; maintaining a low temperature is critical to prevent the formation of side products and ensure safety. The resulting mixture contains the active nitronium ion electrophile.[14]

  • Electrophilic Substitution Reaction (Causality: Temperature control to prevent dinitration):

    • While keeping the nitrating mixture in the ice bath, begin the dropwise addition of 3.0 mL of 1-bromo-4-ethylbenzene over a period of approximately 10-15 minutes.

    • Continuously monitor the reaction temperature, ensuring it does not exceed 50-60 °C.[6] Exceeding this temperature significantly increases the rate of dinitration, a common side reaction where a second nitro group is added to the ring. Swirl the flask regularly to ensure proper mixing.

  • Reaction Completion and Quenching (Causality: Product precipitation and acid neutralization):

    • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 15 minutes with occasional swirling to ensure the reaction proceeds to completion.

    • Prepare a beaker containing approximately 50 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the crushed ice while stirring. This quenches the reaction by diluting the acids and causes the crude organic product, which is insoluble in water, to precipitate out of the aqueous solution.[9]

  • Isolation and Purification (Causality: Separation based on solubility differences):

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with several portions of cold deionized water to remove any residual acid.

    • The primary impurity is likely the undesired regioisomer. Purification can be achieved by recrystallization from a suitable solvent, such as 95% ethanol. The major product, this compound, and any minor isomers will have different solubilities, allowing for their separation. The less soluble compound will crystallize out of the solution upon cooling.[8]

Conclusion

The electrophilic nitration of 1-bromo-4-ethylbenzene is a classic example of regioselectivity in electrophilic aromatic substitution, governed by the hierarchical influence of its substituents. The activating, ortho-, para-directing ethyl group overrides the deactivating, ortho-, para-directing bromo group to direct the incoming nitro group primarily to the C2 position. A thorough understanding of these electronic principles, combined with careful control over experimental conditions such as temperature, allows for the predictable and high-yield synthesis of this compound. This knowledge is fundamental for professionals engaged in the multi-step synthesis of complex molecular targets in the pharmaceutical and chemical industries.

References

A Technical Guide to the Regioselectivity in the Nitration of 1-Bromo-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the regioselectivity observed during the electrophilic aromatic nitration of 1-bromo-4-ethylbenzene. The principles of electrophilic aromatic substitution are explored, with a specific focus on the competing directing effects of the bromo and ethyl substituents. This document elucidates the mechanistic underpinnings that dictate the positional outcome of the nitration, including the roles of activating and deactivating groups, resonance and inductive effects, and steric hindrance. A detailed, field-tested experimental protocol for the nitration of a related compound, bromobenzene, is provided as a practical reference, alongside a discussion of the expected product distribution for 1-bromo-4-ethylbenzene. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development, offering both theoretical insights and practical guidance.

Introduction: The Principles of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[1] The regiochemical outcome of EAS on a substituted benzene ring is profoundly influenced by the nature of the existing substituent(s). These substituents can either increase (activate) or decrease (deactivate) the rate of reaction compared to unsubstituted benzene and direct the incoming electrophile to specific positions on the ring (ortho, meta, or para).[2][3]

The nitration of aromatic compounds, a classic example of EAS, is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[4][5] This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction.[4][5][6][7] The interaction of the nitronium ion with the π-electron system of the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[5][8] The final step involves the deprotonation of this intermediate to restore aromaticity and yield the nitroaromatic product.[5][6]

Directing Effects of Substituents: A Case Study of 1-Bromo-4-ethylbenzene

The substrate , 1-bromo-4-ethylbenzene, possesses two distinct substituents on the benzene ring: a bromo group and an ethyl group. Understanding their individual and combined directing effects is crucial to predicting the outcome of the nitration reaction.

The Ethyl Group: An Activating Ortho-, Para-Director

Alkyl groups, such as the ethyl group (-CH₂CH₃), are classified as activating groups.[9][10] They donate electron density to the aromatic ring primarily through an inductive effect, which stabilizes the positively charged arenium ion intermediate.[11][12] This electron-donating nature increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[13] Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[10][12]

The Bromo Group: A Deactivating Ortho-, Para-Director

Halogens, including bromine, present a more complex scenario. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which arises from their high electronegativity.[9][10] This effect reduces the overall electron density of the aromatic ring, making it less reactive than benzene.[10] However, halogens also possess lone pairs of electrons that can be donated to the ring through resonance (+M effect).[10] This resonance effect partially counteracts the inductive effect and is responsible for their ortho-, para-directing nature.[10] The resonance structures for ortho and para attack allow for the delocalization of the positive charge onto the halogen atom, providing an additional, relatively stable resonance contributor. This stabilization is not possible for meta attack.[11]

Competing Influences in 1-Bromo-4-ethylbenzene

In 1-bromo-4-ethylbenzene, the two substituents are para to each other. This arrangement simplifies the analysis of directing effects. The ethyl group at C4 directs the incoming nitro group to the ortho positions (C3 and C5). The bromo group at C1 directs the incoming nitro group to its ortho positions (C2 and C6).

The key principle in disubstituted benzenes is that the more powerful activating group generally dictates the position of substitution.[14][15] In this case, the ethyl group is an activator, while the bromo group is a deactivator.[9][16] Therefore, the directing effect of the ethyl group will be the dominant influence.

Predicting the Regioselectivity: The Role of Steric Hindrance

Based on the dominant directing effect of the activating ethyl group, the nitration of 1-bromo-4-ethylbenzene is expected to yield products where the nitro group is positioned ortho to the ethyl group. This leads to two possible primary products:

  • 1-Bromo-4-ethyl-2-nitrobenzene

  • 2-Bromo-5-ethyl-1-nitrobenzene (which is the same as this compound due to numbering conventions)

However, we must also consider the steric hindrance imposed by the existing substituents. The positions ortho to the ethyl group are also ortho to the bromo group. The approach of the electrophile to the positions flanked by both the bromo and ethyl groups (C2 and C6 relative to the bromo group) may be sterically hindered.

While the ethyl group is the stronger directing group, the bromo group is larger than a hydrogen atom and will exert some steric influence. Generally, substitution tends to occur at the least sterically hindered position.[14][17] In the case of 1-bromo-4-ethylbenzene, the positions ortho to the ethyl group (C3 and C5) are equivalent. Therefore, the primary product expected is 1-bromo-2-nitro-4-ethylbenzene .

The potential for substitution at the positions ortho to the bromo group (and meta to the ethyl group) is significantly lower due to the deactivating nature of the bromine and the less favorable electronic direction from the ethyl group.

dot graph "" { graph [rankdir=TB, splines=ortho, label="Reaction Pathway for Nitration of 1-Bromo-4-ethylbenzene", labelloc=t, fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} केंद Figure 1. Logical workflow illustrating the directing effects in the nitration of 1-bromo-4-ethylbenzene.

Experimental Protocol: Nitration of Bromobenzene

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.[18]

Materials
  • Bromobenzene

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized Water

  • 95% Ethanol

  • 50 mL Erlenmeyer flask

  • Graduated cylinders

  • Beakers

  • Hot plate

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

Procedure
  • Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently to mix and then cool it to room temperature in an ice-water bath.[18]

  • Addition of Bromobenzene: Slowly add 3.0 mL of bromobenzene in 0.5 mL portions to the cooled nitrating mixture over a period of 5 minutes. Swirl the flask regularly during the addition. Maintain the reaction temperature below 60°C to minimize the formation of dinitro byproducts.[18][19] If the flask becomes warm, cool it in the ice bath.[18]

  • Reaction: After the addition is complete, warm the mixture in a water bath maintained between 50-60°C for 15 minutes to ensure the reaction goes to completion.[18][19]

  • Quenching and Precipitation: Cool the reaction mixture on ice. Pour the cooled mixture into a beaker containing 50 mL of cold water to precipitate the crude product.[18]

  • Isolation of the Crude Product: Collect the solid product by suction filtration. Wash the crystals thoroughly with cold water to remove any residual acid.[18]

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.[18][19][20]

  • Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and allow them to air dry.

Expected Product Distribution and Analysis

The nitration of 1-bromo-4-ethylbenzene, guided by the principles outlined, is expected to yield a primary product with the nitro group at the 2-position.

Substituent Position Directing Effect Activating/Deactivating
-Br1Ortho, ParaDeactivating
-CH₂CH₃4Ortho, ParaActivating

Table 1. Summary of Substituent Effects in 1-Bromo-4-ethylbenzene.

The major product will be 1-bromo-2-nitro-4-ethylbenzene . Minor products, such as 2-bromo-1-nitro-4-ethylbenzene , may form in smaller quantities. The precise ratio of isomers would need to be determined experimentally using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The regioselectivity in the nitration of 1-bromo-4-ethylbenzene is a clear illustration of the interplay between electronic and steric effects in electrophilic aromatic substitution. The activating, ortho-, para-directing ethyl group is the dominant controlling factor, directing the incoming nitronium ion primarily to its ortho position. The deactivating, yet ortho-, para-directing bromo group plays a secondary role, with its steric bulk also influencing the final product distribution. A thorough understanding of these fundamental principles is essential for researchers and drug development professionals in designing synthetic routes and predicting the outcomes of aromatic functionalization reactions. The provided experimental framework for a similar substrate offers a solid foundation for practical application in the laboratory.

References

The Synthesis of 1-Bromo-4-ethyl-2-nitrobenzene: A Technical Guide to Key Intermediates and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Bromo-4-ethyl-2-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. We will dissect the two primary synthetic strategies, focusing on the critical intermediates and the chemical principles governing the regioselectivity of these reactions. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of this compound

This compound is a key building block in organic synthesis. Its trifunctionalized aromatic ring, featuring bromo, ethyl, and nitro groups at specific positions, offers a versatile platform for the construction of more complex molecules. The strategic placement of these functional groups allows for a wide range of subsequent chemical transformations, making it a sought-after precursor in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries.

The synthesis of this target molecule hinges on the careful orchestration of electrophilic aromatic substitution reactions. The choice of starting material and the sequence of reactions are paramount in achieving the desired substitution pattern with high yield and purity. This guide will elucidate the two most common and logical synthetic routes, providing the necessary technical details for their successful implementation.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two main retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials and the desired control over isomer formation.

  • Pathway A: Nitration of 1-Bromo-4-ethylbenzene.

  • Pathway B: Bromination of 1-Ethyl-2-nitrobenzene.

The following sections will provide a detailed analysis of each pathway, including the synthesis of the requisite key intermediates.

Pathway A: Nitration of 1-Bromo-4-ethylbenzene

This synthetic route involves the initial synthesis of the key intermediate, 1-Bromo-4-ethylbenzene, followed by its nitration to yield the final product.

Key Intermediate: Synthesis of 1-Bromo-4-ethylbenzene

The synthesis of 1-Bromo-4-ethylbenzene is typically achieved through the electrophilic aromatic substitution of ethylbenzene.[1]

Mechanism and Regioselectivity: The ethyl group is an activating, ortho-, para-director in electrophilic aromatic substitution.[2] This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (arenium ion) formed during the electrophilic attack at the ortho and para positions.[3] Due to steric hindrance from the ethyl group, the para-substituted product, 1-Bromo-4-ethylbenzene, is generally the major product under controlled reaction conditions.[1]

Experimental Protocol: Bromination of Ethylbenzene

  • Materials: Ethylbenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃) or iron filings, Dichloromethane (CH₂Cl₂), Sodium bisulfite solution, Sodium hydroxide solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethylbenzene in dichloromethane.

    • Add a catalytic amount of iron(III) bromide or iron filings.

    • Cool the flask in an ice bath.

    • Slowly add a solution of bromine in dichloromethane from the dropping funnel with constant stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until the bromine color disappears.

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite to remove any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation to yield pure 1-Bromo-4-ethylbenzene.[1]

Final Step: Nitration of 1-Bromo-4-ethylbenzene

With the key intermediate in hand, the final step is the introduction of the nitro group onto the aromatic ring.

Mechanism and Regioselectivity: In this electrophilic aromatic substitution, both the bromo and ethyl groups influence the position of the incoming nitro group. The ethyl group is an activating ortho-, para-director, while the bromine atom is a deactivating but also an ortho-, para-director.[4][5] The directing effects of both substituents reinforce each other, directing the incoming electrophile to the positions ortho to the ethyl group and ortho/para to the bromo group. Due to the steric hindrance of the ethyl group, the major product will be this compound, where the nitro group is introduced at the position ortho to the ethyl group and meta to the bromine.

Experimental Protocol: Nitration of 1-Bromo-4-ethylbenzene

  • Materials: 1-Bromo-4-ethylbenzene, Concentrated nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄), Ice, Deionized water, 5% Sodium bicarbonate solution, Anhydrous magnesium sulfate.

  • Procedure:

    • In a flask immersed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.[6]

    • In a separate flask, cool the 1-Bromo-4-ethylbenzene.

    • Slowly add the cold nitrating mixture to the 1-Bromo-4-ethylbenzene with vigorous stirring, maintaining the temperature below 10 °C.[6]

    • After the addition is complete, continue stirring at room temperature for 1 hour.

    • Pour the reaction mixture onto crushed ice.

    • Separate the organic layer and wash it sequentially with cold water and a 5% sodium bicarbonate solution until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.[7]

Pathway B: Bromination of 1-Ethyl-2-nitrobenzene

This alternative synthetic route begins with the synthesis of the key intermediate, 1-Ethyl-2-nitrobenzene, followed by its bromination.

Key Intermediate: Synthesis of 1-Ethyl-2-nitrobenzene

The synthesis of 1-Ethyl-2-nitrobenzene is achieved through the nitration of ethylbenzene.[3]

Mechanism and Regioselectivity: As previously discussed, the ethyl group is an activating, ortho-, para-director.[2] Therefore, the nitration of ethylbenzene yields a mixture of 2-ethylnitrobenzene (ortho) and 4-ethylnitrobenzene (para).[8] The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.[8]

Experimental Protocol: Nitration of Ethylbenzene

  • Materials: Ethylbenzene, Concentrated nitric acid (~70%), Concentrated sulfuric acid (~98%), Ice, Deionized water, 5% Sodium bicarbonate solution, Anhydrous calcium chloride or magnesium sulfate.

  • Procedure:

    • Prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a flask submerged in an ice-water bath with stirring.[2]

    • Slowly add ethylbenzene dropwise to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40 °C) for 30-60 minutes.[2][3]

    • Pour the reaction mixture slowly over crushed ice to quench the reaction.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with cold water, a dilute sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[2]

    • The isomeric mixture of 2-ethylnitrobenzene and 4-ethylnitrobenzene can be separated by fractional distillation.

Final Step: Bromination of 1-Ethyl-2-nitrobenzene

The final step in this pathway is the selective bromination of 1-Ethyl-2-nitrobenzene.

Mechanism and Regioselectivity: In this reaction, the ethyl group is an ortho-, para-director, while the nitro group is a strong deactivating meta-director.[9] The directing effects of the two groups are cooperative. The ethyl group directs the incoming bromine to the para position (position 4), and the nitro group directs it to the meta position (position 4 relative to the nitro group). This strong directing effect leads to the highly regioselective formation of this compound.

A common reagent for this type of bromination is N-Bromosuccinimide (NBS), which provides a low concentration of bromine, favoring aromatic substitution over other potential side reactions.[10]

Experimental Protocol: Bromination of 1-Ethyl-2-nitrobenzene with NBS

  • Materials: 1-Ethyl-2-nitrobenzene (o-ethylnitrobenzene), N-Bromosuccinimide (NBS), Dichloromethane, Saturated sodium sulfite solution, n-heptane.

  • Procedure:

    • Add 1.1 L of dichloromethane and 212 g of o-ethylnitrobenzene (1.4 mol) to a 3 L reaction flask and heat to reflux.[11]

    • Add 250 g of N-bromosuccinimide (1.4 mol) in batches to the refluxing mixture.[11]

    • Continue to reflux for 2 hours.[11]

    • After the reaction is complete, cool the mixture to 25 ± 5 °C.

    • Add 1.27 kg of saturated sodium sulfite solution dropwise to terminate the reaction.[11]

    • Add 0.72 kg of n-heptane to recrystallize the product.

    • Filter the solid to obtain this compound. A molar yield of 90% has been reported for this procedure.[11]

Data Summary and Comparison of Pathways

ParameterPathway A: Nitration of 1-Bromo-4-ethylbenzenePathway B: Bromination of 1-Ethyl-2-nitrobenzene
Key Intermediate 1-Bromo-4-ethylbenzene1-Ethyl-2-nitrobenzene
Regioselectivity Control Cooperative directing effects of -Br and -Et groups.Strong cooperative directing effects of -Et and -NO₂ groups.
Potential Byproducts Isomeric nitro-bromo-ethylbenzenes.Isomeric bromo-ethyl-nitrobenzenes (though less likely due to strong directing effects).
Reported Yield (Final Step) Variable, depends on conditions.High (up to 90%).[11]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B Et_Benzene_A Ethylbenzene Br_Et_Benzene 1-Bromo-4-ethylbenzene (Key Intermediate) Et_Benzene_A->Br_Et_Benzene Br₂ / FeBr₃ Final_Product_A This compound Br_Et_Benzene->Final_Product_A HNO₃ / H₂SO₄ Et_Benzene_B Ethylbenzene Et_Nitro_Benzene 1-Ethyl-2-nitrobenzene (Key Intermediate) Et_Benzene_B->Et_Nitro_Benzene HNO₃ / H₂SO₄ Final_Product_B This compound Et_Nitro_Benzene->Final_Product_B NBS

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes, each involving a key intermediate. Pathway A, the nitration of 1-Bromo-4-ethylbenzene, and Pathway B, the bromination of 1-Ethyl-2-nitrobenzene, both rely on the principles of electrophilic aromatic substitution and the directing effects of substituents on the benzene ring.

While both pathways are viable, Pathway B, utilizing N-Bromosuccinimide for the final bromination step, appears to offer superior regioselectivity and has been reported to provide a high yield of the desired product. The choice of the optimal synthetic route will ultimately depend on factors such as starting material availability, scalability, and the desired purity of the final product. This guide has provided the foundational knowledge and detailed protocols to enable researchers and scientists to make informed decisions in the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1-Bromo-4-ethyl-2-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Bromo-4-ethyl-2-nitrobenzene (CAS No. 161988-89-2), a substituted nitroaromatic compound with significant potential as a chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into the compound's properties, plausible synthetic routes based on established chemical principles, and its prospective applications for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a halogenated and nitrated aromatic hydrocarbon. The strategic placement of the bromo, ethyl, and nitro functional groups on the benzene ring imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The bromine atom serves as an excellent leaving group in various cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 161988-89-2[1][2][3]
Molecular Formula C₈H₈BrNO₂[1][2][4]
Molecular Weight 230.06 g/mol [2][4]
IUPAC Name This compound[2]
SMILES CCC1=CC(=C(C=C1)Br)--INVALID-LINK--[O-][2]
Appearance Not explicitly stated, likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Historical Context and Discovery

The synthesis of related compounds, such as various bromo- and nitro-substituted benzenes, has been well-documented for over a century. For instance, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a versatile method to introduce a variety of functional groups, including bromine, onto an aromatic ring via a diazonium salt intermediate[5][6]. This established a reliable pathway for the synthesis of diverse aromatic building blocks. The development of methods for direct halogenation and nitration further expanded the synthetic chemist's toolbox[7][8]. The synthesis of this compound would have become feasible through the application of these well-established reactions to appropriately substituted ethylbenzene precursors.

Proposed Synthesis and Mechanistic Insights

A definitive, peer-reviewed experimental protocol for the synthesis of this compound (CAS 161988-89-2) is not prominently featured in the available literature. However, a plausible and efficient synthetic route can be proposed based on the established principles of electrophilic aromatic substitution and the known synthesis of its isomers. The most logical approach involves the bromination of 1-ethyl-2-nitrobenzene.

Synthesis Pathway

The proposed synthesis of this compound is a two-step process starting from ethylbenzene:

  • Nitration of Ethylbenzene: Ethylbenzene is first nitrated to yield a mixture of ortho- and para-isomers, with 1-ethyl-2-nitrobenzene being one of the major products.

  • Bromination of 1-ethyl-2-nitrobenzene: The separated 1-ethyl-2-nitrobenzene is then subjected to electrophilic bromination to introduce a bromine atom onto the aromatic ring.

Synthesis_Pathway Ethylbenzene Ethylbenzene Nitrating_Mixture HNO₃ / H₂SO₄ Ethylbenzene->Nitrating_Mixture Nitration Separation Isomer Separation Nitrating_Mixture->Separation One_ethyl_2_nitrobenzene 1-ethyl-2-nitrobenzene Separation->One_ethyl_2_nitrobenzene ortho-isomer Brominating_Agent Br₂ / FeBr₃ One_ethyl_2_nitrobenzene->Brominating_Agent Bromination Target_Compound This compound Brominating_Agent->Target_Compound Applications Target This compound Reduction Reduction of Nitro Group Target->Reduction Coupling Cross-Coupling Reactions Target->Coupling Pharma Pharmaceutical Intermediates Reduction->Pharma Coupling->Pharma Agro Agrochemical Precursors Coupling->Agro

References

Methodological & Application

Application Notes and Protocols: Reduction of 1-Bromo-4-ethyl-2-nitrobenzene to 2-ethyl-5-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the selective reduction of 1-bromo-4-ethyl-2-nitrobenzene to its corresponding aniline, 2-ethyl-5-bromoaniline. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. This guide will delve into the mechanistic underpinnings of common reduction methodologies, offer a comparative analysis of various techniques, and provide a detailed, field-tested protocol for the most robust and scalable method.

Introduction: The Significance of 2-ethyl-5-bromoaniline

Substituted anilines are foundational building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. 2-ethyl-5-bromoaniline, with its specific substitution pattern, serves as a key precursor for a range of more complex molecules. The strategic placement of the ethyl and bromine substituents allows for further functionalization, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. The successful and high-yielding synthesis of this aniline derivative is therefore of considerable interest to researchers in drug development and materials science.

Comparative Analysis of Reduction Methodologies

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry.[1][2] Several methods have been established, each with its own set of advantages and limitations. The choice of reducing agent is often dictated by factors such as substrate compatibility, cost, scalability, and environmental impact.

Method Reagents Advantages Disadvantages Key Considerations
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yields, clean reaction, environmentally benign (water as a byproduct)Potential for dehalogenation (loss of bromine), requires specialized high-pressure equipment, catalyst can be expensive and pyrophoric.[2][3]Catalyst selection is crucial to avoid dehalogenation. Raney Nickel is often preferred for halogenated substrates.[2]
Metal/Acid Reduction (Béchamp Reduction) Fe/HCl, Zn/HCl, Sn/HClInexpensive and readily available reagents, robust and high-yielding.[4]Requires stoichiometric amounts of metal, generates significant metal waste, strongly acidic conditions may not be suitable for all substrates.The reaction is exothermic and requires careful temperature control.[5]
Stannous Chloride Reduction SnCl₂·2H₂OMild reaction conditions, good functional group tolerance.[2][5][6]Generates tin-based waste which can be toxic, workup can be challenging due to the formation of tin oxides.[5]Often used for small-scale synthesis due to waste concerns.

For the specific transformation of this compound, the primary concern is the preservation of the carbon-bromine bond. While catalytic hydrogenation is an attractive "green" option, the risk of hydrodebromination is significant. Therefore, metal/acid reductions, particularly with iron or tin, are often the methods of choice due to their reliability and chemoselectivity.

Mechanistic Insights: The Journey from Nitro to Amine

The reduction of a nitro group to an amine is a multi-step process involving a series of intermediates. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side products.

Metal/Acid Reduction Mechanism (e.g., Fe/HCl)

The generally accepted mechanism for the reduction of a nitro group using a metal in acidic conditions proceeds through the following key steps:

  • Electron Transfer: The metal (e.g., Fe, Sn, Zn) acts as the reducing agent, donating electrons to the nitro group.[1][7]

  • Protonation: The acidic medium provides protons (H⁺) that protonate the oxygen atoms of the nitro group.[7]

  • Intermediate Formation: The reaction proceeds through a series of intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) species.[1][8][7]

  • Final Reduction: Further electron transfer and protonation lead to the final amine product.[1][7]

The overall stoichiometry for the reduction of nitrobenzene with tin and hydrochloric acid is: C₆H₅NO₂ + 3Sn + 6HCl → C₆H₅NH₂ + 3SnCl₂ + 2H₂O[1]

A similar stoichiometry applies to reductions using iron.

a

Detailed Experimental Protocol: Fe/HCl Reduction

This protocol details the reduction of this compound using iron powder and hydrochloric acid, a cost-effective and scalable method.

Materials and Reagents
Reagent CAS Number Molecular Weight Quantity Molar Equivalents
This compound161988-89-2230.06 g/mol 10.0 g1.0
Iron Powder (<100 mesh)7439-89-655.85 g/mol 14.6 g6.0
Concentrated Hydrochloric Acid (37%)7647-01-036.46 g/mol 5 mL-
Ethanol (95%)64-17-546.07 g/mol 150 mL-
Water7732-18-518.02 g/mol 50 mL-
Sodium Hydroxide (50% w/v)1310-73-240.00 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol 200 mL-
Brine (Saturated NaCl solution)7647-14-558.44 g/mol 50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

G

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (10.0 g, 43.5 mmol), ethanol (150 mL), and water (25 mL).

  • Addition of Iron: Stir the mixture and add iron powder (14.6 g, 261 mmol) portion-wise to the flask.

  • Initiation of Reaction: Heat the mixture to approximately 60-70 °C. Once the temperature is stable, add concentrated hydrochloric acid (5 mL) dropwise via a dropping funnel over a period of 15-20 minutes. The reaction is exothermic, and the temperature should be carefully monitored.

  • Reflux: After the addition of HCl is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reaction Quench and Basification: Allow the reaction mixture to cool to room temperature. Carefully add a 50% (w/v) solution of sodium hydroxide until the pH of the mixture is basic (pH 9-10). This step is crucial to neutralize the anilinium salt and precipitate iron salts.

  • Filtration: Filter the mixture through a pad of celite using a Buchner funnel to remove the iron salts. Wash the filter cake with ethanol (2 x 25 mL).

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the remaining aqueous layer, add ethyl acetate (100 mL) and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-ethyl-5-bromoaniline.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the designated reflux time, additional iron powder and HCl can be added cautiously.

  • Difficult Filtration: The iron oxide sludge can sometimes be difficult to filter. Diluting the mixture with additional ethanol or water can aid in the filtration process.

  • Safety: The reaction is exothermic, especially during the addition of HCl. Proper cooling and slow addition are essential to control the reaction temperature. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Characterization

The identity and purity of the synthesized 2-ethyl-5-bromoaniline should be confirmed by standard analytical techniques such as:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry: To determine the molecular weight.

  • IR Spectroscopy: To identify the characteristic N-H stretching of the amine group.

Conclusion

The reduction of this compound to 2-ethyl-5-bromoaniline is a robust and scalable transformation that can be effectively achieved using the iron/hydrochloric acid method. This protocol provides a detailed and reliable procedure for researchers in the fields of organic synthesis and drug development. Careful attention to reaction conditions and safety precautions will ensure a successful and high-yielding synthesis of this valuable intermediate.

References

Application Note: Selective Catalytic Hydrogenation of 1-Bromo-4-ethyl-2-nitrobenzene to 4-Bromo-5-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemoselective catalytic hydrogenation of 1-bromo-4-ethyl-2-nitrobenzene to produce 4-bromo-5-ethylaniline, a key intermediate in pharmaceutical and agrochemical synthesis. The primary challenge in this transformation is the selective reduction of the nitro group while preserving the carbon-bromine bond, which is susceptible to hydrogenolysis. This guide details the underlying scientific principles, compares different catalytic systems, and provides two detailed experimental protocols using a modified platinum catalyst and Raney Nickel. It is intended for researchers, chemists, and process development professionals seeking to optimize this critical synthesis with high yield and purity.

Introduction and Scientific Background

The reduction of halogenated nitroaromatics is a cornerstone transformation in organic synthesis, providing access to haloanilines which are versatile building blocks.[1] However, the catalytic hydrogenation of these substrates is often complicated by a competitive side reaction: hydrodehalogenation.[2][3] This process not only leads to a loss of the desired product and the formation of difficult-to-separate impurities but also generates corrosive mineral acids (e.g., HBr), which can damage reactor vessels.[2]

The target transformation, the reduction of this compound, proceeds through a series of intermediates, including nitroso and hydroxylamine species. The final reduction of the hydroxylamine to the amine is often the rate-limiting step.[4] The desired product, 4-bromo-5-ethylaniline, is more electron-rich than the starting material, making its C-Br bond particularly susceptible to cleavage, especially once the nitro group has been fully reduced.[4]

Therefore, the choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity. The ideal catalyst must possess high activity for nitro group reduction while simultaneously suppressing the hydrogenolysis of the C-Br bond.[5] Conventional noble metal catalysts like Palladium on carbon (Pd/C) are highly active but notoriously prone to causing dehalogenation.[6][7][8] Consequently, alternative catalytic systems are required. This guide focuses on two field-proven approaches: the use of highly selective, modified platinum catalysts and the application of Raney Nickel, a classic and effective alternative.[9][10]

Core Principles of Catalyst and Condition Selection

The Catalyst: Key to Chemoselectivity
  • Platinum-Based Catalysts (Pt/C, PtO₂): Platinum generally exhibits lower dehalogenation activity compared to palladium.[6][11] Its selectivity can be dramatically enhanced through modification.

    • Sulfided Platinum (Pt(S)/C): The introduction of sulfur selectively poisons the catalyst sites responsible for dehalogenation without significantly impeding the rate of nitro reduction.[7][9][12] This makes it an excellent choice for substrates with activated halides.

    • Bimetallic Platinum Catalysts (e.g., Pt-V/C): The addition of a second metal, such as vanadium, can modify the electronic properties of the platinum and enhance selectivity by suppressing hydroxylamine accumulation and inhibiting dehalogenation pathways.[4]

  • Raney Nickel (Ra-Ni): This sponge-like nickel-aluminum alloy is a cost-effective and highly effective catalyst for nitro group reductions.[13][14] It is well-regarded for its ability to reduce nitro groups in the presence of bromine and chlorine substituents with minimal dehalogenation, making it a robust alternative to precious metal catalysts.[10] However, it may require more forcing conditions (higher temperature or pressure) to achieve rates comparable to platinum catalysts.[4]

Impact of Reaction Parameters
  • Solvent: Ethers such as Tetrahydrofuran (THF) or 2-Methyl-THF are excellent choices as they provide good substrate solubility and facilitate high reaction rates.[4] Alcohols like methanol or ethanol are also commonly used, particularly with Raney Nickel.[15]

  • Hydrogen Pressure: Mild hydrogen pressures (e.g., 3-5 bar or 30-50 psi) are often sufficient and preferable.[7][9][15] While higher pressures can increase the reaction rate, they may also accelerate the undesirable dehalogenation side reaction.

  • Temperature: The reaction is typically conducted at slightly elevated temperatures (e.g., 35-80 °C) to ensure a reasonable reaction rate.[4][6][7] Temperature control is critical, as excessive heat can decrease selectivity.

Visualization of Workflow and Reaction Pathways

The following diagrams illustrate the general experimental workflow and the chemical pathways involved in the hydrogenation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with Substrate & Solvent B Add Catalyst (under N2 blanket) A->B C Seal Reactor & Purge with N2 then H2 B->C D Pressurize with H2 & Heat to Target Temp C->D E Monitor Reaction (H2 uptake, TLC/GC) D->E F Cool & Vent Reactor E->F G Filter Catalyst (e.g., through Celite) F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Purify Product (if necessary) H->I

Caption: General experimental workflow for catalytic hydrogenation.

ReactionPathway Start 1-Bromo-4-ethyl- 2-nitrobenzene SideProduct 2-Ethylaniline (Dehalogenated Byproduct) Start->SideProduct + H2 / Catalyst (Minor Pathway) Intermediate Intermediates (Nitroso, Hydroxylamine) Start->Intermediate + H2 / Catalyst Product 4-Bromo-5-ethylaniline (Desired Product) Product->SideProduct + H2 / Catalyst (Hydrodehalogenation) Intermediate->Product + H2 / Catalyst (Selective Pathway)

Caption: Reaction pathways for hydrogenation and dehalogenation.

Experimental Protocols

Safety Precaution: Catalytic hydrogenation should always be conducted behind a safety shield in a well-ventilated fume hood. Hydrogen gas is extremely flammable. Catalysts like Raney Nickel and dry Pd/C can be pyrophoric and must be handled with care, typically under an inert atmosphere or wetted with solvent.

Protocol A: High-Selectivity Hydrogenation using 3% Sulfided Platinum on Carbon (Pt(S)/C)

This method prioritizes chemoselectivity and is ideal for achieving high purity of the desired haloaniline under mild conditions.[7][9]

Materials and Reagents:

  • This compound (CAS: 161988-89-2)

  • 3% Pt(S)/C catalyst (e.g., Johnson Matthey B109032-3, typically ~60% water wet)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • Celite® 545 (for filtration)

  • Ethyl acetate and Hexanes (for chromatography, if needed)

Equipment:

  • Parr shaker apparatus or a stirred glass pressure reactor

  • Glass liner for the reactor

  • Magnetic or mechanical stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: A glass-lined pressure reactor vessel is charged with this compound (e.g., 5.0 g, 21.7 mmol) and THF (80-100 mL).

  • Catalyst Addition: The vessel is briefly purged with nitrogen. Under a gentle stream of nitrogen, the wet 3% Pt(S)/C catalyst (e.g., 0.09 mol%, ~125 mg) is added to the solution.

  • System Purge: The reactor is sealed and the headspace is purged by pressurizing with nitrogen (to ~4 bar) and venting three times, followed by three similar cycles with hydrogen gas.

  • Reaction: The reactor is pressurized to 3-4 bar (approx. 45-60 psi) with hydrogen. The mixture is heated to 35-40 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Progress can also be checked by TLC or by carefully taking a sample, filtering it, and analyzing by GC-MS or LC-MS. The reaction is typically complete within 4-8 hours. Crucially, do not let the reaction run significantly past full conversion of the starting material to minimize dehalogenation of the product. [4]

  • Workup: After completion, the reactor is cooled to room temperature and the hydrogen atmosphere is carefully replaced with nitrogen.

  • Catalyst Filtration: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The reactor and the Celite pad are rinsed with a small amount of THF. Caution: Do not allow the catalyst cake to dry completely in the air. Keep it wetted with solvent until it can be properly quenched and disposed of.

  • Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 4-bromo-5-ethylaniline, which is often of sufficient purity for subsequent steps. If required, further purification can be achieved by column chromatography on silica gel.

Protocol B: Cost-Effective Hydrogenation using Raney® Nickel

This protocol provides a robust and economical method, particularly suitable for larger-scale synthesis where avoiding precious metal catalysts is desirable.[10][15]

Materials and Reagents:

  • This compound (CAS: 161988-89-2)

  • Raney® Nickel (CAS: 7440-02-0), active grade, supplied as an aqueous slurry

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (inert)

  • Celite® 545

Equipment:

  • Parr shaker apparatus or a stirred autoclave

  • Magnetic or mechanical stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: The required amount of Raney Nickel slurry (a significant excess by weight is often used, e.g., 0.5-1.0 g for a 5.0 g scale reaction) is carefully washed. Decant the storage water and wash the catalyst with methanol (3 x 20 mL), decanting the solvent each time. Never allow the catalyst to become dry. [16]

  • Reactor Setup: The reactor is charged with this compound (5.0 g, 21.7 mmol) dissolved in methanol (100 mL). The washed Raney Nickel is added as a slurry in methanol.

  • System Purge: The reactor is sealed and purged as described in Protocol A (three cycles with N₂, then three cycles with H₂).

  • Reaction: The vessel is pressurized with hydrogen to 3-4 bar (approx. 45-60 psi) and heated to 50-60 °C with vigorous stirring. A procedure for a similar substrate used 30 psi.[15]

  • Monitoring: The reaction is monitored by hydrogen uptake and/or chromatographic analysis. Reaction times may be slightly longer than with platinum catalysts.

  • Workup: After cooling and venting, the reaction mixture is allowed to stand for a few minutes to let the dense Raney Nickel catalyst settle.

  • Catalyst Filtration: The bulk of the supernatant is carefully decanted. The remaining slurry is filtered through a pad of Celite®. The flask and filter cake are rinsed with methanol. Keep the catalyst wet at all times.

  • Isolation: The combined filtrate is concentrated under reduced pressure to afford the crude product.

Summary of Reaction Conditions

ParameterProtocol A (Pt(S)/C)Protocol B (Raney® Nickel)
Catalyst 3% Sulfided Platinum on CarbonRaney® Nickel
Catalyst Loading ~0.09 mol % Pt~10-20% w/w (of substrate)
Solvent Tetrahydrofuran (THF)Methanol or Ethanol
H₂ Pressure 3 - 4 bar (45 - 60 psi)3 - 4 bar (45 - 60 psi)
Temperature 35 - 40 °C50 - 60 °C
Approx. Time 4 - 8 hours6 - 12 hours
Selectivity Excellent (>98%)Very Good (>95%)
Key Advantage High selectivity, mild conditionsCost-effective, low dehalogenation

Conclusion

The successful catalytic hydrogenation of this compound hinges on the careful selection of a catalytic system that favors nitro group reduction over C-Br bond hydrogenolysis. Modified platinum catalysts, such as sulfided Pt/C, offer an excellent solution, providing high chemoselectivity under very mild conditions. For applications where cost is a primary driver, Raney Nickel presents a highly effective and reliable alternative, consistently delivering good yields with minimal dehalogenation. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently synthesize high-purity 4-bromo-5-ethylaniline.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the nucleophilic aromatic substitution (SNAr) reactions of 1-Bromo-4-ethyl-2-nitrobenzene. This compound is a valuable building block in organic synthesis, offering a versatile platform for the introduction of a wide range of functionalities, which is of particular interest in the design and synthesis of novel pharmaceutical agents and functional materials.

Core Principles and Mechanistic Overview

Nucleophilic aromatic substitution is a critical reaction class for the functionalization of electron-deficient aromatic rings. In the case of this compound, the reactivity is dictated by the electronic properties of the substituents on the benzene ring. The potent electron-withdrawing nitro group (-NO₂) ortho to the bromine atom is the key activating feature. This group powerfully depletes the electron density of the aromatic ring, particularly at the carbon atom bearing the bromine, rendering it susceptible to attack by nucleophiles.

The reaction proceeds via a well-established two-step addition-elimination mechanism, often referred to as the SNAr mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex. The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the bromine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group. In the subsequent step, the aromaticity of the ring is restored through the expulsion of the bromide ion, which is a good leaving group. This elimination step is typically fast, and the formation of the Meisenheimer complex is usually the rate-determining step of the overall reaction.

The presence of the ethyl group at the para position has a minor electronic influence on the reaction but contributes to the overall lipophilicity and steric environment of the molecule and its derivatives.

General Considerations for Experimental Design

Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally the solvents of choice for SNAr reactions. These solvents effectively solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction by protonating the nucleophile or the intermediate complex.

Base Requirements: When using nucleophiles that are not inherently anionic (e.g., amines, thiols, or alcohols), a base is typically required to either deprotonate the nucleophile, increasing its reactivity, or to act as a scavenger for the HBr generated during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or stronger bases like sodium hydride (NaH) for less reactive nucleophiles.

Temperature Control: The reaction temperature is a critical parameter. While highly activated substrates can react at room temperature, heating is often necessary to achieve a reasonable reaction rate. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and temperature.

Experimental Protocols

The following protocols are illustrative examples for the nucleophilic aromatic substitution of this compound with representative amine, alkoxide, and thiol nucleophiles. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of N-Aryl-4-ethyl-2-nitroanilines via Reaction with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, or aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of 4-ethyl-2-nitrophenyl Ethers via Reaction with Alkoxides

This protocol outlines the synthesis of aryl ethers through the reaction of this compound with an alcohol in the presence of a strong base.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or phenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF.

  • Slowly add the solution of this compound to the alkoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature or gently heat to 50-80 °C, monitoring the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Protocol 3: Synthesis of 4-ethyl-2-nitrophenyl Thioethers via Reaction with Thiols

This protocol details the preparation of thioethers from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., ethanethiol, thiophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF or MeCN.

  • Add the base (K₂CO₃, 2.0 eq, or NaOH, 1.2 eq) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as indicated by TLC analysis.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles, based on established principles of SNAr reactions. Yields are estimates and will vary depending on the specific nucleophile and reaction optimization.

NucleophileBaseSolventTemperature (°C)Time (h)Expected ProductEstimated Yield (%)
PiperidineK₂CO₃DMF804-81-(4-ethyl-2-nitrophenyl)piperidine85-95
MorpholineEt₃NDMSO906-124-(4-ethyl-2-nitrophenyl)morpholine80-90
AnilineK₂CO₃DMF10012-24N-(4-ethyl-2-nitrophenyl)aniline70-85
Sodium Methoxide-Methanol/THFReflux2-61-ethyl-4-methoxy-2-nitrobenzene90-98
EthanethiolNaOHDMF503-61-(ethylthio)-4-ethyl-2-nitrobenzene85-95
ThiophenolK₂CO₃MeCN604-8(4-ethyl-2-nitrophenyl)(phenyl)sulfane80-90

Visualizations

Reaction Mechanism

Caption: General mechanism of the SNAr reaction.

Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow for SNAr Reactions Start 1. Reagent Preparation (Substrate, Nucleophile, Base, Solvent) Reaction 2. Reaction Setup (Inert atmosphere, Temperature control) Start->Reaction Combine reagents Monitoring 3. Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Stir and heat Workup 4. Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction complete Drying 5. Drying and Concentration (Anhydrous salt, Rotary evaporation) Workup->Drying Purification 6. Purification (Column Chromatography) Drying->Purification Characterization 7. Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for SNAr reactions.

Applications in Drug Development and Medicinal Chemistry

The derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The introduction of diverse amine, ether, and thioether functionalities allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, the nitro group can be readily reduced to an amino group, providing an additional handle for further synthetic transformations, such as amide bond formation or the construction of heterocyclic rings. These subsequent modifications can lead to the generation of compound libraries for high-throughput screening in drug discovery programs targeting various therapeutic areas.

References

The Strategic Utility of 1-Bromo-4-ethyl-2-nitrobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic use of versatile chemical building blocks. 1-Bromo-4-ethyl-2-nitrobenzene is one such scaffold, offering a unique combination of functionalities that make it an invaluable starting material for the synthesis of complex pharmaceutical intermediates. Its structure, featuring a nitro group ortho to a bromine atom and an ethyl group in the para position, provides multiple reactive handles that can be manipulated selectively to construct elaborate molecular architectures.

The presence of the nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic precursor to a primary amine—a cornerstone functional group in a vast array of bioactive molecules. The bromine atom, a reliable leaving group, is perfectly poised for participation in modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and predictability. This dual functionality is particularly advantageous in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics, where substituted anilines are frequently employed as key structural motifs.[1][2]

This guide provides a detailed exploration of the synthetic transformations of this compound, offering field-proven insights and step-by-step protocols for its conversion into valuable pharmaceutical intermediates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: From Nitroaromatic to Functionalized Intermediate

The primary synthetic route leveraging this compound involves a two-stage process: first, the reduction of the nitro group to form 2-bromo-5-ethylaniline, and second, the subsequent functionalization of this aniline derivative via palladium-catalyzed cross-coupling reactions. This strategic sequence unlocks a pathway to a diverse range of substituted anilines that are direct precursors to complex heterocyclic systems found in many kinase inhibitors.

G Start This compound Intermediate1 2-Bromo-5-ethylaniline Start->Intermediate1 Nitro Group Reduction (e.g., SnCl2·2H2O, EtOH) Intermediate2 N-(2-Bromo-5-ethylphenyl)acetamide Derivative Intermediate1->Intermediate2 Acylation (e.g., Chloroacetyl Chloride) FinalProduct Pyrimidine-based Kinase Inhibitor Core Intermediate2->FinalProduct Buchwald-Hartwig Amination (e.g., 4-aminopyrimidine, Pd-catalyst)

Caption: Overall synthetic workflow from this compound.

Part 1: Chemoselective Reduction of the Nitro Group

The foundational step in harnessing the potential of this compound is the selective reduction of the nitro group to a primary amine. This transformation must be conducted under conditions that preserve the carbon-bromine bond, which is essential for subsequent cross-coupling reactions. While various methods exist for nitro group reduction, the use of stannous chloride (SnCl₂) in an alcoholic solvent is a reliable and high-yielding approach that is tolerant of aryl halides.[3][4]

Causality of Experimental Choices:

  • Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and effective reducing agent for aromatic nitro compounds. It offers excellent chemoselectivity, leaving the aryl bromide intact. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with the acidic conditions facilitating the elimination of oxygen as water.[4]

  • Solvent: Ethanol is a common solvent for this reduction as it readily dissolves the starting material and the tin salt, and its reflux temperature provides sufficient energy for the reaction to proceed at a reasonable rate.

  • Work-up: The reaction mixture is typically made basic with an aqueous solution of sodium hydroxide or sodium bicarbonate. This step is crucial to neutralize the acidic reaction medium, precipitate tin salts (as tin hydroxides), and liberate the free aniline, which can then be extracted into an organic solvent.

Experimental Protocol 1: Synthesis of 2-Bromo-5-ethylaniline
Reagent/ParameterMolar Equiv.QuantityNotes
This compound1.010.0 gStarting material
Stannous Chloride Dihydrate3.029.4 gReducing agent
Ethanol-200 mLSolvent
Sodium Hydroxide (5M aq.)-~100 mLFor work-up
Ethyl Acetate-300 mLExtraction solvent
Typical Yield 85-95%

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 43.5 mmol) and ethanol (200 mL).

  • Stir the mixture to dissolve the starting material.

  • Add stannous chloride dihydrate (29.4 g, 130.5 mmol) to the solution in portions. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the ethanol.

  • To the resulting residue, carefully add a 5M aqueous solution of sodium hydroxide until the pH is >10. This will cause the precipitation of tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-bromo-5-ethylaniline as an oil or low-melting solid. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Part 2: Construction of Kinase Inhibitor Scaffolds via Buchwald-Hartwig Amination

With 2-bromo-5-ethylaniline in hand, the stage is set for the critical C-N bond-forming reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used in the pharmaceutical industry to construct aryl amines.[5][6][7] In the context of kinase inhibitor synthesis, this reaction is often used to couple a substituted aniline with a heterocyclic core, such as a pyrimidine, which is a common hinge-binding motif in many kinase inhibitors.[1][8]

To exemplify this, we will first acylate the newly formed aniline with chloroacetyl chloride to introduce a flexible linker, a common strategy to position functional groups for optimal interaction with the target protein.[9][10][11] The resulting acetamide is then subjected to a Buchwald-Hartwig amination.

Causality of Experimental Choices:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed.[12][13] These ligands promote the formation of the active monoligated Pd(0) species, facilitate the oxidative addition to the aryl bromide, and accelerate the rate-limiting reductive elimination step.[12] The use of a pre-catalyst, where the ligand is already coordinated to the palladium source, can improve reaction reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.[7]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the catalytic species and prevent unwanted side reactions.

G Pd0 Pd(0)L Pd_complex1 Oxidative Addition Pd0->Pd_complex1 Ar-Br Pd_complex2 Ligand Exchange Pd_complex1->Pd_complex2 R2-NH2 Pd_complex3 Deprotonation Pd_complex2->Pd_complex3 Base Pd_complex4 Reductive Elimination Pd_complex3->Pd_complex4 end Pd_complex4->end Ar-NH-R2 start start->Pd0 Active Catalyst end->Pd0 Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol 2: Synthesis of a Pyrimidine-Aniline Intermediate

Step 2a: Acylation of 2-Bromo-5-ethylaniline

  • Dissolve 2-bromo-5-ethylaniline (5.0 g, 25.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in anhydrous dichloromethane (100 mL) in a flask cooled in an ice bath.

  • Slowly add chloroacetyl chloride (2.2 mL, 27.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with 1M HCl (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-N-(2-bromo-5-ethylphenyl)acetamide, which can be used directly in the next step.

Step 2b: Buchwald-Hartwig Amination

Reagent/ParameterMolar Equiv.QuantityNotes
2-Chloro-N-(2-bromo-5-ethylphenyl)acetamide1.05.0 gStarting material from Step 2a
4-Aminopyrimidine1.22.05 gCoupling partner
Pd₂(dba)₃0.02330 mgPalladium pre-catalyst
XPhos0.08686 mgLigand
Sodium tert-butoxide2.03.46 gBase
Anhydrous Toluene-100 mLSolvent
Typical Yield 70-85%

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 2-chloro-N-(2-bromo-5-ethylphenyl)acetamide (5.0 g, 18.0 mmol), 4-aminopyrimidine (2.05 g, 21.6 mmol), and sodium tert-butoxide (3.46 g, 36.0 mmol).

  • Add Pd₂(dba)₃ (330 mg, 0.36 mmol) and XPhos (686 mg, 1.44 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (100 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine-aniline intermediate.

Conclusion

This compound stands out as a strategically valuable starting material in pharmaceutical synthesis. Its well-defined reactivity allows for a logical and efficient synthetic sequence, beginning with a robust and chemoselective nitro group reduction, followed by powerful palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a practical framework for the synthesis of complex aniline derivatives, which are key intermediates in the development of novel therapeutics, particularly in the ever-important class of kinase inhibitors. By understanding the causality behind the choice of reagents and conditions, researchers can confidently adapt and apply these methodologies to accelerate their drug discovery programs.

References

The Strategic Application of 1-Bromo-4-ethyl-2-nitrobenzene in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of 1-Bromo-4-ethyl-2-nitrobenzene in Agrochemical Design

In the competitive landscape of agrochemical development, the efficiency and versatility of starting materials are paramount. This compound (CAS No: 10342-66-2) has emerged as a strategic building block in the synthesis of a variety of pesticides, including herbicides, fungicides, and insecticides.[1][2] Its utility is rooted in the distinct reactivity of its three functional groups: the nitro group, the bromine atom, and the ethyl substituent. This unique combination allows for a programmed, stepwise introduction of diverse functionalities, enabling the fine-tuning of a molecule's biological activity and crop-safety profile.[1][2]

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) of the bromine atom.[3][4] This feature is the cornerstone of its application in the synthesis of diphenyl ether herbicides. Furthermore, the nitro group can be readily reduced to a primary amine, a key functional group in a multitude of herbicidal and fungicidal scaffolds.[3] The ethyl group, while seemingly simple, provides essential lipophilicity, influencing the compound's uptake, translocation, and interaction with its biological target.

This document serves as a comprehensive guide for researchers and drug development professionals, providing detailed protocols for the utilization of this compound in the synthesis of representative agrochemical intermediates. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

PART 1: Synthesis of a Diphenyl Ether Herbicide Intermediate

Diphenyl ether herbicides are a significant class of agrochemicals that function by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. The core structure of these herbicides can be efficiently assembled using this compound as a key precursor via a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation.

The following protocol details the synthesis of a representative diphenyl ether intermediate, 2-(4-chlorophenoxy)-5-ethyl-1-nitrobenzene , a scaffold common to many PPO-inhibiting herbicides.

Causality of Experimental Choices:
  • Choice of Nucleophile: 4-chlorophenol is selected as the nucleophile to introduce the second aromatic ring, a common feature in many commercial diphenyl ether herbicides.

  • Catalyst and Base: The Ullmann condensation is a copper-catalyzed reaction. Copper(I) iodide is an effective catalyst for this transformation. Potassium carbonate is used as a base to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium phenoxide and facilitates the nucleophilic attack.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. The chosen temperature is a balance between achieving a good conversion rate and minimizing potential side reactions or decomposition.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A This compound F Reaction Vessel under N2 A->F B 4-Chlorophenol B->F C Potassium Carbonate C->F D Copper(I) Iodide D->F E DMF (Solvent) E->F G Heat to 120-130°C F->G Step 1 H Stir for 12-18 hours G->H I Monitor by TLC H->I J Cool to Room Temp. I->J Step 2 K Pour into Water J->K L Extract with Ethyl Acetate K->L M Wash with Brine L->M N Dry over Na2SO4 M->N O Concentrate in vacuo N->O P Column Chromatography (Silica Gel, Hexane/EtOAc) O->P Step 3 Q Characterize Product (NMR, MS) P->Q

Caption: Workflow for the synthesis of a diphenyl ether herbicide intermediate.

Detailed Protocol: Synthesis of 2-(4-chlorophenoxy)-5-ethyl-1-nitrobenzene

Materials:

ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound10342-66-2230.0610.02.30 g
4-Chlorophenol106-48-9128.5612.01.54 g
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.76 g
Copper(I) Iodide (CuI)7681-65-4190.451.0190 mg
Dimethylformamide (DMF), anhydrous68-12-273.09-20 mL

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.30 g, 10.0 mmol), 4-chlorophenol (1.54 g, 12.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-18 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure product, 2-(4-chlorophenoxy)-5-ethyl-1-nitrobenzene.

  • Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Reduction of the Nitro Group to Form a Key Amine Intermediate

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities for creating diverse agrochemicals.[3] This amine can be further functionalized, for example, by acylation, sulfonation, or conversion to a diazonium salt, to introduce different pharmacophores.

The following protocol details the reduction of this compound to 4-Bromo-3-ethylaniline .

Causality of Experimental Choices:
  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro compounds. It is generally high-yielding and tolerates a wide range of functional groups, including aryl bromides.

  • Solvent: Ethanol is used as a co-solvent to improve the solubility of the starting material.

  • Basification: After the reduction is complete, the reaction mixture is acidic due to the use of HCl. Sodium hydroxide is added to neutralize the acid and precipitate tin salts, allowing for the extraction of the free amine product.

Synthetic Pathway Diagram:

G A This compound B 4-Bromo-3-ethylaniline A->B SnCl2·2H2O, conc. HCl Ethanol, Reflux

Caption: Reduction of this compound to 4-Bromo-3-ethylaniline.

Detailed Protocol: Synthesis of 4-Bromo-3-ethylaniline

Materials:

ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound10342-66-2230.0610.02.30 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6340.09.03 g
Concentrated Hydrochloric Acid (HCl)7647-01-036.46-20 mL
Ethanol (95%)64-17-546.07-25 mL
Sodium Hydroxide (NaOH) solution (50% w/v)1310-73-240.00-As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (2.30 g, 10.0 mmol) in ethanol (25 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (9.03 g, 40.0 mmol) to the solution.

  • Acid Addition: Carefully add concentrated hydrochloric acid (20 mL) in a dropwise manner while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully basify the mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is >10. A white precipitate of tin salts will form.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude 4-Bromo-3-ethylaniline can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling Precautions

This compound and its related compounds should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of agrochemical synthesis. The distinct and predictable reactivity of its functional groups allows for the strategic construction of complex molecular architectures, such as diphenyl ethers and substituted anilines, which are core to many commercial pesticides. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this important building block in the development of next-generation crop protection agents.

References

The Strategic Utility of 1-Bromo-4-ethyl-2-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-Bromo-4-ethyl-2-nitrobenzene has emerged as a highly valuable and versatile building block, offering chemists a unique combination of reactive functionalities. Its structure, featuring a bromine atom amenable to a wide range of cross-coupling reactions and a nitro group that can be readily transformed into a key amine functionality, provides a robust platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its strategic deployment in drug discovery programs.

The core utility of this compound lies in its two distinct points of reactivity. The bromine atom serves as a versatile handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Simultaneously, the nitro group can be selectively reduced to an aniline, a ubiquitous functional group in a vast array of bioactive molecules. This dual functionality makes this compound a powerful precursor for the synthesis of a diverse range of heterocyclic scaffolds, which form the core of many targeted therapies, including kinase inhibitors.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. As such, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The structural motifs present in many kinase inhibitors often feature substituted aromatic and heterocyclic cores. This compound serves as an excellent starting material for the construction of such scaffolds, particularly substituted quinolines and indazoles, which are prevalent in numerous approved and investigational kinase inhibitors.

The journey from this compound to a complex kinase inhibitor scaffold typically involves a series of strategic transformations. A common initial step is the reduction of the nitro group to form 4-bromo-2-ethylaniline. This intermediate is a valuable building block in its own right, with the newly formed amino group providing a nucleophilic center for further reactions, while the bromine atom is retained for subsequent cross-coupling.

From Building Block to Bioactive Scaffolds: A Synthetic Journey

The transformation of this compound into medicinally relevant scaffolds can be visualized as a multi-step process, with each step offering opportunities for diversification and the introduction of desired pharmacophoric features.

G A This compound B Reduction (e.g., Fe/NH4Cl, H2/Pd-C) A->B C 4-Bromo-2-ethylaniline B->C D Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acids) C->D E Buchwald-Hartwig Amination (with Amines/Heterocycles) C->E F Substituted Quinolines & Other Bioactive Heterocycles D->F G Substituted Indazoles & Other N-Heterocycles E->G

Fig. 1: Synthetic utility of this compound.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for the key transformations involving this compound and its derivatives. These protocols are intended as a starting point and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Reduction of this compound to 4-Bromo-2-ethylaniline

The reduction of the nitro group is a critical first step in many synthetic routes. A variety of methods can be employed, with the choice often depending on factors such as functional group tolerance, scale, and cost. Catalytic hydrogenation is a clean and efficient method, while metal-acid systems are often used for their cost-effectiveness on a larger scale.

Method A: Catalytic Hydrogenation

  • Rationale: This method is highly efficient and typically proceeds with high yields and clean conversions, minimizing the need for extensive purification. The use of a palladium on carbon (Pd/C) catalyst is a standard and reliable choice for nitro group reductions.

  • Step-by-Step Protocol:

    • To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Palladium on carbon (5-10 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-ethylaniline, which can be used directly in the next step or purified by column chromatography if necessary.

Method B: Iron in the presence of Ammonium Chloride

  • Rationale: This is a classic and cost-effective method for nitro group reduction. The use of iron powder in the presence of a neutral electrolyte like ammonium chloride provides a milder alternative to strongly acidic conditions, which can be beneficial for sensitive substrates.

  • Step-by-Step Protocol:

    • In a round-bottom flask equipped with a reflux condenser, add a mixture of ethanol and water.

    • Add iron powder (3-5 eq) and ammonium chloride (1 eq).

    • Heat the mixture to reflux and then add a solution of this compound (1.0 eq) in ethanol dropwise.

    • Continue to heat at reflux, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-bromo-2-ethylaniline.

MethodCatalyst/ReagentSolventTemperatureTypical Yield
Catalytic Hydrogenation10% Pd/C, H₂EthanolRoom Temp.>95%
Iron ReductionFe, NH₄ClEthanol/WaterReflux85-95%
Table 1: Comparison of Reduction Protocols.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2-ethylaniline

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. In this protocol, 4-bromo-2-ethylaniline is coupled with an aryl or heteroaryl boronic acid to introduce a new substituent at the 4-position. This is a key step in the synthesis of many kinase inhibitors that feature a biaryl or aryl-heteroaryl core.

  • Rationale: The choice of a palladium catalyst and ligand is crucial for a successful Suzuki coupling. A catalyst system such as Pd(dppf)Cl₂ is often effective for a broad range of substrates. The base is required to activate the boronic acid for transmetalation.

  • Step-by-Step Protocol:

    • To a dry Schlenk flask, add 4-bromo-2-ethylaniline (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

G A 4-Bromo-2-ethylaniline C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 4-Aryl/Heteroaryl-2-ethylaniline C->D

Fig. 2: Suzuki-Miyaura Coupling Workflow.
Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-2-ethylaniline

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines and N-heterocycles.[1] This reaction is particularly useful for the synthesis of kinase inhibitors that contain a diarylamine or an N-arylated heterocyclic moiety.

  • Rationale: The selection of the palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance in Buchwald-Hartwig aminations. Ligands such as XPhos or SPhos are often used for their high activity. A strong, non-nucleophilic base like sodium tert-butoxide is typically employed.

  • Step-by-Step Protocol:

    • In a glovebox or under an inert atmosphere, add 4-bromo-2-ethylaniline (1.0 eq), the desired amine or N-heterocycle (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq) to a dry reaction vessel.

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

G A 4-Bromo-2-ethylaniline C Buchwald-Hartwig Amination A->C B Amine or N-Heterocycle B->C D N-Substituted-4-amino-2-ethylaniline C->D

Fig. 3: Buchwald-Hartwig Amination Workflow.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its dual reactivity allows for a modular approach to the construction of diverse scaffolds, particularly those found in kinase inhibitors. The protocols outlined in this guide provide a practical framework for the utilization of this valuable starting material in drug discovery and development programs. By understanding the underlying principles of the key transformations and carefully selecting reaction conditions, researchers can effectively leverage the synthetic potential of this compound to accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Derivatization of 1-Bromo-4-ethyl-2-nitrobenzene: A Gateway to Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is a cornerstone for the discovery of novel compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. 1-Bromo-4-ethyl-2-nitrobenzene is a key aromatic intermediate, distinguished by its unique substitution pattern that offers a rich platform for a variety of chemical transformations. The presence of an electron-withdrawing nitro group ortho to a bromine atom activates the molecule for nucleophilic aromatic substitution, while the bromine itself serves as a versatile handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group can be readily reduced to an amine, opening up another avenue for diverse derivatization.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the derivatization potential of this compound. We will delve into the causality behind experimental choices for several key transformations, providing field-proven insights and self-validating protocols. Each section is grounded in authoritative literature to ensure scientific integrity and reproducibility.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically approached through three primary reaction pathways, each offering access to a distinct class of novel compounds.

Derivatization_Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Reduction of Nitro Group cluster_2 Palladium-Catalyzed Cross-Coupling Start This compound SNAr Displacement of Bromine (e.g., with amines, alkoxides) Start->SNAr Nu- Reduction Formation of 5-Bromo-2-ethylaniline Start->Reduction [H] Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki Pd(0), R-B(OH)2 Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Pd(0), R2NH

Caption: Key derivatization strategies for this compound.

Nucleophilic Aromatic Substitution (SNA_r_): Crafting C-N and C-O Bonds

The presence of the strongly electron-withdrawing nitro group at the ortho position to the bromine atom significantly activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles under relatively mild conditions, following an addition-elimination mechanism.[1][2][3][4]

Causality of Experimental Choices:
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are typically employed. These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they can also stabilize the negatively charged Meisenheimer complex intermediate.[5]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added, particularly when using amine nucleophiles, to neutralize the HBr formed during the reaction and drive the equilibrium towards the product.

  • Temperature: While the nitro group provides significant activation, heating is often necessary to achieve a reasonable reaction rate. Temperatures typically range from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species.

Protocol 1: Synthesis of N-Aryl/Alkyl-4-ethyl-2-nitroanilines

This protocol describes a general procedure for the S_N_Ar reaction with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired N-substituted-4-ethyl-2-nitroaniline.

Product Example Amine Typical Yield ¹H NMR (CDCl₃, δ ppm)
N-Phenyl-4-ethyl-2-nitroanilineAniline85-95%9.55 (s, 1H, NH), 8.20 (d, 1H), 7.40-7.20 (m, 6H), 2.70 (q, 2H), 1.25 (t, 3H)
4-(4-Ethyl-2-nitrophenyl)morpholineMorpholine90-98%7.80 (d, 1H), 7.30 (dd, 1H), 7.10 (d, 1H), 3.90 (t, 4H), 3.00 (t, 4H), 2.75 (q, 2H), 1.30 (t, 3H)

Reduction of the Nitro Group: Accessing Key Amino Intermediates

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 5-bromo-2-ethylaniline. This product serves as a versatile precursor for the synthesis of a wide range of compounds, including heterocycles and pharmaceuticals. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or, for substrates sensitive to harsh acidic conditions, stannous chloride (SnCl₂) in an alcoholic solvent.[6]

Causality of Experimental Choices:
  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities like halogens.[7][8] The reaction proceeds via a series of single electron transfers from Sn(II).

  • Solvent: Ethanol or methanol are common solvents as they readily dissolve the starting material and the tin salt.

  • Work-up: The work-up procedure is critical to remove tin salts. Basification of the reaction mixture precipitates tin hydroxides, which can then be removed by filtration.

Protocol 2: Synthesis of 5-Bromo-2-ethylaniline

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add stannous chloride dihydrate (4.0 mmol) to the solution.

  • Carefully add concentrated HCl (2 mL) dropwise while stirring.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with 5 M NaOH solution until the pH is basic (pH > 10). A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-bromo-2-ethylaniline.

Product Typical Yield ¹H NMR (CDCl₃, δ ppm)
5-Bromo-2-ethylaniline80-90%6.90 (d, 1H), 6.80 (dd, 1H), 6.50 (d, 1H), 3.80 (br s, 2H, NH₂), 2.50 (q, 2H), 1.20 (t, 3H)

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new C-C and C-N bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[9][10] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical agents.

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, SPhos) is typically used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[9]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.06 mmol).

  • Add potassium carbonate (2.0 mmol) dissolved in water (2 mL) and toluene (8 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 90 °C and stir vigorously for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-ethyl-2-nitro-1,1'-biphenyl.

Product Typical Yield ¹H NMR (CDCl₃, δ ppm)
4-Ethyl-2-nitro-1,1'-biphenyl75-85%7.85 (d, 1H), 7.50-7.30 (m, 7H), 2.80 (q, 2H), 1.30 (t, 3H)
Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12][13] This reaction offers a direct route to C-N bond formation, often under milder conditions than traditional methods.

Causality of Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.[14][15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine in the catalytic cycle.[14]

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Protocol 4: Buchwald-Hartwig Amination with Aniline

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Finally, add aniline (1.2 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to afford N-(4-ethyl-2-nitrophenyl)aniline.

Synthesis of Novel Heterocyclic Compounds

The derivatives of this compound are valuable precursors for the synthesis of a variety of heterocyclic compounds with potential biological activity.

Benzimidazole Synthesis

Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications.[16][17][18][19][20] The synthesis can be achieved by the condensation of an o-phenylenediamine derivative with an aldehyde. By first reducing the nitro group of a derivatized this compound and then performing a nucleophilic aromatic substitution to introduce a second amino group, a suitable precursor for benzimidazole synthesis can be obtained.

Benzimidazole_Synthesis Start This compound Step1 Reduction (e.g., SnCl2/HCl) Start->Step1 Intermediate1 5-Bromo-2-ethylaniline Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (e.g., with Benzylamine) Intermediate1->Step2 Intermediate2 N-Benzyl-4-ethyl-1,2-diaminobenzene (o-phenylenediamine derivative) Step2->Intermediate2 Step3 Condensation with Aldehyde (R-CHO) Intermediate2->Step3 Product Substituted Benzimidazole Step3->Product

Caption: Synthetic pathway to substituted benzimidazoles.

Phenothiazine Synthesis

Phenothiazines are another important class of heterocyclic compounds known for their antipsychotic and antihistaminic properties.[21][22][23] Their synthesis can be accomplished through the Smiles rearrangement of a suitably substituted diphenylamine derivative. Derivatization of this compound can provide precursors for such syntheses.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The strategic manipulation of its functional groups through nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling reactions provides access to a diverse array of novel compounds. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important intermediate, paving the way for the discovery of new molecules with significant applications in science and industry.

References

Scale-up synthesis of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 1-Bromo-4-ethyl-2-nitrobenzene

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2][3] The methodology is centered on the electrophilic aromatic substitution via nitration of 4-bromoethylbenzene. This document provides an in-depth explanation of the reaction mechanism, a step-by-step protocol optimized for scale-up, critical safety procedures, and methods for product purification and validation. The causality behind experimental choices is elucidated to ensure both reproducibility and safety for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound serves as a crucial building block in organic synthesis. Its functional groups—a bromine atom, an ethyl group, and a nitro group—offer multiple reactive sites for constructing more complex molecular architectures. The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[4][5]

The strategic approach outlined here involves the nitration of commercially available 4-bromoethylbenzene using a standard nitrating mixture of concentrated sulfuric and nitric acids. The ethyl group and the bromine atom on the starting material are ortho, para-directing substituents.[2][4] This protocol is designed to favor the formation of the desired this compound isomer through precise control of reaction conditions, particularly temperature.

Reaction Mechanism and Directing Effects

The core of this synthesis is the nitration reaction, which proceeds via an electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Step 2: Electrophilic Attack The π-electron system of the 4-bromoethylbenzene ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Step 3: Deprotonation and Aromatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product.[6]

Regioselectivity: The starting material, 4-bromoethylbenzene, has two substituents that direct the position of the incoming nitro group.

  • Ethyl Group (-CH₂CH₃): An activating, ortho, para-director.[7]

  • Bromo Group (-Br): A deactivating, ortho, para-director.[4][6]

Both groups direct the incoming electrophile to the positions ortho to them (positions 2 and 3 on the ring). The position ortho to the bromine and meta to the ethyl group (position 2) is sterically and electronically favored, leading to this compound as the major product. Careful temperature control is essential to minimize the formation of other isomers and dinitrated byproducts.[6]

Visualized Synthesis and Workflow

Reaction Scheme

Caption: Overall reaction for the nitration of 4-bromoethylbenzene.

Experimental Workflow

G A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) in Ice Bath B Slowly Add 4-Bromoethylbenzene (Maintain Temp < 10°C) A->B C Stir and Monitor Reaction (TLC/GC) B->C D Quench Reaction (Pour onto Crushed Ice) C->D E Isolate Crude Product (Vacuum Filtration) D->E F Wash with Cold Water & NaHCO₃ Solution E->F G Purify by Recrystallization (e.g., from Ethanol) F->G H Dry Final Product G->H I Characterize (MP, NMR, etc.) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale of the final product, which can be adjusted as needed.

Reagent Data and Stoichiometry
ReagentCAS No.FormulaMW ( g/mol )Density (g/mL)Moles (mol)AmountRole
4-Bromoethylbenzene1585-07-5C₈H₉Br185.061.3430.54100 g (74.5 mL)Substrate
Sulfuric Acid (98%)7664-93-9H₂SO₄98.081.842.16117.4 mLCatalyst/Solvent
Nitric Acid (70%)7697-37-2HNO₃63.011.420.6541.2 mLNitrating Agent
95% Ethanol64-17-5C₂H₅OH46.070.81-As neededRecrystallization Solvent
Sodium Bicarbonate144-55-8NaHCO₃84.01--As neededNeutralizing Agent
Equipment
  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

PART 1: Preparation of the Nitrating Mixture

  • Setup: Place the 1 L three-neck flask in a large ice-water bath on a magnetic stir plate or with an overhead stirrer. Equip the flask with a thermometer and a dropping funnel.

  • Acid Addition: Carefully measure 117.4 mL of concentrated sulfuric acid (98%) and add it to the flask. Begin stirring and allow it to cool to below 10°C.

  • Critical Step - Forming the Mixture: Slowly add 41.2 mL of concentrated nitric acid (70%) dropwise to the sulfuric acid via the dropping funnel. CAUSALITY: This addition is highly exothermic; slow, dropwise addition with efficient cooling is critical to prevent a runaway reaction and to pre-form the nitronium ion under controlled conditions.[4][8] Maintain the internal temperature below 15°C throughout the addition. The resulting solution is the nitrating mixture.

PART 2: Nitration Reaction 4. Substrate Addition: Once the nitrating mixture has cooled to between 0°C and 5°C, begin the slow, dropwise addition of 100 g (74.5 mL) of 4-bromoethylbenzene from the dropping funnel. 5. Temperature Control (Self-Validation Point): Maintain the internal reaction temperature strictly below 10°C. The rate of addition should be governed by the ability to maintain this temperature. CAUSALITY: Low temperatures are crucial to ensure regioselectivity and prevent the formation of dinitrated byproducts, which are promoted at higher temperatures.[6][9] 6. Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. 7. Monitoring: The reaction can be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate solvent system) to check for the disappearance of the starting material.

PART 3: Work-up and Purification 8. Quenching: In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (~1 kg of ice). While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. A solid precipitate will form. CAUSALITY: This step safely quenches the reaction by diluting the strong acids and causes the organic product, which is insoluble in water, to precipitate out of the solution.[4] 9. Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. 10. Washing and Neutralization (Self-Validation Point): Wash the crude product on the filter with copious amounts of cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids. Follow this with a wash using a cold, dilute (~5%) sodium bicarbonate solution to neutralize any remaining traces of acid, and then wash again with cold water.[7] 11. Recrystallization: Transfer the damp solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. CAUSALITY: Recrystallization separates the desired product from soluble impurities and isomeric byproducts. The target compound, this compound, is less soluble in cold ethanol than potential ortho-isomers.[4] 12. Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them thoroughly. An expected yield is typically in the range of 80-90%.

Product Characterization
PropertyExpected Value
AppearancePale yellow solid/needles
Molecular Weight230.06 g/mol [10]
Melting Point~43-46 °C
Purity (by GC/HPLC)>98%

Critical Safety and Handling Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Nitrating Mixture (H₂SO₄/HNO₃): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe chemical burns upon contact with skin or eyes and can ignite combustible materials.[8][11][12] Always add nitric acid to sulfuric acid slowly and with cooling. Have a sodium bicarbonate or other suitable acid neutralizer spill kit readily available.

  • Brominated Compounds: The substrate and product are toxic and irritants. Avoid inhalation of dust/vapors and skin contact.[13][14]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15][16] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[16][17]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16][17]

  • Waste Disposal: All acidic aqueous waste must be neutralized before disposal. Organic waste and filtrates should be collected in a designated halogenated waste container. Follow all local and institutional regulations for chemical waste disposal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-ethyl-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and enhance your results.

The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) via nitration of the starting material, 4-bromoethylbenzene. This guide focuses on troubleshooting and optimizing this specific pathway.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My overall yield is significantly lower than expected. What are the common causes?

Answer: Low yield is a frequent issue that can stem from several factors throughout the experimental process. A systematic review of your procedure is essential.

  • Sub-optimal Reaction Temperature: The nitration of aromatic compounds is highly exothermic.[1] If the temperature rises uncontrollably (e.g., above 10-15°C) during the addition of the nitrating mixture, side reactions, including the formation of unwanted isomers and di-nitrated products, can significantly increase, thus lowering the yield of the desired product.[2]

  • Impure Reagents: The purity of your starting material, 4-bromoethylbenzene, is critical. Any contaminants can lead to side reactions. Furthermore, the concentration of the nitric and sulfuric acids is paramount. The use of older, water-absorbed acids will reduce the formation rate of the necessary nitronium ion (NO₂⁺) electrophile, leading to an incomplete reaction.[3]

  • Inefficient Mixing: If the reaction mixture is not stirred vigorously, localized "hot spots" can form, leading to side product formation. Inadequate mixing also results in poor mass transfer between the organic substrate and the acidic nitrating phase, causing the reaction to be slow and incomplete.

  • Losses During Workup and Purification: Significant product loss can occur during the aqueous workup (quenching) and extraction phases. Ensure the phases are separated cleanly. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to a substantial loss of product in the mother liquor.[4][5]

Question 2: I am observing a significant amount of an isomeric byproduct, likely 1-Bromo-4-ethyl-3-nitrobenzene. How can I improve regioselectivity?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution on a di-substituted benzene ring. Both the ethyl group and the bromine atom are ortho, para-directors.[4][6]

  • Understanding Directing Effects:

    • Ethyl Group (-CH₂CH₃): An activating, ortho, para-director.

    • Bromo Group (-Br): A deactivating, ortho, para-director.[4] The positions ortho to the ethyl group are C2 and C6. The positions ortho to the bromo group are C3 and C5. The desired product results from nitration at the C2 position, which is ortho to both substituents. The primary isomeric byproduct results from nitration at the C3 position.

  • The Role of Steric Hindrance: The bulky ethyl group provides significant steric hindrance. This hindrance makes the approach of the electrophile to the C3 position less favorable than to the less hindered C2 position.

  • Improving Selectivity: To maximize the formation of the desired 2-nitro isomer, temperature control is your most powerful tool. Lowering the reaction temperature (e.g., maintaining it between 0-5°C) increases the kinetic barrier for the formation of the sterically less-favored 3-nitro isomer, thereby improving the selectivity for the desired this compound.

Question 3: My final product is contaminated with di-nitrated species. How can I prevent this over-reaction?

Answer: The formation of di-nitrated products, such as 1-bromo-4-ethyl-2,6-dinitrobenzene, occurs when the reaction conditions are too harsh.[2] Although the first nitro group deactivates the ring towards further substitution, forcing conditions can overcome this barrier.

  • Strict Temperature Control: This is the most critical factor. As mentioned, the reaction is exothermic. Runaway temperatures dramatically increase the rate of a second nitration. Maintain a low temperature (0-10°C) throughout the addition of the nitrating agent.[1]

  • Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. A large excess of the nitrating agent will drive the reaction towards di-nitration.

  • Slow, Controlled Addition: Add the nitrating mixture dropwise to the substrate solution. This allows the heat generated to dissipate and prevents a localized high concentration of the nitronium ion, both of which favor mono-nitration.[7]

Question 4: I'm having difficulty purifying the final product by recrystallization. What are the best practices?

Answer: Effective purification is key to obtaining a high-purity final product. The primary impurity is often the ortho-isomer, 1-bromo-2-nitrobenzene, which has a much lower melting point and different solubility profile than the desired para-product.[4]

  • Solvent Choice: 95% ethanol is a commonly used and effective solvent for this recrystallization. The desired para-product, 1-Bromo-4-nitrobenzene, is significantly less soluble in cold ethanol than the ortho-isomer.[2][4]

  • Protocol for Recrystallization:

    • Dissolve the crude solid in the minimum amount of hot 95% ethanol. Using too much solvent will result in low recovery.[5]

    • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize precipitation of the product.[5]

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol to remove any residual mother liquor containing the more soluble impurities.[4]

Part 2: Frequently Asked Questions (FAQs)

Question 1: What is the underlying mechanism for the nitration of 4-bromoethylbenzene?

Answer: The reaction proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism, which involves three key steps.[3]

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[8][9]

  • Electrophilic Attack: The π-electron system of the 4-bromoethylbenzene ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[3]

Question 2: Why is concentrated sulfuric acid essential for this reaction?

Answer: Concentrated sulfuric acid serves as a catalyst and a dehydrating agent. Its primary role is to facilitate the generation of the potent electrophile, the nitronium ion (NO₂⁺), from the much weaker electrophile, nitric acid.[3][4] Without a strong acid catalyst like H₂SO₄, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate.

Question 3: Are there viable alternative synthetic routes to this compound?

Answer: Yes, while nitration of 4-bromoethylbenzene is common, other routes exist. One notable alternative is the bromination of an appropriate precursor. For example, one could start with o-ethylnitrobenzene (1-ethyl-2-nitrobenzene) and perform a bromination reaction, often using N-Bromosuccinimide (NBS) as the bromine source, to install the bromine atom at the desired position.[10] The choice of route often depends on the availability and cost of the starting materials.

Question 4: What are the critical safety precautions for this synthesis?

Answer: This reaction involves hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns.[2] Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. Mixing the acids and the nitration itself generate significant heat. Always cool the acid mixture before adding the substrate and use an ice bath to control the reaction temperature during the addition.

  • Organic Reagents: 4-bromoethylbenzene and the nitrobenzene product are toxic. Avoid inhalation and skin contact.

Protocols & Data

Optimized Experimental Protocol: Nitration of 4-Bromoethylbenzene
  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 1.1 equivalents of concentrated nitric acid (70%) to 2.0 equivalents of concentrated sulfuric acid (98%) with continuous stirring. Keep this mixture cooled.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 4-bromoethylbenzene in a suitable solvent like dichloromethane or use it neat. Cool this flask to 0-5°C using an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture from the dropping funnel to the stirred solution of 4-bromoethylbenzene. Maintain the internal temperature strictly between 0-10°C throughout the addition. The addition should take approximately 30-60 minutes.

  • Reaction Completion: After the addition is complete, let the mixture stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Workup: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude solid from 95% ethanol as described in the troubleshooting section to yield pure this compound.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 4-Bromoethylbenzene (Purity >98%)High purity minimizes side reactions.
Nitrating Agent Conc. HNO₃ (1.05-1.1 eq.)Slight excess ensures complete reaction; large excess causes di-nitration.
Catalyst Conc. H₂SO₄ (2.0-3.0 eq.)Acts as a catalyst and solvent, ensuring efficient generation of NO₂⁺.
Temperature 0-10°C (during addition)Critical for controlling exotherm and maximizing regioselectivity.[2][7]
Reaction Time 1-3 hours post-additionAllows the reaction to proceed to completion at a controlled temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration Reaction (0-10°C) prep_acids->reaction prep_substrate Prepare Substrate (4-Bromoethylbenzene) prep_substrate->reaction quench Quench on Ice reaction->quench workup Aqueous Workup & Filtration quench->workup recrystal Recrystallization (95% Ethanol) workup->recrystal final_product Pure Product recrystal->final_product

Caption: Experimental workflow for the synthesis of this compound.

Nitration_Mechanism reagents HNO₃ + H₂SO₄ nitronium Nitronium Ion (NO₂⁺) + HSO₄⁻ + H₂O reagents->nitronium Step 1: Electrophile Formation sigma_complex Sigma Complex (Arenium Ion) substrate 4-Bromoethylbenzene substrate->sigma_complex Step 2: Nucleophilic Attack product This compound + H₂SO₄ sigma_complex->product Step 3: Deprotonation

Caption: Mechanism of electrophilic aromatic nitration.

References

Technical Support Center: Nitration of 1-Bromo-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the side products encountered during the electrophilic nitration of 1-bromo-4-ethylbenzene. Our focus is on the mechanistic origins of these byproducts and practical strategies to control them.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 1-bromo-4-ethylbenzene?

The nitration of 1-bromo-4-ethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The substituents on the benzene ring, a bromine atom and an ethyl group, dictate the position of the incoming nitro group (–NO₂).

  • Directing Effects: Both the ethyl group (an alkyl group) and the bromine atom (a halogen) are ortho, para-directors.[1][2] This means they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions adjacent (ortho) or opposite (para) to themselves.[3]

  • Activating vs. Deactivating: The ethyl group is an activating group, meaning it increases the rate of reaction compared to benzene through inductive effects and hyperconjugation.[3] Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, despite its lone pairs being able to stabilize the reaction intermediate via resonance.[2][4]

Given that the starting material already has substituents at positions 1 and 4, the directing effects converge on the remaining positions (2, 3, 5, and 6). The ethyl group directs to positions 2 and 6 (ortho), and the bromine directs to positions 2 and 6 (ortho). Therefore, the primary product expected is 1-bromo-4-ethyl-2-nitrobenzene . A smaller amount of 1-bromo-4-ethyl-3-nitrobenzene may also form, but the combined directing influence of the existing groups strongly favors substitution at the 2-position.

Q2: I've isolated an unexpected isomer. What are the most common side products and why do they form?

Several side products can arise from this reaction, primarily due to incomplete selectivity and overly harsh reaction conditions.

Common Side Products:

  • Positional Isomers: While this compound is the major product, the formation of 1-bromo-4-ethyl-3-nitrobenzene can occur. The directing effects are not absolute, and a small percentage of substitution can happen at the less-favored meta position relative to the directing groups.

  • Dinitrated Products: If the reaction conditions are too forcing (e.g., high temperature, high concentration of nitrating agent), a second nitration can occur on the newly formed mononitro product.[5][6] The initial product, this compound, is now substituted with three groups. The nitro group is a strong deactivator and a meta-director.[7][8] The bromo and ethyl groups remain ortho, para-directors. The combined influence will likely lead to products like 1-bromo-4-ethyl-2,6-dinitrobenzene . Controlling the reaction temperature is crucial to suppress dinitration.[6]

  • Oxidation Byproducts: The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent. The ethyl group is susceptible to oxidation, which can lead to the formation of 1-bromo-4-nitrophenyl ethyl ketone or even 4-bromo-3-nitrobenzoic acid if the oxidation is severe. These byproducts are often dark and can lead to the formation of tars.[4]

  • Ipso Substitution Products: Ipso nitration is a less common but possible side reaction where the incoming nitronium ion attacks a carbon atom that is already substituted.[9] In this case, it could potentially lead to the displacement of the bromine atom, though this is generally a minor pathway under standard conditions.

Below is a diagram illustrating the formation pathways for the main product and key side products.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A 1-Bromo-4-ethylbenzene B Desired Product: This compound A->B Mononitration (Controlled Temp.) D Oxidation Byproduct: (e.g., 4-Bromo-3-nitrobenzoic acid) A->D Oxidation (Harsh Conditions) E Isomeric Byproduct: 1-Bromo-4-ethyl-3-nitrobenzene A->E Minor Pathway C Dinitrated Product: 1-Bromo-4-ethyl-2,6-dinitrobenzene B->C Further Nitration (Excess HNO₃ / High Temp.)

Caption: Formation of the desired product and common side products.

Troubleshooting Guide

Q3: My reaction mixture turned dark brown/black and formed a tar. What happened and how can I prevent it?

A dark, tarry reaction mixture is a classic sign of unwanted side reactions, primarily oxidation and polynitration.[4]

  • Causality: The nitrating mixture is highly exothermic upon addition to the aromatic substrate.[2] An uncontrolled temperature rise significantly accelerates the rates of dinitration and oxidation of the electron-rich ethylbenzene derivative. The ethyl group is particularly vulnerable to oxidation under these conditions.

  • Preventative Protocol:

    • Temperature Control (Critical): The single most important factor is maintaining a low temperature. The reaction should be conducted in an ice-water bath to keep the internal temperature between 0-10 °C, especially during the addition of the substrate to the nitrating mixture.[5] Do not let the temperature exceed 50-60°C after the initial addition.[6]

    • Slow Addition: Add the 1-bromo-4-ethylbenzene to the cold, stirred nitrating mixture dropwise or in small portions over an extended period.[6] This allows the cooling bath to dissipate the heat generated from the reaction effectively.

    • Stoichiometry: Use a modest excess of the nitrating agent. A large excess of nitric acid increases the likelihood of polynitration and oxidation.

Q4: How can I minimize the formation of dinitrated byproducts?

The formation of dinitrated products is a direct result of the initial mononitrated product undergoing a second electrophilic substitution.[5]

  • Causality: The first product, this compound, is less reactive than the starting material because the newly added nitro group is strongly deactivating.[7] However, if the reaction is left for too long or at too high a temperature, even this deactivated ring can be nitrated.[6]

  • Mitigation Strategies:

    • Control Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly by pouring it onto crushed ice.[5]

    • Temperature Management: As detailed above, low temperatures disfavor the higher activation energy required to nitrate the deactivated ring of the mononitro product.[6]

Table 1: Effect of Temperature on Product Distribution (Illustrative)

Reaction TemperatureDesired Mononitro Product YieldDinitrated Product YieldOxidation/Tar Formation
0-5 °CHigh (~85-90%)Minimal (<2%)Negligible
25 °C (Room Temp)Moderate (~60-70%)Significant (5-10%)Minor
> 60 °CLow (<40%)High (>20%)Severe
Q5: What is the best way to purify the desired product away from these side products?

Purification typically involves separating the desired neutral organic product from the acid catalyst, followed by separating it from organic byproducts.

  • Step 1: Quenching and Neutralization

    • Pour the cold reaction mixture carefully onto a larger volume of crushed ice and water. This dilutes the strong acids and causes the organic products to precipitate.[5]

    • Filter the crude solid product using suction filtration and wash thoroughly with cold water to remove residual acids.[2]

    • A subsequent wash with a dilute aqueous solution of sodium bicarbonate or ammonia can help remove acidic impurities like nitrophenols that may have formed from oxidation.[10][11]

  • Step 2: Separation of Isomers and Byproducts

    • Recrystallization: This is the most effective method for separating the main product from its isomers and dinitrated impurities. The different isomers will have different polarities and crystal lattice energies, leading to varying solubilities in a given solvent.[2]

      • A common solvent for this type of compound is ethanol or a mixture of ethanol and water. The desired product should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[5]

      • The ortho-nitro isomer is often more soluble than the para-isomer in ethanol, which can be exploited for separation.[2]

    • Column Chromatography: If recrystallization fails to provide adequate purity, silica gel column chromatography is a more powerful alternative. A non-polar eluent system (e.g., hexanes/ethyl acetate) will separate the compounds based on polarity. The less polar dinitrated products and the main product will elute before the more polar oxidation byproducts.

The following workflow diagram outlines the purification process.

G A Crude Reaction Mixture (Products + Acids) B Pour onto Ice/Water A->B C Suction Filtration B->C D Wash with Cold H₂O C->D E Wash with aq. NaHCO₃ D->E F Crude Solid Product (Mixture of Organics) E->F G Recrystallization (e.g., from Ethanol) F->G H Pure Crystalline Product G->H Success I Mother Liquor (Contains Soluble Impurities) G->I Impurities J Column Chromatography (If needed) G->J Purity still low K Isolated Pure Fractions J->K

Caption: General workflow for the purification of nitrated products.

Experimental Protocols

Protocol 1: Controlled Mononitration of 1-Bromo-4-ethylbenzene

This protocol is designed to maximize the yield of this compound while minimizing side products.

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid (H₂SO₄).[3] Once cooled to below 10 °C, add 5 mL of concentrated nitric acid (HNO₃) dropwise while stirring. The temperature must be maintained below 10 °C. This mixture generates the nitronium ion (NO₂⁺) electrophile.[7][12]

  • Substrate Addition: In a separate flask, dissolve 10g of 1-bromo-4-ethylbenzene in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Reaction: Add the substrate solution dropwise to the stirred nitrating mixture over 30-45 minutes. Use a thermometer to monitor the internal temperature and ensure it does not rise above 10 °C.[6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. Monitor the reaction's progress using TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared.

  • Quenching: Carefully pour the reaction mixture onto 200g of crushed ice in a large beaker with vigorous stirring. A yellow solid should precipitate.

  • Work-up and Purification: Follow the purification workflow described in Q5. Filter the solid, wash with water, and then recrystallize from 95% ethanol to obtain the pure this compound.

References

Purification of 1-Bromo-4-ethyl-2-nitrobenzene from ortho isomer

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Purification

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing the common challenge of separating the positional isomers of bromo-ethyl-nitrobenzene. The purification of 1-Bromo-4-ethyl-2-nitrobenzene (the desired para isomer relative to the ethyl and nitro groups) from its synthetic ortho co-products is a critical step that often presents significant difficulties due to the isomers' similar physical properties. This document is designed to provide both the theoretical basis and practical solutions for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: Why is separating this compound from its ortho isomer so challenging?

A1: The difficulty lies in the fundamental nature of positional isomers. Both the desired product and its ortho impurity have the same molecular formula (C₈H₈BrNO₂) and molecular weight (230.06 g/mol ).[1][2] This results in very similar physical properties such as boiling point, density, and polarity. Standard laboratory separation techniques like distillation are often ineffective because the boiling points are too close.[3] Therefore, purification must rely on more subtle differences in their molecular structure and intermolecular interactions, which can be exploited by techniques like fractional crystallization and chromatography.[4][5]

Q2: What are the typical isomeric impurities I should expect during the synthesis?

A2: The specific impurities depend on your synthetic route.

  • If you are nitrating 1-bromo-4-ethylbenzene: The ethyl group is an ortho-, para- directing group. Since the para position is blocked by the bromine, nitration will be directed to the positions ortho to the ethyl group. This yields the desired this compound and its isomer, 1-bromo-4-ethyl-3-nitrobenzene.

  • If you are brominating 1-ethyl-2-nitrobenzene: The nitro group is a meta- directing group, while the ethyl group is ortho-, para- directing. The directing effects are competitive, but bromination often occurs at the position para to the ethyl group and meta to the nitro group, yielding the desired product. However, bromination at other positions can occur, leading to various isomers.[6] A common side product is the ortho isomer, 2-bromo-1-ethyl-4-nitrobenzene.[7]

For the purposes of this guide, we will focus on separating the desired product from a generic "ortho isomer," as the principles of separation remain consistent.

Comparative Physical Properties of Isomers

The key to successful separation is exploiting the subtle differences in physical properties. The para isomer (this compound) is more symmetrical than its ortho counterparts. This increased symmetry generally leads to a more stable crystal lattice, resulting in a higher melting point and lower solubility in a given solvent.

PropertyThis compound (Desired)Ortho Isomer (e.g., 1-Bromo-2-ethyl-3-nitrobenzene)Rationale for Difference
Molecular Formula C₈H₈BrNO₂[1]C₈H₈BrNO₂[2]Isomers have the same formula.
Molecular Weight 230.06 g/mol [1]230.06 g/mol [2]Isomers have the same mass.
Melting Point Generally higherGenerally lowerThe higher symmetry of the desired isomer allows for more efficient packing in a crystal lattice, requiring more energy to melt. For comparison, the parent 1-bromo-4-nitrobenzene melts at 127°C, while 1-bromo-2-nitrobenzene melts at 43°C.[8]
Polarity Generally lowerGenerally higherThe symmetrical arrangement of dipoles in the desired isomer can lead to a lower net molecular dipole moment compared to the less symmetrical ortho isomer.
Solubility Generally lowerGenerally higherDue to its more stable crystal lattice, more energy is required to break apart the solid and solvate the molecules, leading to lower solubility.

Troubleshooting Guide: Purification Methodologies

This section addresses common issues encountered during purification.

Method 1: Fractional Crystallization

This is often the most effective and scalable method for separating ortho/para isomers, leveraging their differences in melting points and solubility.[8]

A3: This is a common issue stemming from suboptimal solvent choice or improper technique.

  • Incorrect Solvent: The ideal solvent should dissolve the crude mixture when hot but allow only the desired, less-soluble para isomer to crystallize upon slow cooling, while the more-soluble ortho isomer remains in the mother liquor.

  • Cooling Rate Too Fast: Rapid cooling (e.g., crashing the flask in an ice bath) traps impurities within the crystal lattice. Slow, undisturbed cooling is essential for selective crystallization.

  • Insufficient Solvent: Using too little solvent may cause both isomers to precipitate out together upon cooling. Conversely, too much solvent will result in a low yield.

Caption: Decision workflow for selecting an optimal recrystallization solvent.

A4: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solution: Lower the temperature at which the material dissolves by adding a co-solvent in which the compound is less soluble (e.g., add water to an ethanol solution). Alternatively, try a lower-boiling point solvent. Ensure you are not starting with a solution that is too concentrated.

Method 2: Flash Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5] For these isomers, the less polar desired product will travel faster through a polar stationary phase like silica gel.

A5: For nitroaromatic isomers, normal-phase chromatography is highly effective.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A non-polar solvent system is required. Start with a low-polarity mixture and optimize based on TLC analysis. Good starting points are:

    • 98:2 Hexane:Ethyl Acetate

    • 99:1 Hexane:Diethyl Ether

    • 100% Dichloromethane (if polarity difference is significant)

  • Monitoring: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent composition and to track the separation during the column run.[9] The desired para isomer should have a higher Rf value than the ortho isomer.

Caption: Troubleshooting guide for optimizing TLC and column chromatography conditions.

A6: A successful TLC does not always translate to a perfect column separation.

  • Overloading: Too much crude material was loaded onto the column. A general rule is to load 1-5% of the silica gel mass.

  • Improper Packing: Air bubbles or channels in the silica bed will ruin the separation. Pack the column carefully as a slurry.

  • Sample Application: The initial band of the sample should be as narrow as possible. Dissolve the crude mixture in a minimum amount of the eluent or a stronger solvent (then evaporate onto a small amount of silica) for loading.

Experimental Protocols

Protocol 1: Fractional Crystallization of this compound
  • Solvent Selection: Following the workflow in Q3, identify a suitable solvent (e.g., 95% ethanol).

  • Dissolution: Place the crude isomeric mixture (e.g., 5.0 g) in an Erlenmeyer flask. Add the hot solvent in portions while heating and swirling until the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath (0-5 °C) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor containing the soluble ortho isomer.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Check the purity of the crystals and the mother liquor by TLC, GC, or NMR to assess the efficiency of the separation. Repeat if necessary.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop an optimal eluent system that gives good separation between the two isomers, with the lower spot (ortho) having an Rf of ~0.2 and the upper spot (desired para) having an Rf of ~0.35.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude mixture (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Carefully apply it to the top of the silica bed.

  • Elution: Add the eluent to the column and apply pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions containing the pure desired product (higher Rf value). Remove the solvent using a rotary evaporator to yield the purified this compound.

This guide provides a framework for tackling a common yet complex purification challenge. By systematically applying the principles of crystallization and chromatography, researchers can achieve high-purity this compound for their downstream applications.

References

Technical Support Center: Advanced Strategies for Preventing Debromination in Reactions with 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet challenging issue encountered during synthetic reactions involving 1-Bromo-4-ethyl-2-nitrobenzene: unwanted debromination. The presence of a strong electron-withdrawing nitro group on the aromatic ring makes this substrate highly activated for various transformations, but also uniquely susceptible to hydrodebromination, leading to the formation of 4-ethyl-1-nitrobenzene as a significant byproduct. This guide is designed to help you understand the root causes of this side reaction and implement effective, field-proven strategies to ensure the integrity of your desired chemical transformation.

Troubleshooting Guide: Isolating and Solving Debromination Issues

This section addresses specific problems you may encounter in a direct question-and-answer format.

Q1: I'm observing a significant amount of the debrominated byproduct, 4-ethyl-1-nitrobenzene, in my Suzuki-Miyaura coupling reaction. What is the most likely cause and the first thing I should verify?

A1: The most immediate and frequent cause of hydrodebromination in palladium-catalyzed cross-coupling reactions is the presence of adventitious hydride sources, often exacerbated by suboptimal reaction setup.[1] Your first troubleshooting step should be a thorough review of your reaction environment and reagents.

  • Atmospheric Control: The catalytic cycle involves sensitive Pd(0) species. Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) allows oxygen to enter the system. Oxygen can lead to the oxidative homocoupling of boronic acids, which disrupts the primary catalytic cycle and can contribute to catalyst decomposition pathways that may facilitate debromination.[1][2]

  • Solvent and Reagent Purity: Solvents, particularly alcohols like isopropanol, can act as hydride donors. Ensure you are using high-purity, anhydrous solvents that have been properly degassed via methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Hydride Contaminants: The hydride responsible for the C-H bond formation can originate from various sources, including impurities in your base, solvent, or even the amine or boronic acid coupling partners.[1]

Q2: My inert atmosphere technique is meticulous, but debromination persists. How does my choice of palladium catalyst and phosphine ligand influence this side reaction?

A2: Your catalyst system—the combination of the palladium precursor and the ligand—is the most critical variable you can control to kinetically favor your desired reaction over debromination.

The core of the issue is a competition between two reductive elimination steps from a key palladium(II) intermediate. You want to accelerate the C-C (or C-N) bond-forming reductive elimination, making it significantly faster than the C-H bond-forming pathway (hydrodebromination).

The Solution: Ligand Selection. The use of bulky, electron-rich phosphine ligands is crucial.[3][4] These ligands stabilize the palladium center and, most importantly, promote the final, desired reductive elimination step.[1] For an electron-deficient aryl bromide like this compound, this acceleration is key to outcompeting the side reaction.

Recommended Ligand Classes for Suppressing Debromination:

Ligand ClassRecommended ExamplesRationale for Effectiveness
Biaryl Phosphines SPhos, XPhos, RuPhosThese are the gold standard for challenging couplings. Their steric bulk and electron-donating properties significantly accelerate reductive elimination, minimizing the lifetime of intermediates that could lead to debromination.[3]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Dppf is a robust and versatile ligand that often provides a good balance of stability and reactivity, effectively suppressing debromination in many Suzuki and Buchwald-Hartwig reactions.[5]
Dialkylphosphinobiphenyls DavePhos, tBuXPhosSimilar to the first class, these offer significant steric hindrance around the metal center, which is beneficial for promoting the desired coupling pathway.

A screening of several ligands from these classes is often the most effective way to identify the optimal conditions for your specific substrate combination.[3]

Q3: I am performing a Buchwald-Hartwig amination and observing debromination. Are the considerations different from a Suzuki coupling?

A3: While the underlying principle of competing reductive elimination is the same, Buchwald-Hartwig aminations have unique considerations. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[5]

  • Ligand Choice is Paramount: As with Suzuki coupling, bulky, electron-rich biaryl phosphine ligands are essential for promoting the desired C-N amination pathway and are highly effective at preventing hydrodehalogenation.[3]

  • Base Selection: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[3][6] However, their purity is critical. Use freshly opened bottles or material stored carefully in a glovebox, as aged bases can contain impurities that act as hydride sources.

  • Amine Purity: The amine coupling partner itself can be a source of reaction failure. Trace impurities in amines can poison the palladium catalyst.[2] It is often beneficial to use an extra equivalent of phosphine ligand relative to the palladium to prevent catalyst deactivation by the amine.[2]

Frequently Asked Questions (FAQs)
Q: What is the general mechanism of hydrodebromination in palladium-catalyzed reactions?

A: Hydrodebromination is a side reaction that occurs within the main catalytic cycle. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source (H⁻) instead of the intended nucleophile (e.g., a boronate in Suzuki coupling). This forms a palladium-hydride intermediate, which then undergoes rapid reductive elimination to form the debrominated product (4-ethyl-1-nitrobenzene) and regenerates the Pd(0) catalyst, allowing it to continue this unwanted cycle.

G cluster_main pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation (with R-B(OH)₂) pd_complex->transmetal hydride_path Hydride Attack pd_complex->hydride_path pd_r_complex Ar-Pd(II)L₂(R) transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Desired Product (Ar-R) red_elim->product hydride_source Hydride Source (e.g., from solvent, base) hydride_source->hydride_path pd_h_complex Ar-Pd(II)L₂(H) hydride_path->pd_h_complex red_elim_h Reductive Elimination pd_h_complex->red_elim_h red_elim_h->pd0 debrom_product Debrominated Byproduct (Ar-H) red_elim_h->debrom_product G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis p1 1. Add Pd catalyst, ligand, & base to oven-dried Schlenk flask p2 2. Seal, evacuate, and backfill with Argon (repeat 3x) p1->p2 p3 3. Add aryl bromide & boronic acid under positive Argon pressure p2->p3 p4 4. Add degassed solvent via syringe p3->p4 r1 5. Heat reaction to specified temperature (e.g., 80-100 °C) p4->r1 r2 6. Stir vigorously for 12-24h r1->r2 r3 7. Monitor by GC-MS or TLC r2->r3 w1 8. Cool, dilute with EtOAc, and quench with H₂O r3->w1 w2 9. Separate layers, extract aqueous phase w1->w2 w3 10. Dry, filter, and concentrate organic layers w2->w3 w4 11. Purify via column chromatography w3->w4

References

Technical Support Center: Impurity Identification in 1-Bromo-4-ethyl-2-nitrobenzene by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 1-Bromo-4-ethyl-2-nitrobenzene. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC). Here, we combine established scientific principles with practical, field-proven insights to help you navigate the complexities of your analysis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the HPLC analysis of this compound.

Q1: What are the most likely impurities I should expect to see?

A1: The impurity profile is largely dictated by the synthetic route. This compound is typically synthesized via nitration of 1-bromo-4-ethylbenzene. Based on this, the most probable process-related impurities include:

  • Unreacted Starting Material: 1-Bromo-4-ethylbenzene.

  • Positional Isomers: Nitration of 1-bromo-4-ethylbenzene can lead to other isomers, such as 2-Bromo-5-ethyl-1-nitrobenzene and 1-Bromo-4-ethyl-3-nitrobenzene, depending on reaction conditions.

  • Di-nitrated Byproducts: Over-nitration can result in species like 1-Bromo-4-ethyl-2,6-dinitrobenzene.

  • Degradation Products: The presence of a nitro group makes the molecule susceptible to degradation under certain conditions (e.g., light, high temperature, or extreme pH), which can generate additional impurities.[1][2] Forced degradation studies are essential to proactively identify these potential degradants.[1][2][3]

Q2: What is a good starting HPLC method for this compound?

A2: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for separating this compound from its likely impurities. A C18 column is the standard choice. Given the non-polar nature of the analyte and its related substances, a gradient elution is recommended to ensure adequate separation of both early and late-eluting impurities.

Here is a robust starting point:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Detection: UV at 254 nm[4][5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

A typical gradient would start with a higher percentage of water and gradually increase the acetonitrile concentration to elute the more non-polar impurities.

Q3: My main peak is tailing. What is the cause and how do I fix it?

A3: Peak tailing, where the back half of the peak is drawn out, is a common issue. For a neutral compound like this compound, the primary causes are often related to the column or mobile phase.

  • Secondary Silanol Interactions: The most frequent cause is the interaction of analytes with acidic silanol groups on the silica surface of the column. Using a modern, end-capped C18 column with low silanol activity can mitigate this.[6]

  • Column Void: A void or channel in the column packing bed can cause peak distortion.[7] This can happen from pressure shocks or degradation of the silica bed at high pH.

  • Mobile Phase pH: While less critical for neutral compounds, ensuring the mobile phase pH is consistent and slightly acidic (e.g., adding 0.1% formic or phosphoric acid) can sometimes improve peak shape by suppressing silanol activity.

Q4: I see unexpected peaks in my chromatogram, even in my blank injection. What are they?

A4: These are known as "ghost peaks." They are not from your sample but are artifacts of the HPLC system or process.[8][9] Common sources include:

  • Mobile Phase Contamination: Impurities in your solvents (especially water) can accumulate on the column during equilibration and elute as a peak during the gradient.[7][8] Always use fresh, HPLC-grade solvents.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected from the autosampler needle or valve. Implementing a robust needle wash protocol is crucial.

  • System Contamination: Contaminants can leach from tubing, filters, or seals within the HPLC system.

Comprehensive Troubleshooting Guides

This section provides in-depth, systematic approaches to resolving more complex analytical challenges.

Issue 1: Poor Resolution Between the Main Peak and an Impurity

Poor resolution, where two peaks are not fully separated, compromises accurate quantitation.

Systematic Troubleshooting Protocol:

  • Verify System Suitability: Before making changes, ensure your system is performing optimally. Check the theoretical plates, tailing factor, and reproducibility from your System Suitability Test (SST).[10][11][12] A failing SST points to a system problem, not a method problem.

  • Optimize Mobile Phase Composition:

    • Causality: The organic modifier (e.g., acetonitrile, methanol) has the largest impact on selectivity in reversed-phase chromatography. Different solvents can alter the elution order of closely related compounds.

    • Action: If using acetonitrile, try substituting it with methanol or using a mixture of both.[13] Nitroaromatic compounds, in particular, can exhibit different selectivity with phenyl-based columns due to π-π interactions.[13]

  • Adjust Gradient Slope:

    • Causality: A shallower gradient (i.e., increasing the organic solvent percentage more slowly) increases the run time but provides more opportunity for peaks to separate.

    • Action: Decrease the rate of change in %B (e.g., from 2%/min to 1%/min) in the region where the critical peaks elute.

  • Modify Temperature:

    • Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity.

    • Action: Systematically vary the column temperature (e.g., 25 °C, 30 °C, 35 °C). Lower temperatures often increase retention and may improve resolution, while higher temperatures decrease viscosity and analysis time.

G cluster_0 Resolution Troubleshooting Start Poor Resolution Observed SST Run System Suitability (SST) Start->SST SST_Check SST Pass? SST->SST_Check Fix_System Troubleshoot System (Check for leaks, pump issues) SST_Check->Fix_System No Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) SST_Check->Change_Solvent Yes Fix_System->SST Adjust_Gradient Make Gradient Shallower Change_Solvent->Adjust_Gradient Adjust_Temp Optimize Temperature (+/- 5 °C) Adjust_Gradient->Adjust_Temp End Resolution Achieved Adjust_Temp->End G cluster_1 Unknown Peak Identification Start Unknown Peak Detected Blank Inject Blank Start->Blank Is_Ghost Peak in Blank? Blank->Is_Ghost Ghost_Peak Identify Ghost Peak Source (Solvent, Carryover) Is_Ghost->Ghost_Peak Yes Forced_Deg Perform Forced Degradation Study Is_Ghost->Forced_Deg No Peak_Increase Peak Area Increases? Forced_Deg->Peak_Increase Is_Degradant Confirmed Degradant Peak_Increase->Is_Degradant Yes Is_Process Likely Process Impurity (e.g., Isomer) Peak_Increase->Is_Process No LCMS Analyze by LC-MS for Structural ID Is_Degradant->LCMS Is_Process->LCMS End Impurity Identified LCMS->End

References

Technical Support Center: Column Chromatography Purification of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-4-ethyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography methods used to purify this compound. As Senior Application Scientists, we have synthesized our expertise to provide you with a comprehensive resource that is both theoretically sound and practically proven.

Experimental Workflow for Purifying this compound

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Analysis (Determine Rf) Solvent Solvent System Selection TLC->Solvent Informs Slurry Silica Gel Slurry Preparation Solvent->Slurry Column Column Packing Slurry->Column Sample_Prep Sample Preparation Loading Sample Loading Column->Loading Packed Column Sample_Prep->Loading Elution Elution Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC Fraction Analysis (TLC) Collection->Fraction_TLC Pooling Pooling Pure Fractions Fraction_TLC->Pooling Identifies Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of this compound via column chromatography.

Detailed Protocol for Column Chromatography Purification

This protocol outlines a standard method for the purification of this compound on a gram scale.

1. Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel (60-120 mesh) is the recommended stationary phase due to the moderate polarity of this compound.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a suitable eluent system. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.25-0.35 for the target compound. A starting point for TLC analysis is a 95:5 or 90:10 mixture of hexane:ethyl acetate.[1] The polarity of the eluent is critical; if it is too high, the compound will elute too quickly with impurities, and if it is too low, the elution will be prolonged or the compound may not elute at all.[2]

2. Column Preparation:

  • A glass chromatography column with a sintered glass frit and a stopcock is appropriate. The size of the column should be chosen based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • The column should be packed using the "slurry method" to ensure a homogenous and crack-free stationary phase bed.[3] This involves preparing a slurry of the silica gel in the initial mobile phase and pouring it into the column.

3. Sample Preparation and Loading:

  • The crude this compound should be dissolved in a minimal amount of a suitable solvent. Dichloromethane is a good choice as it is volatile and can dissolve a wide range of organic compounds.

  • The sample can be loaded onto the column using two methods:

    • Wet Loading: The dissolved sample is carefully pipetted onto the top of the silica bed.[3]

    • Dry Loading: The dissolved sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[3] This method is preferred if the compound has poor solubility in the eluent.

4. Elution and Fraction Collection:

  • The elution is started with the predetermined hexane:ethyl acetate mixture. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the compound in a reasonable time.

  • Fractions are collected in test tubes or other suitable containers. The size of the fractions should be consistent.

5. Analysis of Fractions:

  • The collected fractions are analyzed by TLC to determine which ones contain the pure product.

  • The fractions containing the pure this compound are then combined.

6. Solvent Removal:

  • The solvent from the pooled pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Effective for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 90:10)Allows for fine-tuning of polarity for optimal separation.
Rf Target 0.25 - 0.35Provides good separation from less polar and more polar impurities.
Column Packing Slurry MethodMinimizes air bubbles and cracks in the stationary phase.
Sample Loading Dry LoadingRecommended for samples with limited solubility in the eluent to ensure a narrow starting band.

Troubleshooting Guide

Q1: My compound is not moving down the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane:ethyl acetate mixture.[4] For example, if you started with a 95:5 mixture, you can switch to a 90:10 or 85:15 mixture.

Q2: My compound is eluting too quickly with impurities.

  • Possible Cause: The mobile phase is too polar, causing all components to travel with the solvent front.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane. Perform TLC with various solvent systems to find one that gives a good separation between your product and the impurities.[1]

Q3: The separation between my product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution: Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or dichloromethane to alter the selectivity of the separation.[5]

Q4: The bands on the column are tailing.

  • Possible Cause 1: The column may be overloaded with the sample.

  • Solution 1: Use a larger column or reduce the amount of sample loaded.

  • Possible Cause 2: The compound may be interacting too strongly with the acidic silica gel. Nitro compounds can sometimes exhibit this behavior.

  • Solution 2: Consider using a different stationary phase like alumina (neutral or basic) or deactivating the silica gel by adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent.[4]

Q5: I see cracks in the silica gel bed.

  • Possible Cause: The column was not packed properly, or the solvent level was allowed to drop below the top of the silica gel.

  • Solution: This can lead to poor separation. The best course of action is to repack the column. Always ensure the silica gel is kept wet with the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

  • The synthesis of this compound typically involves the nitration of 1-bromo-4-ethylbenzene. Potential impurities include the starting material (1-bromo-4-ethylbenzene), the other isomer (2-bromo-5-ethyl-1-nitrobenzene), and dinitrated byproducts.[6][7]

Q2: How do I determine the polarity of this compound?

  • The polarity of this compound is influenced by its functional groups. The nitro group (-NO2) is strongly electron-withdrawing and polar. The bromo group (-Br) is also electronegative and contributes to the polarity. The ethyl group (-CH2CH3) is nonpolar. Overall, the molecule is moderately polar. Its calculated XLogP3 value is 3.2, indicating a degree of lipophilicity.[8]

Q3: Can I use reverse-phase chromatography for this purification?

  • Yes, reverse-phase chromatography is an alternative. In this case, a nonpolar stationary phase (like C18-silica) would be used with a polar mobile phase (like a mixture of water and acetonitrile or methanol).[9] The least polar compounds would elute first.

Q4: What safety precautions should I take when handling this compound and the solvents?

  • This compound is a chemical that should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or volatile, so they should also be handled in a fume hood away from ignition sources.

Q5: How can I confirm the purity of my final product?

  • The purity of the final product can be assessed by several methods, including Thin-Layer Chromatography (TLC) against the crude material, melting point analysis, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety-critical guidance on managing the highly exothermic nitration of 4-bromoethylbenzene to synthesize 1-Bromo-4-ethyl-2-nitrobenzene. The nitration of aromatic compounds is a cornerstone of organic synthesis, yet its inherent thermal risks demand a profound understanding of reaction kinetics, heat transfer, and emergency preparedness. This document moves beyond a simple procedural outline to explain the causality behind critical process parameters, enabling you to conduct this synthesis with enhanced safety and control.

Section 1: Troubleshooting Guide - Real-Time Event Management

This section addresses acute issues that can arise during the synthesis. Immediate and correct action is paramount to preventing a thermal runaway event.

Question 1: My reaction temperature is rising unexpectedly and is not responding to adjustments of the cooling bath. What are the immediate, critical actions?

Answer: This situation indicates that the rate of heat generation is exceeding the heat removal capacity of your system, the primary condition for a thermal runaway.[1][2] Your immediate goal is to stop the generation of additional heat and regain thermal control.

Immediate Actions:

  • Stop Reagent Addition Immediately: This is the most critical first step.[3][4] Cease the dropwise addition of the nitrating mixture (nitric acid/sulfuric acid). This prevents the introduction of more reactants that would fuel the exotherm.

  • Enhance Cooling: Maximize the efficiency of your cooling system. If using an ice bath, add more ice and salt to lower the temperature. If using a cryocooler, set it to its lowest possible temperature.

  • Ensure Vigorous Agitation: Check that your stirring mechanism is functioning optimally.[3] Efficient mixing is crucial for dissipating localized hot spots and transferring heat to the cooling bath.[2][5] Do NOT restart a failed agitator , as this could suddenly mix accumulated, unreacted reagents and cause a violent reaction.[3]

  • Prepare for Emergency Quench: Alert a colleague and your supervisor. Have a large, accessible vessel of crushed ice and water ready.[3] Quenching is a last resort and should only be performed if the temperature continues to climb uncontrollably, as the quenching process itself is exothermic.[5][6]

Question 2: I observe the evolution of a brown/yellow gas (NO₂) from the reaction flask. What is happening and how should I respond?

Answer: The evolution of nitrogen dioxide (NO₂) gas is a critical danger sign. It indicates that a secondary decomposition reaction is occurring, which is itself highly exothermic and a strong precursor to thermal runaway.[3] This is typically caused by excessive temperature or significant localized hot spots.

Immediate Actions:

  • Do Not Inhale: Nitrogen dioxide is highly toxic and can cause severe respiratory damage.[3] Ensure your fume hood is functioning at maximum capacity and, if necessary, use respiratory protection.

  • Treat as a Critical Temperature Excursion: Immediately follow all steps outlined in Question 1 (Stop addition, enhance cooling). The situation is critical and must be controlled without delay.

Question 3: The reaction seems to have stalled. The internal temperature is not increasing as I add the nitrating agent. What are the risks?

Answer: This is a deceptive and potentially very dangerous situation. A lack of an initial exotherm may suggest the reaction has not initiated, possibly due to overly aggressive cooling or low-quality reagents. The primary risk is the accumulation of unreacted nitrating agent in the flask.[5] If the reaction were to suddenly initiate due to a small, localized temperature increase, the presence of a large quantity of unreacted material could lead to a violent, uncontrollable exotherm far beyond the capacity of the cooling system.

Recommended Actions:

  • Stop Reagent Addition Immediately.

  • Maintain cooling and stirring, and allow the mixture to stir for 10-15 minutes to see if the reaction initiates.

  • If the reaction does not start, the safest course of action is to terminate the experiment by performing a controlled, slow quench of the entire reaction mixture onto a large volume of ice. Do not attempt to "kick-start" the reaction by warming the flask, as this is a common cause of runaway incidents.

Section 2: Frequently Asked Questions (FAQs) - Proactive Risk Mitigation

Question 1: What are the primary factors that cause a thermal runaway during this nitration?

Answer: A thermal runaway is a positive feedback loop where an increase in temperature increases the reaction rate, which in turn further increases the temperature.[4] The primary causes are:

  • Rapid Addition of Nitrating Agent: Adding the mixed acid too quickly generates heat faster than the cooling system can dissipate it.[2][5]

  • Inadequate Cooling: The cooling bath may be too warm, too small for the scale of the reaction, or there may be poor thermal contact with the reaction flask.[2][5]

  • Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, creating miniature runaway reactions that can propagate throughout the mixture.[2][3][5]

  • Incorrect Reagent Concentration: Using overly concentrated acids can dangerously increase the reaction rate and exothermicity.[5]

Question 2: Why is the slow, dropwise addition of the nitrating mixture so critical?

Answer: The slow, controlled addition of the nitrating mixture is the primary method for controlling the rate of heat generation. In a semi-batch process, the goal is to have the reaction proceed at a rate where the heat generated is immediately and effectively removed by the cooling system.[7] This keeps the internal temperature stable and prevents the accumulation of unreacted nitrating agent.[8] Dropwise addition, often taking over an hour for lab-scale preparations, ensures that the reaction is "kinetically controlled" (by the addition rate) rather than "thermally controlled" (by the cooling system's maximum capacity).[1][6]

Question 3: What is the role of concentrated sulfuric acid in this reaction?

Answer: Concentrated sulfuric acid serves two crucial roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration.[9][10][11] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction.[12] This is important because water can inhibit the reaction by reacting with the nitronium ion.

Question 4: How does reaction scale-up affect thermal safety?

Answer: Scaling up a reaction significantly increases the risk of a thermal runaway.[4] This is due to a fundamental principle of geometry: as the volume of a reactor increases (by a cube of its radius, r³), its surface area for heat exchange only increases by a square (r²). This decreasing surface-area-to-volume ratio makes it much harder to remove heat effectively from a larger batch, meaning a reaction that is easily controlled at 100 mL may become uncontrollable at 10 L without specialized equipment.[1][4]

Question 5: What is the standard and safe procedure for quenching the reaction upon completion?

Answer: The standard work-up procedure involves slowly pouring the completed reaction mixture onto a large volume (typically 5-10 times the reaction volume) of crushed ice or an ice-water slurry with vigorous stirring.[5][6] This serves three purposes:

  • Rapidly Cools the Mixture: Prevents further reaction or decomposition.[6]

  • Stops the Reaction: Dilutes the acid, effectively halting the generation of the nitronium ion.[6]

  • Precipitates the Product: this compound is insoluble in water, and the dilution causes it to precipitate out of the acidic solution, allowing for isolation by filtration.[6][9]

Caution: The dilution of concentrated acids is itself a highly exothermic process. The addition must be done slowly and with efficient stirring to manage this heat of dilution.[5][6] Never add water to the acid mixture; always add the acid mixture to water/ice.[13]

Section 3: Key Experimental Protocols

Protocol 1: Safe Synthesis of this compound (Lab Scale)

Disclaimer: This protocol is for informational purposes and should be adapted based on a thorough, site-specific risk assessment.

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly and carefully add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with gentle swirling.[5][14] Prepare this mixture in advance and allow it to cool to 0-5 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel, add the starting material, 4-bromoethylbenzene (e.g., 0.1 mol). Submerge the flask in an ice-salt bath to cool the contents to below 5 °C.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Begin adding the nitrating mixture dropwise to the stirred solution of 4-bromoethylbenzene.[6] Critically, maintain the internal reaction temperature between 5-10 °C throughout the addition.[15] Adjust the addition rate to ensure the temperature does not exceed this range. This step should take approximately 1 to 1.5 hours.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the cooling bath for an additional 30-60 minutes.[15] Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 500g of crushed ice with vigorous overhead stirring.[6][15]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the solid crude product thoroughly with several portions of cold water until the filtrate is neutral to pH paper.[6] Subsequently, wash with a cold, dilute sodium bicarbonate solution to remove any remaining acid, followed by a final water wash.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[9]

Protocol 2: Emergency Quenching of a Runaway Reaction

This procedure is a last resort and carries its own risks. It should only be performed when a thermal runaway is in its early stages and can be managed safely.

  • Alert Personnel: Immediately notify all nearby lab personnel and your supervisor of the emergency.

  • Prepare Quench Station: Place a large beaker or vessel containing at least 10-20 times the reaction volume of crushed ice and water in a secure location, preferably within the fume hood or with a blast shield.

  • Controlled Drowning: If, and only if, it is safe to do so, cautiously and slowly pour the reacting mixture into the ice-water slurry.[5][16] The vigorous stirring of the slurry is essential to dissipate the heat of dilution. Be prepared for rapid boiling and splashing.

  • Evacuate: Once the addition is complete, or if at any point the situation escalates, evacuate the area and follow your institution's established emergency protocols.

Section 4: Data & Visualization

Table 1: Key Process Parameters and Control Limits

ParameterRecommended RangeRationale & Consequence of Deviation
Reaction Temperature 5 - 10 °CHigher: Risk of runaway reaction and dinitration. Lower: Risk of reagent accumulation and delayed exotherm.
Addition Rate ~1-2 drops/secondFaster: Heat generation exceeds cooling capacity. Slower: Unnecessarily long reaction time.
Agitation Speed Vigorous, creating a deep vortexSlower/Stalled: Poor heat transfer, formation of localized hot spots.
Quenching Medium Crushed Ice / WaterProvides a large thermal sink to absorb heat from the reaction and the heat of acid dilution.

Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep prep reac reac workup workup iso iso A Prepare Nitrating Mix (H₂SO₄ + HNO₃) B Cool Nitrating Mix (0-5 °C) A->B E SLOW Dropwise Addition of Nitrating Mix B->E C Charge Reactor with 4-Bromoethylbenzene D Cool Reactor (< 5 °C) C->D D->E F Maintain Internal Temp (5-10 °C) E->F G Monitor by TLC F->G H Quench: Pour Reaction onto Ice/Water G->H I Vacuum Filter Crude Product H->I J Wash with H₂O, then NaHCO₃ soln. I->J K Recrystallize from Ethanol J->K

Caption: General workflow for the safe synthesis of this compound.

G observe observe action action critical critical safe safe A Temperature Rising Uncontrollably? B STOP Reagent Addition A->B C Enhance Cooling & Agitation B->C D Does Temp Stabilize? C->D E Continue Monitoring Proceed Cautiously D->E Yes F PREPARE EMERGENCY QUENCH D->F No G Is Quenching Feasible/Safe? F->G H Perform Controlled Quench into Ice G->H Yes I EVACUATE & Follow Emergency Protocol G->I No H->I

Caption: Decision tree for managing a critical temperature excursion event.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Nitration. Retrieved from BenchChem.

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Retrieved from a relevant safety resource.

  • Runaway Reaction - The Natural Behaviour. (n.d.). Retrieved from a chemical engineering resource.

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from BenchChem.

  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Retrieved from BenchChem.

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from a university chemistry resource.

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from Patsnap Eureka.

  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from TSM TheSafetyMaster.

  • Runaway and thermally safe operation of a nitric acid oxidation in a semi-batch reactor. (n.d.). Retrieved from a chemical engineering thesis or publication.

  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved from ResearchGate.

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from YouTube.

  • Benchchem. (n.d.). Technical Support Center: Managing Nitration Reactions. Retrieved from BenchChem.

  • IRIS --INVALID-LINK--. (n.d.). Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. Retrieved from a university repository.

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from Chemical Industry Journal.

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Alkene Nitration. Retrieved from BenchChem.

  • Chemistry 210 Experiment 10. (n.d.). Retrieved from a university chemistry lab manual.

  • AIChE. (n.d.). Nitration of Aromatic Compounds without Using Sulphuric Acid. Retrieved from AIChE.

  • ChemicalBook. (n.d.). 4-bromo-1-ethyl-2-nitrobenzene synthesis. Retrieved from ChemicalBook.

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from IChemE.

  • Kouhili, Y., Vernières-Hassimi, L., & Estel, L. (2022). Performance of Runaway Detection in a Batch Reactor Using Thermal Runaway Criteria. Chemical Engineering Transactions, 91, 553-558.

  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances. Retrieved from a university safety document.

  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives. Retrieved from BenchChem.

  • The Royal Society of Chemistry. (n.d.). Table of content. Retrieved from a supplementary information document.

  • PubChem. (n.d.). This compound. Retrieved from PubChem, National Center for Biotechnology Information.

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from an undergraduate research paper.

  • Homework.Study.com. (n.d.). It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Retrieved from Homework.Study.com.

  • Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry. Retrieved from a textbook or lab manual.

  • YouTube. (2020, June 24). Nitration of Bromobenzene Reaction Part-1. Retrieved from YouTube.

  • Gauth. (n.d.). ELECTROPHILIC AROMATIC SUBSTITUTION (nitration of benzene). Retrieved from Gauth.

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry.

  • Save My Exams. (2024, October 26). Nitration of Benzene | AQA A Level Chemistry Revision Notes 2015. Retrieved from Save My Exams.

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from Chemguide.

  • Chemguide. (n.d.). nitration of benzene and methylbenzene. Retrieved from Chemguide.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the cross-coupling of 1-Bromo-4-ethyl-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific substrate. The unique combination of an electron-withdrawing nitro group and a sterically hindering ortho-ethyl group presents a distinct set of obstacles that standard cross-coupling protocols may not overcome. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot issues and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is failing or giving very low yields with standard catalysts like Tetrakis(triphenylphosphine)palladium(0). Why is this happening?

A1: This is a common issue stemming from the specific structure of your substrate. While the strong electron-withdrawing nitro group makes the C-Br bond susceptible to oxidative addition, two other factors are at play:

  • Steric Hindrance: The ethyl group at the ortho position to the bromine atom creates significant steric bulk. This hinders the approach of the palladium catalyst for the crucial oxidative addition step and, more significantly, can slow down the final reductive elimination step, which forms the desired C-C bond.[1][2][3] Standard ligands like triphenylphosphine (PPh₃) are often not bulky enough to force the coupled groups together during reductive elimination, leading to catalyst decomposition or side reactions.[4]

  • Ligand In-Situ Reduction: The nitro group is susceptible to reduction by phosphine ligands, especially under heating. This can lead to the formation of undesired byproducts and consume your ligand, deactivating the catalyst.[5]

For these reasons, sterically demanding and electron-rich ligands, often called "Buchwald-type" ligands, are required. These ligands form monoligated, highly reactive Pd(0) species that are more effective at navigating sterically congested environments and promoting the difficult reductive elimination step.[6]

Q2: I'm observing significant amounts of side products like debromination (hydrodehalogenation) and reduction of the nitro group. How can I minimize these?

A2: These side reactions are classic indicators of a struggling catalytic cycle and can be addressed by systematically optimizing your reaction conditions.

  • For Debromination: This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination (if coupling with an alkylboronic acid) or reaction with trace water/base.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, AntPhos) that accelerate reductive elimination.[1][3] Ensure your boronic acid reagent is of high quality, as impurities can exacerbate the issue.

  • For Nitro Group Reduction: This side reaction is often caused by the phosphine ligand itself or by other reducing species in the reaction.

    • Solution 1: Choice of Ligand: While electron-rich phosphines are needed, some are more prone to oxidation than others. Using well-defined, air-stable palladium precatalysts can sometimes give more reproducible results than generating the catalyst in situ, which may involve side reactions between the ligand and Pd(II) source.

    • Solution 2: Base and Solvent: Use a moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) instead of stronger bases like alkoxides, which can promote side reactions.[4] Ensure you are using high-purity, degassed solvents to remove oxygen, which can lead to catalyst decomposition and unpredictable pathways.[7]

    • Solution 3: Temperature Control: Avoid excessive temperatures. While heating is necessary, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can minimize ligand degradation and nitro group reduction.

Q3: What is the best starting point for a catalyst system, base, and solvent for a Suzuki-Miyaura coupling with this substrate?

A3: For a challenging substrate like this compound, a robust, modern catalyst system is the best starting point. Avoid traditional catalysts and begin with a system known to be effective for sterically hindered and electron-deficient aryl halides.

ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-2 mol%)These are air- and moisture-stable precatalysts that reliably generate the active monoligated Pd(0) species, leading to more reproducible results.[8]
Ligand XPhos or SPhosThese are bulky, electron-rich biaryl monophosphine ligands designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[1][4]
Base K₃PO₄ (Potassium Phosphate, 2-3 equiv.)A strong, non-nucleophilic base that effectively promotes the transmetalation step without causing hydrolysis of sensitive functional groups.[4] Cs₂CO₃ is also an excellent but more expensive alternative.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)A standard solvent system for Suzuki couplings. The small amount of water is often crucial for facilitating the transmetalation step.[9] Toluene or 2-MeTHF can also be effective.[10]
Temperature 80–110 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant thermal decomposition.

Always ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[7]

Q4: Can I use this compound in a Buchwald-Hartwig amination? What are the key considerations?

A4: Yes, this substrate is an excellent candidate for Buchwald-Hartwig amination. The electron-withdrawing nitro group activates the aryl bromide for oxidative addition. However, the steric hindrance from the ortho-ethyl group remains the primary challenge.

  • Catalyst System: Success is highly dependent on the ligand. Use a bulky, electron-rich biarylphosphine ligand. For this type of substrate, ligands like RuPhos or BrettPhos are excellent starting points.[11] A suitable precatalyst would be RuPhos Pd G3.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can depend on the pKa of the amine being coupled.[12]

  • Potential Side Reaction: Be aware of potential SNAr (Nucleophilic Aromatic Substitution) reactions, especially with highly nucleophilic amines and at high temperatures, given the activation by the nitro group. A well-chosen palladium catalyst should outcompete this background reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the cross-coupling of this compound.

Caption: A decision tree for troubleshooting common cross-coupling issues.

Experimental Protocols

Protocol 1: Recommended Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Reaction Setup:

  • To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 230 mg, 1.0 mmol), the arylboronic acid (1.2 equiv., 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 425 mg, 2.0 mmol).

  • In a separate vial, weigh the XPhos Pd G3 precatalyst (0.02 equiv., 2 mol%, 17 mg, 0.02 mmol). Add this solid to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (0.2 M, 5 mL) and degassed deionized water (0.5 mL). The mixture should be a suspension.

  • Reaction Execution: Place the Schlenk tube into a preheated oil bath or heating block set to 100 °C . Stir the mixture vigorously for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Recommended Buchwald-Hartwig Amination

This protocol is a starting point for coupling this compound with a primary or secondary amine.

Reaction Setup:

  • In a glovebox or using a Schlenk line, add this compound (1.0 equiv., 230 mg, 1.0 mmol), RuPhos Pd G3 precatalyst (0.02 equiv., 2 mol%, 16.7 mg, 0.02 mmol), and sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg, 1.4 mmol) to a flame-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: If not in a glovebox, seal the tube and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or 2-MeTHF (0.2 M, 5 mL). Then, add the amine (1.2 equiv., 1.2 mmol) via syringe.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C . Stir vigorously for 16-24 hours.

  • Work-up and Purification: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

References

Removal of unreacted starting materials from 1-Bromo-4-ethyl-2-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Bromo-4-ethyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of unreacted starting materials and other common impurities from the electrophilic nitration of 4-bromoethylbenzene.

Section 1: Initial Reaction Workup & Quenching

The initial handling of the reaction mixture post-completion is critical for ensuring safety and simplifying subsequent purification steps. The primary challenge is managing the highly corrosive and exothermic nature of the concentrated sulfuric and nitric acid mixture.

Question: What is the safest and most effective method to quench the nitration reaction?

Answer: The standard and most reliable method is to quench the reaction by pouring the acidic mixture onto crushed ice or into ice-cold water.

  • Causality and Rationale: This procedure serves two primary purposes. First, the large volume of water rapidly dilutes the concentrated acids, effectively halting the electrophilic aromatic substitution reaction by reducing the concentration of the active nitronium ion (NO₂⁺) electrophile.[1] Second, the ice provides a significant heat sink, absorbing the large heat of dilution of the concentrated acids, particularly sulfuric acid.[2] This prevents dangerous temperature spikes that could lead to uncontrolled side reactions or boil-off of volatile components. The crude product, being an organic compound sparingly soluble in water, will typically precipitate as a solid or separate as an oily layer, allowing for its initial separation from the bulk of the acidic aqueous phase.[3]

Experimental Protocol 1: Reaction Quenching

  • Prepare a large beaker containing a slurry of crushed ice and deionized water (typically 5-10 times the volume of the reaction mixture).

  • Place the beaker in a secondary containment vessel (e.g., an ice bath) in a well-ventilated fume hood.

  • With vigorous stirring, slowly and carefully pour the completed reaction mixture from the reaction flask onto the ice slurry. The addition should be done in a controlled stream to manage the exotherm.

  • Allow the mixture to stir for 10-15 minutes as the ice melts to ensure complete quenching and precipitation/separation of the crude product.

  • The crude product can now be isolated via vacuum filtration (if solid) or transferred to a separatory funnel for liquid-liquid extraction.

Section 2: Removal of Residual Acidic Impurities

Even after quenching, the crude organic product will be contaminated with residual sulfuric and nitric acids. These must be completely removed as they can interfere with subsequent reactions and chromatographic analysis.

Question: How do I effectively remove residual H₂SO₄ and HNO₃ from my crude product?

Answer: The most effective method is a series of aqueous washes, specifically using a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), followed by a brine wash. This is typically performed during a liquid-liquid extraction (LLE) workflow.[4][5][6]

  • Expertise & Experience: The crude product is first dissolved in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). This organic phase is then washed sequentially. The bicarbonate wash is crucial; it neutralizes the residual acids, converting them into their corresponding sodium salts (Na₂SO₄ and NaNO₃). These salts are ionic and thus highly soluble in the aqueous phase, partitioning them out of the organic layer.[7] It is critical to add the bicarbonate solution slowly, especially at first, and to vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas (H⁺ + HCO₃⁻ → H₂O + CO₂↑), which can cause a dangerous pressure buildup. A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic phase and break up any emulsions that may have formed.[8]

Purification Workflow Diagram

G cluster_0 Post-Reaction Workup cluster_1 Liquid-Liquid Extraction cluster_2 Final Purification & Isolation Quench Quench Reaction (Pour onto ice-water) Dissolve Dissolve Crude Product (e.g., in CH₂Cl₂) Quench->Dissolve Crude Product Wash_Bicarb Wash with aq. NaHCO₃ (Removes H₂SO₄, HNO₃) Dissolve->Wash_Bicarb Organic Solution Wash_Water Wash with Deionized Water Wash_Bicarb->Wash_Water Neutralized Organic Layer note1 note1 Wash_Bicarb->note1 Waste: aq. salts Wash_Brine Wash with Brine (Removes bulk H₂O) Wash_Water->Wash_Brine Separate Separate Organic Layer Wash_Brine->Separate Dry Dry over Anhydrous Na₂SO₄ Separate->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Purify Further Purification (Chromatography/Recrystallization) Evaporate->Purify Impure Product Final_Product Pure 1-Bromo-4-ethyl- 2-nitrobenzene Purify->Final_Product

Caption: Workflow for the purification of this compound.

Section 3: Removal of Unreacted 4-Bromoethylbenzene

A common issue is the presence of unreacted starting material, 4-bromoethylbenzene, in the final product. Its removal is essential for achieving high purity.

Question: My final product is contaminated with the starting material, 4-bromoethylbenzene. How can I separate them?

Answer: The separation of the product from the unreacted starting material is best achieved by leveraging the significant difference in polarity between the two molecules. Both column chromatography and recrystallization are highly effective methods.

  • Trustworthiness through Polarity: The introduction of the nitro group (-NO₂) onto the aromatic ring drastically increases the polarity of the molecule compared to the relatively non-polar 4-bromoethylbenzene starting material.[9] This difference in polarity is the guiding principle for a successful separation.

Method 1: Flash Column Chromatography

This is the most versatile and often most effective method for separating compounds with different polarities.[10]

  • Authoritative Grounding: In silica gel chromatography, the stationary phase (silica) is highly polar. Compounds will move down the column based on their affinity for the stationary phase versus the mobile phase (eluent). The less polar 4-bromoethylbenzene will have a weak affinity for the silica and will be carried down the column quickly by a non-polar eluent. The more polar product, this compound, will interact more strongly with the silica and elute later.[10][11]

Experimental Protocol 2: Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rƒ) of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 95:5 Hexane:Ethyl Acetate) and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica column.

  • Elution: Begin eluting with the solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the starting material and which contain the pure product.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Compound Relative Polarity Expected Elution Order (Silica Gel) Typical Rƒ (95:5 Hexane:EtOAc)
4-BromoethylbenzeneLow1st (Fastest)> 0.6
This compoundHigh2nd (Slower)~ 0.3
Method 2: Recrystallization

If the product is a solid at room temperature, recrystallization can be an excellent and scalable purification method.[1] This technique relies on the differences in solubility of the product and impurities in a specific solvent at varying temperatures.

  • Causality: The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble when the solvent is hot. The impurity (unreacted starting material) should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration). For nitrated aromatic compounds, alcohols like ethanol or methanol are often good choices.[1] A procedure for a similar compound also suggests n-heptane can be effective.[12]

Experimental Protocol 3: Recrystallization

  • Solvent Selection: Choose a suitable solvent (e.g., 95% ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The pure product should begin to crystallize.

  • Cooling: Once crystal formation is established, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or vacuum oven.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Emulsion forms during LLE Vigorous shaking; presence of acidic byproducts acting as surfactants.1. Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.[8] 2. Allow the funnel to stand undisturbed for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite.
Low yield after recrystallization Too much solvent was used; product is too soluble in the chosen solvent; premature crystallization during hot filtration.1. Re-heat the filtrate to evaporate some of the solvent and attempt recrystallization again. 2. Test different solvents or solvent mixtures. 3. Ensure the filtration apparatus is pre-heated before performing a hot filtration.
Product and starting material co-elute during chromatography The eluent system is too polar.1. Decrease the polarity of the eluent (e.g., move from 90:10 Hexane:EtOAc to 98:2). 2. Ensure the column is not overloaded with the crude sample.
Crude product is a dark oil instead of a solid Presence of impurities, particularly ortho-isomers or dinitrated byproducts, which can lower the melting point.[1]1. Proceed with column chromatography, which is highly effective for purifying oils. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid necessary in the nitration reaction? A1: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, which leads to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[2]

Q2: Besides the starting material, what other byproducts might be present? A2: The primary byproduct is typically the isomeric 2-bromo-1-ethyl-4-nitrobenzene. Depending on the reaction conditions (temperature, time), dinitrated products can also form. These isomers often have different physical properties and can usually be separated by careful recrystallization or chromatography.[1]

Q3: Can I use a stronger base, like NaOH, to wash the crude product? A3: Using a strong base like sodium hydroxide is generally not recommended for washing crude nitrated aromatic compounds. The presence of a nitro group can activate the aromatic ring towards nucleophilic substitution, and hot caustic solutions can potentially lead to the formation of undesirable nitrophenolic byproducts.[13] A mild base like sodium bicarbonate is much safer and sufficient for neutralizing residual acids.

Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) can show if minor impurities are present. Final confirmation of structure and purity is typically achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and melting point analysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of procedural validity and eventual product safety. For substituted nitroaromatic compounds, a class of molecules pivotal in medicinal chemistry and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular-level characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-4-ethyl-2-nitrobenzene, a key synthetic intermediate.

This document moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-tested framework for interpreting the NMR data of this and structurally related compounds. We will explore the causal relationships between molecular structure and spectral output, compare NMR with alternative analytical methodologies, and provide actionable experimental protocols.

The Structural Significance of this compound

This compound (C₈H₈BrNO₂) is a substituted aromatic compound with a molecular weight of 230.06 g/mol .[1] Its structure, featuring a bromine atom and a nitro group ortho to each other, and an ethyl group para to the bromine, presents a fascinating case for NMR analysis. The interplay of the electron-withdrawing nitro group and the inductively withdrawing but ortho-para directing bromine atom, along with the alkyl substituent, creates a distinct electronic environment around the benzene ring, which is elegantly captured by NMR spectroscopy.

¹H and ¹³C NMR Spectral Analysis: A Predictive and Comparative Approach

Due to the limited availability of public experimental spectra for this compound, this guide will utilize predicted NMR data, substantiated by comparative analysis with structurally analogous compounds. This approach mirrors a common real-world scenario in research where scientists must often rely on predictive tools and foundational spectroscopic principles to analyze novel molecules.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-38.05d1H
H-57.55dd1H
H-67.45d1H
-CH₂-2.75q2H
-CH₃1.25t3H

Causality Behind the Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-3, H-5, H-6): The strong electron-withdrawing nature of the nitro group at the C-2 position significantly deshields the ortho proton (H-3), causing it to resonate at the lowest field (around 8.05 ppm).[2][3] The proton para to the nitro group (H-5) will be less deshielded, and the proton meta to the nitro group (H-6) will be the least deshielded of the aromatic protons. The splitting patterns are dictated by the coupling with neighboring protons. H-3 will be a doublet due to coupling with H-5. H-5 will be a doublet of doublets due to coupling with both H-3 and H-6. H-6 will be a doublet due to coupling with H-5.

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂-) are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (-Br)120.5
C-2 (-NO₂)149.0
C-3125.0
C-4 (-CH₂CH₃)140.0
C-5130.0
C-6135.0
-CH₂-28.5
-CH₃15.5

Interpreting the Carbon Chemical Shifts:

  • Aromatic Carbons: The carbon atom attached to the nitro group (C-2) is expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro group.[2] The carbon bearing the bromine (C-1) will also be significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all three substituents.

  • Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will appear in the typical aliphatic region of the spectrum.

Visualizing the Structure and NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure and key proton couplings in this compound.

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, a comprehensive analytical workflow often incorporates other techniques.

Technique Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity and excellent for separating volatile compounds.May not be suitable for thermally labile compounds. Isomer differentiation can be challenging.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NO₂, C-Br, aromatic C-H).[3]Fast and provides a characteristic fingerprint of the molecule.Does not provide information on the connectivity of atoms.
Capillary Electrophoresis (CE) Separation of charged and polar compounds.High separation efficiency and requires small sample volumes.Less suitable for neutral, non-polar compounds.

In a drug development setting, a typical workflow might involve HPLC for purity analysis, GC-MS for initial molecular weight confirmation, and NMR for definitive structural assignment.

Experimental Protocols

The following provides a generalized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are suitable choices.

  • Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the NMR probe.

¹H NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, depending on the sample concentration.

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the frequency-domain spectrum.

Trustworthiness and Self-Validation

The protocols described above represent a self-validating system. The consistency of the predicted data with the established principles of NMR spectroscopy, such as the predictable effects of electron-withdrawing groups on chemical shifts and the adherence to the n+1 rule for spin-spin splitting, provides a high degree of confidence in the structural assignment. Furthermore, the comparison with data from analogous compounds serves as an external validation of the predicted spectral features.

Conclusion

The analysis of this compound by ¹H and ¹³C NMR spectroscopy, even when relying on predictive data, demonstrates the power of this technique for unambiguous structure elucidation. By understanding the fundamental principles that govern chemical shifts and coupling constants, and by comparing the predicted data with that of known compounds, researchers can confidently assign the structure of novel molecules. This guide provides a robust framework for such an analysis, empowering scientists in their pursuit of new chemical entities.

References

Spectroscopic Profile of 1-Bromo-4-ethyl-2-nitrobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 1-Bromo-4-ethyl-2-nitrobenzene, a substituted nitroaromatic compound, serves as a crucial intermediate in the synthesis of various target molecules. Its purity and structural integrity, therefore, directly impact the yield and efficacy of subsequent reactions. This guide provides an in-depth spectroscopic characterization of this compound, offering a detailed analysis of its predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data.

Due to the limited availability of experimental spectra for this compound in publicly accessible databases, this guide leverages high-quality predicted data. This approach, while theoretical, provides a robust framework for spectral interpretation and is supplemented by comparative analysis with the experimental data of the closely related isomer, 2-bromo-1-ethyl-4-nitrobenzene, and other relevant analogues. This comparative methodology allows for a confident and nuanced understanding of the spectroscopic features of the title compound.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its unique spectroscopic fingerprint. The interplay of the bromo, ethyl, and nitro substituents on the benzene ring creates a distinct electronic environment, which is reflected in its interaction with different forms of electromagnetic radiation.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound reveals key vibrational frequencies that are characteristic of its structure.

Table 1: Predicted Infrared Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2970-2850Medium-StrongAliphatic C-H stretch (ethyl group)
~1525 & ~1345StrongAsymmetric and symmetric NO₂ stretch
~1600, ~1475Medium-WeakAromatic C=C stretch
~1050MediumC-Br stretch
~850-800StrongC-H out-of-plane bending (aromatic)

The strong absorptions around 1525 cm⁻¹ and 1345 cm⁻¹ are definitive indicators of the nitro group. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the substituted benzene ring and the ethyl group, respectively.

Experimental Protocol: Acquiring an IR Spectrum

A standard procedure for obtaining an IR spectrum of a solid sample like this compound involves the KBr pellet method:

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

The causality behind using KBr is its transparency in the mid-IR region, ensuring that the observed absorption bands are solely from the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and ethyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H ortho to NO₂
~7.5dd1HAr-H ortho to Br and meta to NO₂
~7.3d1HAr-H ortho to ethyl and meta to Br
~2.7q2H-CH₂- (ethyl)
~1.2t3H-CH₃ (ethyl)

The downfield chemical shifts of the aromatic protons are due to the deshielding effects of the electronegative nitro and bromo groups. The quartet and triplet pattern of the ethyl group protons is a classic example of spin-spin coupling.

Comparison with 2-bromo-1-ethyl-4-nitrobenzene: The ¹H NMR spectrum of the isomer 2-bromo-1-ethyl-4-nitrobenzene shows a different splitting pattern for the aromatic protons due to the altered substituent positions, highlighting the sensitivity of NMR to subtle structural changes.[1]

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Chemical Shift (ppm)Assignment
~149C-NO₂
~140C-ethyl
~133C-H ortho to NO₂
~130C-H ortho to Br
~125C-Br
~124C-H ortho to ethyl
~28-CH₂- (ethyl)
~15-CH₃ (ethyl)

The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at the lowest field. The carbon bearing the bromine atom (C-Br) is also deshielded, though to a lesser extent.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. Key parameters such as pulse width, acquisition time, and relaxation delay are optimized to ensure accurate and high-quality data.

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Fragmentation Pattern:

Under electron ionization (EI), this compound is expected to produce a molecular ion peak ([M]⁺) at m/z 230 and 232, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key predicted fragment ions include:

  • [M - NO₂]⁺: Loss of the nitro group (m/z 184, 186)

  • [M - C₂H₅]⁺: Loss of the ethyl group (m/z 201, 203)

  • [M - Br]⁺: Loss of the bromine atom (m/z 151)

Fragmentation_Pathway M [C₈H₈⁷⁹BrNO₂]⁺ m/z 230 M_NO2 [C₈H₈⁷⁹Br]⁺ m/z 184 M->M_NO2 - NO₂ M_Et [C₆H₃⁷⁹BrNO₂]⁺ m/z 201 M->M_Et - C₂H₅ M_Br [C₈H₈NO₂]⁺ m/z 151 M->M_Br - Br M_Br81 [C₈H₈⁸¹BrNO₂]⁺ m/z 232 M_NO2_Br81 [C₈H₈⁸¹Br]⁺ m/z 186 M_Br81->M_NO2_Br81 - NO₂ M_Et_Br81 [C₆H₃⁸¹BrNO₂]⁺ m/z 203 M_Br81->M_Et_Br81 - C₂H₅ M_Br81->M_Br - Br

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with electrons (typically at 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

The high energy of the electron beam in EI-MS is the driving force for reproducible fragmentation, providing a characteristic fingerprint for the molecule.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on high-quality predicted data and validated through comparison with related compounds, provides a robust framework for the characterization of this compound. The detailed interpretation of the predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, along with the outlined experimental protocols, offers researchers and drug development professionals the necessary tools for confident identification and quality control of this important chemical intermediate. The convergence of theoretical predictions and established spectroscopic principles underscores the power of a multi-technique approach in modern chemical analysis.

References

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing a molecular fingerprint through controlled fragmentation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-4-ethyl-2-nitrobenzene, a substituted aromatic compound of interest in synthetic chemistry. By dissecting its fragmentation, we gain insights that are crucial for its characterization in complex mixtures.

This guide moves beyond a simple cataloging of fragments. We will explore the causal mechanisms behind the fragmentation pathways, grounded in the established principles of physical organic chemistry. Furthermore, we will provide a comparative analysis with simpler, related molecules to illuminate the distinct influence of each substituent—bromo, ethyl, and nitro groups—on the overall fragmentation cascade.

The Logic of Fragmentation in Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. The process begins with the removal of an electron from the molecule to form a molecular ion (M radical cation, M•+). This high-energy species then undergoes a series of unimolecular decompositions, cleaving bonds to form fragment ions. The fragmentation pathways are not random; they are governed by the relative stability of the resulting cations and neutral radicals. The most stable fragments will be the most abundant, leading to the characteristic pattern of peaks in the mass spectrum.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound (C₈H₈BrNO₂) is 230.06 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), the molecular ion will appear as a characteristic doublet (M•+ and [M+2]•+) with nearly equal intensity.

The fragmentation of this molecule is predicted to be a composite of the characteristic pathways for its individual functional groups, influenced by their positions on the aromatic ring.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The bond between the ethyl group and the aromatic ring is a likely site of cleavage. Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would lead to a highly stable benzylic cation.

  • Nitro Group Fragmentation: Nitroaromatic compounds are known to fragment via the loss of •NO (30 Da) and •NO₂ (46 Da). The proximity of the nitro group to the bromine atom (ortho position) may influence these fragmentation pathways.

  • Halogen Expulsion: The C-Br bond is relatively weak and can cleave to release a bromine radical (•Br, 79 or 81 Da), resulting in a phenyl cation.

  • Sequential Fragmentations: Primary fragments can undergo further decomposition, leading to a cascade of smaller ions.

The interplay of these pathways will determine the final appearance of the mass spectrum.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pathway M [C₈H₈⁷⁹BrNO₂]⁺• m/z 230 F1 [M - CH₃]⁺ m/z 215/217 M->F1 - •CH₃ F2 [M - NO₂]⁺ m/z 184/186 M->F2 - •NO₂ F3 [M - Br]⁺ m/z 151 M->F3 - •Br M2 [C₈H₈⁸¹BrNO₂]⁺• m/z 232 F4 [M - CH₃ - NO₂]⁺ m/z 169 F1->F4 - •NO₂ F5 [M - NO₂ - C₂H₄]⁺ m/z 156/158 F2->F5 - C₂H₄

Caption: Predicted major fragmentation pathways of this compound.

Summary of Predicted Key Fragments
m/z (for ⁷⁹Br/⁸¹Br) Proposed Fragment Ion Neutral Loss Significance
230/232[C₈H₈BrNO₂]⁺•-Molecular Ion (M•+)
215/217[C₇H₅BrNO₂]⁺•CH₃Benzylic cleavage, formation of a stable cation
184/186[C₈H₈Br]⁺••NO₂Characteristic loss from nitroaromatic compounds
151[C₈H₈NO₂]⁺•BrLoss of the bromine atom
169[C₇H₅Br]⁺••CH₃, •NO₂Sequential loss from the benzylic cation
156/158[C₆H₄Br]⁺•NO₂, C₂H₄Loss of ethylene from the [M-NO₂]⁺ fragment
105[C₇H₅O]⁺•Br, •NOPossible rearrangement and loss of NO from [M-Br]⁺
77[C₆H₅]⁺•Br, C₂H₅, NO₂Phenyl cation, extensive fragmentation

Comparative Fragmentation Analysis

To truly understand the fragmentation pattern of this compound, it is instructive to compare it with the fragmentation of its simpler structural analogs: bromobenzene, ethylbenzene, and nitrobenzene.

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragments (m/z) Dominant Fragmentation Pathway
Bromobenzene156/15877156/158, 77Loss of •Br to form the phenyl cation[1][2]
Ethylbenzene10691106, 91, 77Loss of •CH₃ to form the tropylium ion[3][4][5]
Nitrobenzene12377123, 93, 77, 65Loss of •NO₂ followed by loss of CO[6]
This compound 230/232 Predicted: 215/217 230/232, 215/217, 184/186, 151 Predicted: Benzylic cleavage to lose •CH₃

This comparison highlights how the presence of multiple functional groups creates a more complex fragmentation pattern with competing pathways. The ethyl group introduces a highly favorable benzylic cleavage, which is expected to lead to the base peak at m/z 215/217. This is a more facile cleavage than the loss of •NO₂ or •Br. The nitro and bromo groups then primarily influence the subsequent fragmentation of this primary fragment ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Dilute the stock solution to a working concentration of 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless, 250 °C, split ratio 20:1.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Standard Stock->Working Dilution Injection GC Injection Working->Injection Separation Column Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: Standard workflow for GC-MS analysis of this compound.

Conclusion

The fragmentation pattern of this compound in electron ionization mass spectrometry is predicted to be dominated by an initial benzylic cleavage, leading to the loss of a methyl radical and the formation of the base peak at m/z 215/217. Subsequent fragmentations involving the loss of the nitro group and the bromine atom will further contribute to the complexity of the spectrum. This detailed analysis, supported by a comparative look at simpler analogs, provides a robust framework for the identification and characterization of this and related substituted aromatic compounds. The provided experimental protocol offers a starting point for obtaining high-quality data to confirm these predictions.

References

Comparative Reactivity Analysis: 1-Bromo-4-ethyl-2-nitrobenzene vs. 1-Bromo-2-ethyl-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from a Senior Application Scientist

Executive Summary

This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers, 1-Bromo-4-ethyl-2-nitrobenzene and 1-Bromo-2-ethyl-4-nitrobenzene, with a focus on nucleophilic aromatic substitution (SNAr). While both isomers are activated towards SNAr by the presence of a strongly electron-withdrawing nitro group, their reaction rates differ significantly. Our analysis, grounded in fundamental principles of physical organic chemistry, concludes that This compound exhibits substantially higher reactivity . This is primarily due to the pronounced steric hindrance imposed by the ortho-ethyl group in 1-Bromo-2-ethyl-4-nitrobenzene, which impedes the approach of the nucleophile to the reaction center. This guide will dissect the underlying electronic and steric factors, present a logical framework for predicting reactivity, and provide a representative experimental protocol for empirical validation.

Introduction: The Synthetic Importance of Regioisomeric Reactivity

In the landscape of drug development and fine chemical synthesis, substituted nitroaromatics are pivotal intermediates.[1] The ability to selectively functionalize an aromatic core is fundamental, and understanding the nuanced reactivity of isomers is critical for designing efficient and predictable synthetic routes. The two isomers , this compound and 1-Bromo-2-ethyl-4-nitrobenzene, both possess the necessary features for undergoing Nucleophilic Aromatic Substitution (SNAr)—a halogen leaving group and a strongly deactivating nitro group that renders the aromatic ring electrophilic.[2][3]

However, the specific arrangement of these substituents, their regiochemistry, creates a dramatic divergence in their susceptibility to nucleophilic attack. For the synthetic chemist, choosing the correct isomer is not arbitrary; it is a decision that impacts reaction conditions, yield, and purification strategies. This guide will illuminate the chemical principles that govern this difference, providing researchers with the predictive power to leverage these substrates effectively.

Mechanistic Framework: The Addition-Elimination Pathway

The reactivity of these compounds is governed by the SNAr mechanism, a two-step addition-elimination process.[4][5] Aromatic rings, typically nucleophilic, become electrophilic when substituted with potent electron-withdrawing groups like the nitro (-NO₂) group.[2]

  • Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The formation of this intermediate is typically the rate-determining step of the reaction.[6]

  • Elimination Step (Fast): The leaving group (bromide, Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The stability of the Meisenheimer complex is paramount. The more stable this intermediate, the lower the activation energy for its formation and the faster the overall reaction rate.[7]

Comparative Analysis: Electronic vs. Steric Effects

The difference in reactivity between the two isomers is a classic case study in the interplay between electronic and steric effects.

Electronic Effects: A Shared Activation

Both isomers benefit from the powerful electron-withdrawing nature of the nitro group. For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group.[3][8] This specific placement allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group via resonance, a highly stabilizing interaction.[6][7]

  • This compound: The nitro group is ortho to the bromine atom.

  • 1-Bromo-2-ethyl-4-nitrobenzene: The nitro group is para to the bromine atom.

In both cases, the electronic configuration is favorable for stabilizing the anionic intermediate, thus activating the substrate for nucleophilic attack. From a purely electronic standpoint, both isomers are strongly activated.

Diagram 1: SNAr Mechanism and Resonance Stabilization This diagram illustrates the addition-elimination mechanism for this compound, highlighting the critical resonance stabilization of the Meisenheimer intermediate by the ortho-nitro group.

workflow cluster_A Flask A: Isomer 1 cluster_B Flask B: Isomer 2 A1 1. Add Isomer 1 (1.0 mmol) A2 2. Add Internal Std & Anhydrous MeOH A1->A2 A3 3. Take t=0 Sample A2->A3 A4 4. Add NaOMe (1.1 equiv) A3->A4 A5 5. Reflux at 65°C A4->A5 A6 6. Monitor by GC-MS (1, 2, 4, 8, 24h) A5->A6 Analysis 7. Compare % Conversion vs. Time A6->Analysis B1 1. Add Isomer 2 (1.0 mmol) B2 2. Add Internal Std & Anhydrous MeOH B1->B2 B3 3. Take t=0 Sample B2->B3 B4 4. Add NaOMe (1.1 equiv) B3->B4 B5 5. Reflux at 65°C B4->B5 B6 6. Monitor by GC-MS (1, 2, 4, 8, 24h) B5->B6 B6->Analysis Conclusion 8. Determine Relative Reactivity Analysis->Conclusion

References

A Comparative Guide to the Electronic Effects of Substituents in Bromonitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic effects governing the chemical reactivity of ortho-, meta-, and para-bromonitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple descriptions to explore the causal relationships between molecular structure and chemical behavior, supported by experimental data and detailed protocols.

Introduction: The Significance of Electronic Effects

In the realm of medicinal chemistry and synthetic route design, the ability to predict and control the reactivity of aromatic compounds is paramount. Bromonitrobenzene isomers serve as a classic case study in physical organic chemistry, offering a clear illustration of how the interplay between inductive and resonance effects dictates reaction outcomes. The bromo and nitro groups, with their opposing resonance but similar inductive influences, create distinct electronic environments on the benzene ring depending on their relative positions. Understanding these nuances is critical for designing selective syntheses and for predicting the metabolic fate or biological activity of more complex molecules containing these motifs. This guide will dissect these effects, compare the reactivity of the three isomers in key aromatic reactions, and provide validated experimental methods for their synthesis and analysis.

Theoretical Framework: Deconstructing Substituent Effects

The reactivity of a substituted benzene ring is primarily governed by the ability of its substituents to donate or withdraw electron density. This is achieved through two main mechanisms: the inductive effect and the resonance effect.

The Nitro Group (-NO₂): A Powerful Electron Sink

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. Its influence is a combination of two powerful, synergistic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond framework.[1][2][3][4]

  • Resonance Effect (-M or -R): The nitro group can delocalize electron density from the aromatic ring's pi (π) system onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant positive character at these carbons.[1][3][5][6] This delocalization is illustrated by the resonance structures below.

Because it strongly withdraws electron density, the -NO₂ group deactivates the ring towards attack by electrophiles (electron-seeking species). The resonance structures show that this deactivation is strongest at the ortho and para positions, which forces electrophilic attack to the meta position by default.[2][5][7][8] Conversely, this electron withdrawal is precisely what is needed to activate the ring for nucleophilic aromatic substitution (SNAr), as it stabilizes the negatively charged intermediate formed during the reaction.[2][9][10]

The Bromo Group (-Br): A Tale of Two Effects

Halogens like bromine present a more nuanced electronic profile where two opposing effects are in competition:

  • Inductive Effect (-I): Bromine is more electronegative than carbon and therefore withdraws electron density through the σ-bond, deactivating the entire ring towards electrophilic attack.[3][8][11]

  • Resonance Effect (+M or +R): The lone pairs on the bromine atom can be donated into the aromatic π-system.[3][8][11] This electron donation is directed specifically to the ortho and para positions.

For halogens, the inductive effect is stronger than the resonance effect, making bromine an overall deactivating group.[8][11][12] However, the weak but significant resonance donation makes the ortho and para positions less deactivated (i.e., more electron-rich) than the meta position. Consequently, the bromo group acts as an ortho, para-director for electrophilic aromatic substitution.[8][11]

Comparative Analysis of Bromonitrobenzene Isomers

The distinct reactivity of each isomer stems from the combined electronic influence of the two substituents.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a key area where the isomers display dramatic differences in reactivity. The reaction proceeds via the addition of a nucleophile to the carbon bearing the bromine (the leaving group), forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical factor determining the reaction rate.[9][13]

  • p-Bromonitrobenzene: This isomer is highly reactive. The nitro group at the para position can directly stabilize the negative charge of the Meisenheimer intermediate through its strong -M effect, delocalizing the charge onto the oxygen atoms. This substantial stabilization lowers the activation energy for the rate-determining step.[9][10]

  • o-Bromonitrobenzene: The ortho isomer is also highly reactive for the same reason as the para isomer—the nitro group can directly stabilize the intermediate via resonance. Its reactivity is often comparable to, or slightly less than, the para isomer due to potential steric hindrance from the adjacent nitro group.

  • m-Bromonitrobenzene: This isomer is significantly less reactive. When the nitro group is in the meta position, it cannot delocalize the negative charge of the intermediate via resonance.[9][10] Stabilization is limited to the weaker -I effect. Consequently, the activation energy is much higher, and the reaction is considerably slower.

The predicted order of reactivity is therefore: para > ortho >> meta .

Caption: Resonance stabilization of the Meisenheimer intermediate.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, both substituents act as deactivating groups, making all three isomers less reactive than benzene. Reactions require harsh conditions, and the regiochemical outcome is determined by the directing effects of both groups.[8]

IsomerDirecting Influence of -Br (ortho, para)Directing Influence of -NO₂ (meta)Predicted Major Substitution Site(s)Overall Reactivity
o-Bromonitrobenzene Positions 4, 6Positions 4, 6Position 4 and 6 are doubly deactivated.Very Low
m-Bromonitrobenzene Positions 2, 4, 6Position 5Position 5 is the least deactivated site.[8]Very Low
p-Bromonitrobenzene Positions 2, 6Positions 2, 6Positions 2 and 6 are doubly deactivated.Very Low

Experimental Data and Characterization

Spectroscopic methods provide direct experimental evidence of the electronic environments within each isomer.

¹³C NMR Spectroscopy

The chemical shift (δ) of a carbon atom in ¹³C NMR is highly sensitive to the electron density around it. Electron-withdrawing groups deshield the carbon nucleus, shifting its signal downfield (to a higher ppm value).

Carbon Positiono-Bromonitrobenzene (δ, ppm)m-Bromonitrobenzene (δ, ppm)p-Bromonitrobenzene (δ, ppm)
C-Br 114.2122.1125.5
C-NO₂ 149.7148.5147.0
Other Aromatic C 125.4, 128.2, 133.2, 134.9121.2, 127.3, 130.3, 136.2127.0, 132.8

Data compiled from various sources and spectral predictions. Actual values may vary slightly based on solvent and experimental conditions.[14][15][16]

Infrared (IR) Spectroscopy

The nitro group has two characteristic and strong stretching vibrations. Their exact frequencies are sensitive to the electronic environment. In aromatic nitro compounds, these bands are typically found in the following ranges.[17][18][19]

Vibration ModeTypical Wavenumber (cm⁻¹)
Asymmetric N-O Stretch1550 - 1475
Symmetric N-O Stretch1360 - 1290

Conjugation with the aromatic ring shifts these bands to slightly lower frequencies compared to aliphatic nitro compounds.[18][19] While subtle, high-resolution IR can sometimes distinguish between isomers based on minor shifts in these and other fingerprint region absorptions.

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and analysis of bromonitrobenzene isomers. The choice of synthetic route directly reflects the directing effects discussed previously.

Protocol 1: Synthesis of m-Bromonitrobenzene

This synthesis is achieved by brominating nitrobenzene. The meta-directing effect of the nitro group ensures the desired regioselectivity.[7][20][21]

Synthesis_Meta start Nitrobenzene reaction Electrophilic Aromatic Substitution start->reaction reagents Br2, Fe powder (catalyst) reagents->reaction workup 1. Quench with NaHSO3(aq) 2. Steam Distillation 3. Recrystallization reaction->workup product m-Bromonitrobenzene workup->product

Caption: Workflow for the synthesis of m-bromonitrobenzene.

Methodology:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place dry nitrobenzene (e.g., 2.5 moles).[20]

  • Catalyst Addition: Heat the flask in an oil bath to 135–145°C and add iron powder (e.g., 8 g) to the stirred nitrobenzene.[20][21]

  • Bromination: Add dry bromine (e.g., 3.5 moles total) dropwise from the funnel over approximately one hour, ensuring the bromine vapors do not escape the condenser. The reaction is exothermic and requires careful control.[20][21]

  • Reaction Completion: After the addition is complete, continue stirring at temperature for another hour to ensure full conversion.

  • Work-up: Cool the reaction mixture slightly and pour it into a large volume of water containing a saturated sodium bisulfite solution to neutralize any unreacted bromine.[20][21]

  • Purification: The product is typically purified by steam distillation to remove non-volatile impurities. The resulting solid is collected by filtration.[21] For higher purity, recrystallization from methanol or ethanol can be performed.

Causality: This route is chosen because the powerful meta-directing nitro group is installed first, leaving only the meta position available for the subsequent bromination step, thus ensuring high regiochemical purity.

Protocol 2: Synthesis of o- and p-Bromonitrobenzene

This synthesis involves the nitration of bromobenzene. The ortho, para-directing bromo substituent yields a mixture of the two isomers, which must then be separated.[22][23]

Methodology:

  • Nitrating Mixture: Prepare the nitrating agent by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

  • Nitration: To a separate flask containing bromobenzene, slowly add the cold nitrating mixture dropwise while maintaining the temperature below 50-60°C with vigorous stirring.

  • Reaction Completion: After the addition, allow the mixture to stir at room temperature for an additional 30-60 minutes.

  • Work-up: Pour the reaction mixture over crushed ice and water. The oily product layer will separate.

  • Isolation & Separation: Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous magnesium sulfate. The ortho and para isomers are typically separated based on their different physical properties. p-Bromonitrobenzene has a much higher melting point (127°C) than the o-isomer (43°C) and is less soluble in ethanol, allowing for separation by fractional crystallization.[22][23]

Causality: Starting with bromobenzene leverages the ortho, para-directing nature of the bromine atom. While this produces a mixture, it is the most direct route to these isomers. The significant difference in melting points provides a practical, physical method for separation, validating the distinct crystal lattice packing of the isomers.

Protocol 3: Comparative Kinetics of SNAr

This experiment directly quantifies the reactivity differences between the isomers.

Kinetics_Workflow prep Prepare equimolar solutions of: - o-bromonitrobenzene - m-bromonitrobenzene - p-bromonitrobenzene - Sodium Methoxide (Nucleophile) in dry Methanol reaction Initiate 3 parallel reactions in a temperature-controlled bath (e.g., 50°C) prep->reaction sampling Withdraw aliquots at regular time intervals (t=0, 5, 10, 20, 40 min...) reaction->sampling quench Immediately quench each aliquot in a known volume of acidic solution to stop the reaction sampling->quench analysis Analyze quenched samples by HPLC or GC to quantify reactant remaining and product formed quench->analysis plot Plot ln([Reactant]) vs. Time to determine the pseudo-first-order rate constant (k) for each isomer analysis->plot result Compare rate constants: k_para > k_ortho >> k_meta plot->result

Caption: Experimental workflow for comparative kinetic analysis.

Methodology:

  • Solution Preparation: Prepare standardized stock solutions of each bromonitrobenzene isomer and the nucleophile (e.g., sodium methoxide) in a suitable dry solvent (e.g., methanol or DMSO).

  • Reaction Setup: In separate, thermostated reaction vessels, place the nucleophile solution. Allow it to equilibrate to the desired reaction temperature (e.g., 50°C).

  • Initiation: Initiate each reaction by adding a known volume of the respective isomer stock solution to its vessel. Start a timer for each.

  • Monitoring: At predetermined time intervals, withdraw an aliquot from each reaction and quench it by adding it to a vial containing a dilute acid solution. This neutralizes the nucleophile and stops the reaction.

  • Analysis: Analyze the quenched aliquots using a calibrated analytical technique such as HPLC or GC to determine the concentration of the remaining bromonitrobenzene reactant.

  • Data Processing: For each isomer, plot the natural logarithm of the reactant concentration versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

  • Comparison: Compare the calculated rate constants to experimentally validate the predicted reactivity order (kpara > kortho >> kmeta).

Causality: This protocol creates a controlled system where the only significant variable is the position of the nitro group. By directly measuring reaction rates, it provides quantitative, empirical evidence for the stabilizing/destabilizing electronic effects on the SNAr reaction intermediate, thus creating a self-validating system that links theory to observation.

Conclusion

The bromonitrobenzene isomers provide a powerful demonstration of fundamental principles in physical organic chemistry. The strong, position-dependent electron-withdrawing effects of the nitro group, combined with the dual inductive and resonance effects of the bromo substituent, create three molecules with remarkably distinct chemical personalities. The high reactivity of the ortho and para isomers in nucleophilic aromatic substitution, contrasted with the inertness of the meta isomer, is a direct consequence of resonance stabilization in the reaction intermediate. Conversely, all isomers are strongly deactivated towards electrophilic attack. A thorough understanding of these electronic interactions is not merely academic; it is a foundational requirement for the rational design of synthetic pathways and the development of new chemical entities in the pharmaceutical and materials science industries.

References

A Guide to the Structural Validation of 1-Bromo-4-ethyl-2-nitrobenzene Using 2D NMR: A COSY and HMBC Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed walkthrough for the unambiguous structural determination of 1-Bromo-4-ethyl-2-nitrobenzene. We will explore how two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are used in concert to move beyond simple spectral interpretation to a state of complete structural validation. This document is intended for researchers and professionals in chemical and pharmaceutical development who require rigorous, evidence-based methods for molecular characterization.

The Challenge: Beyond a Simple Spectrum

While 1D ¹H and ¹³C NMR provide essential preliminary data, they can be insufficient for complex or novel molecules, especially substituted aromatic systems where isomers are plentiful. For this compound (Structure 1 ), several positional isomers exist (e.g., 4-Bromo-1-ethyl-2-nitrobenzene).[1] Relying solely on 1D chemical shifts, which can be subtly influenced by solvent and concentration, introduces ambiguity. To achieve unequivocal structural proof, we must establish the precise connectivity of the molecule's atomic framework. This is accomplished by mapping the through-bond scalar (J-coupling) interactions between nuclei.[2][3] COSY reveals proton-to-proton connectivities, while HMBC elucidates the longer-range linkages between protons and carbons, providing a complete molecular blueprint.[4][5][6]

Structure of this compoundStructure 1. this compound with atom numbering for NMR analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The first step in validation is to predict the expected NMR signatures based on known substituent effects on the benzene ring. The electron-withdrawing nitro group strongly deshields ortho and para positions, while the bromo and ethyl groups have more moderate effects.[7]

Table 1: Predicted ¹H and ¹³C Chemical Shifts and Multiplicities for this compound

Atom #TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
1C--~120
2C--~149
3CH~7.8d~136
4C--~145
5CH~7.4dd~127
6CH~7.6d~124
7CH₂~2.7q~29
8CH₃~1.2t~15

Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions.

COSY Analysis: Mapping the Proton Spin Systems

The COSY (Correlation Spectroscopy) experiment is the cornerstone of identifying which protons are directly coupled to each other, typically through two or three bonds.[8][9][10] The resulting 2D spectrum displays the 1D proton spectrum on both axes. Off-diagonal cross-peaks connect protons that are scalar-coupled.[3][8]

Expected COSY Correlations:
  • Ethyl Group System : A strong cross-peak is expected between the quartet of the methylene protons (H-7) and the triplet of the methyl protons (H-8). This confirms the presence of the ethyl fragment.

  • Aromatic System : The aromatic protons form a coupled spin system. We predict a cross-peak between H-5 and H-6, as they are adjacent (a three-bond coupling). Depending on the magnitude of the four-bond coupling, a weaker correlation might be visible between H-3 and H-5.

This analysis allows us to confirm the integrity of molecular fragments but does not, on its own, position them on the aromatic ring.

Visualization: COSY Workflow

The following diagram illustrates the expected proton-proton correlations.

COSY_Correlations cluster_ethyl Ethyl Spin System cluster_aromatic Aromatic Spin System H8 H-8 (CH₃) H7 H-7 (CH₂) H8->H7 J(HH) H3 H-3 H5 H-5 H3->H5 ⁴J(HH) H6 H-6 H5->H6 ³J(HH)

Figure 1. COSY Connectivity. This diagram shows the expected through-bond correlations for this compound.

HMBC Analysis: Assembling the Molecular Puzzle

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to the final validation. It detects correlations between protons and carbons that are separated by two to four bonds (²J, ³J, ⁴J).[5][11] This technique allows us to bridge the isolated spin systems identified by COSY and connect them to non-protonated (quaternary) carbons, thereby revealing the complete molecular skeleton.[12][13]

Key Expected HMBC Correlations for Structural Validation:

The table below outlines the crucial correlations that would unambiguously confirm the 1-bromo, 4-ethyl, 2-nitro substitution pattern.

Table 2: Diagnostic HMBC Correlations for this compound

Proton(s)Correlates to Carbon(s)CouplingSignificance of Correlation
H-7 (CH₂)C-4, C-5, C-3²J, ³JConfirms attachment of the ethyl group at the C-4 position.
H-8 (CH₃)C-7, C-4²J, ³JSupports the ethyl group's position at C-4.
H-3 C-1, C-2, C-5²J, ³JPositions H-3 adjacent to the nitro (C-2) and bromo (C-1) bearing carbons.
H-5 C-1, C-3, C-4²J, ³JLinks H-5 to the bromo-substituted C-1 and the ethyl-substituted C-4.
H-6 C-2, C-4³J, ²JCrucially links H-6 to both the nitro (C-2) and ethyl (C-4) substituted carbons.

The correlation of the ethyl group's methylene protons (H-7) to C-4 is the first key piece of evidence. Subsequently, observing correlations from the aromatic protons to the quaternary carbons (C-1, C-2, C-4) allows for their definitive placement, confirming the substitution pattern and ruling out all other isomers.

Visualization: HMBC Workflow

This diagram illustrates the key long-range proton-carbon correlations.

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Quaternary Carbons (¹³C) H7 H-7 C4 C-4 (C-Et) H7->C4 ²J H3 H-3 C1 C-1 (C-Br) H3->C1 ²J C2 C-2 (C-NO₂) H3->C2 ²J H6 H-6 H6->C2 ³J H6->C4 ²J

Figure 2. Key HMBC Correlations. This diagram highlights the critical long-range correlations that connect protons to key quaternary carbons, confirming the substitution pattern.

Experimental Protocols

To ensure trustworthy and reproducible results, the following experimental approach is recommended.

A. Sample Preparation
  • Dissolution : Accurately weigh approximately 10-20 mg of the this compound sample.

  • Solvent : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Homogenization : Vortex the sample until fully dissolved to ensure a homogeneous solution, which is critical for acquiring high-quality spectra with sharp lines.

B. NMR Data Acquisition

These protocols are based on a standard 500 MHz NMR spectrometer.

  • ¹H NMR Spectrum :

    • Pulse Program : Standard single pulse (zg30).

    • Acquisition Time : ~3 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Scans : 16 scans for good signal-to-noise.

  • ¹³C{¹H} NMR Spectrum :

    • Pulse Program : Standard proton-decoupled pulse program (zgpg30).

    • Acquisition Time : ~1.5 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Scans : 1024 scans or more, depending on sample concentration.

  • gCOSY (Gradient-Selected COSY) Spectrum :

    • Pulse Program : cosygpqf.

    • Spectral Width : Set to encompass all proton signals (~10 ppm).

    • Data Points : 2048 (F2) x 256 (F1).

    • Scans per Increment : 4-8 scans.

    • Rationale : The gradient-selected sequence provides cleaner spectra with reduced artifacts compared to older COSY variants.[14]

  • gHMBC (Gradient-Selected HMBC) Spectrum :

    • Pulse Program : hmbcgplpndqf.

    • ¹H Spectral Width : ~10 ppm.

    • ¹³C Spectral Width : ~200 ppm.

    • Long-Range Coupling Delay (d6) : Optimized for an average long-range J(CH) of 8 Hz (d6 = 1/(2*J) ≈ 62.5 ms).

    • Data Points : 2048 (F2) x 256 (F1).

    • Scans per Increment : 8-16 scans.

    • Rationale : The optimization for an 8 Hz coupling constant is a standard choice that allows for the detection of a wide range of ²J and ³J correlations.[6] The pulse sequence is designed to suppress signals from one-bond C-H couplings.[6][11]

Conclusion: A Self-Validating System

The structural validation of this compound is a prime example of a self-validating analytical workflow.

  • ¹H and ¹³C NMR provide the initial list of atomic "parts."

  • COSY assembles the proton-based fragments (the ethyl group and the aromatic proton system).

  • HMBC provides the definitive long-range correlations that connect these fragments and, crucially, link them to the non-protonated carbons.

References

A Comparative Guide to the Efficacy of 1-Bromo-4-ethyl-2-nitrobenzene and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-4-ethyl-2-nitrobenzene stands as a versatile scaffold, offering a rich interplay of steric and electronic properties. This guide provides an in-depth technical comparison of this compound with its contemporary alternatives, focusing on their efficacy in cornerstone cross-coupling reactions. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Profile of a Privileged Scaffold: this compound

This compound, with its distinct substitution pattern, presents a unique combination of reactive sites. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and modulates the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. The ethyl group, while sterically influential, also contributes to the electronic nature of the ring.

Chemical Properties:

PropertyValue
Molecular FormulaC₈H₈BrNO₂
Molecular Weight230.06 g/mol [1]
IUPAC NameThis compound[1]
CAS Number161988-89-2[1]

This building block is a cornerstone for the synthesis of a variety of target molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura Coupling: A Tale of Two Electrophiles

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and this compound serves as a competent electrophile. The electron-withdrawing nitro group can enhance the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[2][3]

A modern and compelling alternative to the use of aryl halides is the burgeoning field of denitrative coupling , where a nitro group itself acts as the leaving group. This approach offers the significant advantage of potentially shorter synthetic routes, as nitroarenes are often readily available through direct nitration.

Comparative Analysis:

For traditional Suzuki-Miyaura couplings of bromonitroarenes, high yields are achievable under standard conditions. A kinetic study on the Suzuki reaction of 4-bromonitrobenzene showed that the electron-withdrawing nitro group leads to a faster reaction compared to unsubstituted or electron-donating group substituted aryl bromides.[4]

Conversely, the denitrative Suzuki-Miyaura coupling of nitroarenes has been shown to be highly effective, particularly with the advent of specialized catalyst systems. The use of a Palladium/BrettPhos catalyst has been instrumental in enabling the cleavage of the strong C-NO₂ bond.[5][6] This method has been successfully applied to a broad range of nitroarenes, including those with electron-donating and sterically hindering groups, with yields often ranging from good to excellent.[7]

Table 1: Conceptual Comparison of Suzuki-Miyaura Coupling Approaches

FeatureThis compound (Traditional)1-Ethyl-2,4-dinitrobenzene (Denitrative)
Leaving Group -Br-NO₂
Key Advantage Well-established, predictable reactivity.Potentially shorter synthetic route, avoids bromination.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with various phosphine ligands).Specialized, bulky phosphine ligands required (e.g., BrettPhos).[5][6]
Reaction Conditions Generally milder temperatures.Often requires higher temperatures (e.g., 130 °C).[7]
Potential Side Reactions Homocoupling of the boronic acid.Reduction of the nitro group, denitration at undesired positions.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This compound is a suitable substrate for this reaction, where the bromine atom is displaced by an amine nucleophile.

The alternative approach, once again, lies in denitrative coupling. Here, a nitroarene can be coupled directly with an amine, offering a streamlined synthesis of N-arylated products.

Comparative Analysis:

Similar to the Suzuki-Miyaura coupling, direct comparative data for this compound is scarce. However, the principles of reactivity can be extrapolated from related systems.

The Buchwald-Hartwig amination of bromonitroarenes is a well-established transformation. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands generally providing the best results.[8][9]

The denitrative Buchwald-Hartwig amination of nitroarenes is a more recent development but has shown significant promise. Again, specialized catalyst systems, often employing bulky biarylphosphine ligands, are necessary to facilitate the challenging C-NO₂ bond activation.[10]

Table 2: Conceptual Comparison of Buchwald-Hartwig Amination Approaches

FeatureThis compound (Traditional)Nitroarene (e.g., 1-ethyl-2,4-dinitrobenzene) (Denitrative)
Leaving Group -Br-NO₂
Key Advantage Established methodology with a broad range of compatible amines.Avoids a bromination step, potentially improving atom economy.
Catalyst System Various generations of Buchwald-Hartwig ligands (e.g., XPhos, SPhos).[9]Requires highly active and specialized ligands (e.g., BrettPhos).[10]
Reaction Conditions Can often be performed at moderate temperatures.May require elevated temperatures.
Potential Side Reactions Hydrodehalogenation.Reduction of the nitro group.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Bromonitroarene

This protocol is a general procedure adapted from the literature for the Suzuki-Miyaura coupling of aryl bromides.[11]

Objective: To synthesize a biaryl compound from a bromonitroarene and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Denitrative Suzuki-Miyaura Coupling of a Nitroarene

This protocol is based on the conditions reported for the denitrative Suzuki-Miyaura coupling of nitroarenes.[5][7]

Objective: To synthesize a biaryl compound from a nitroarene and a boronic acid.

Materials:

  • 1-Ethyl-2,4-dinitrobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(acac)₂ (5 mol%)

  • BrettPhos (10 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox, add Pd(acac)₂, BrettPhos, and K₃PO₄ to an oven-dried reaction vessel.

  • Add 1-ethyl-2,4-dinitrobenzene and the arylboronic acid.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Causality

The choice between a traditional bromo-based approach and a denitrative strategy hinges on a deep understanding of the underlying reaction mechanisms.

The Role of Oxidative Addition

In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial oxidative addition of the electrophile to the Pd(0) catalyst is a critical step. The C-Br bond is significantly weaker than the C-NO₂ bond, making oxidative addition to this compound generally more facile and achievable with a wider range of palladium catalysts.[12]

For denitrative coupling, the C-NO₂ bond cleavage is more challenging. The success of this reaction relies on the use of highly electron-rich and sterically bulky phosphine ligands, such as BrettPhos. These ligands stabilize the Pd(0) center and promote the otherwise difficult oxidative addition of the nitroarene.[6]

Catalytic_Cycles cluster_0 Traditional Suzuki-Miyaura (C-Br Activation) cluster_1 Denitrative Suzuki-Miyaura (C-NO₂ Activation) A Pd(0)Ln B Ar-Pd(II)(Br)Ln A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(Ar')Ln B->C Transmetalation (Ar'B(OH)₂) C->A Reductive Elimination D Ar-Ar' C->D E Pd(0)L'n (L' = bulky ligand) F Ar-Pd(II)(NO₂)L'n E->F Oxidative Addition (Ar-NO₂) G Ar-Pd(II)(Ar')L'n F->G Transmetalation (Ar'B(OH)₂) G->E Reductive Elimination H Ar-Ar' G->H

Catalytic cycles for traditional and denitrative Suzuki-Miyaura couplings.

Conclusion and Future Outlook

This compound remains a highly effective and reliable building block for a multitude of synthetic applications, particularly in well-established palladium-catalyzed cross-coupling reactions. Its reactivity is predictable, and a vast body of literature supports its use with a wide array of catalysts and reaction partners.

However, the advent of denitrative coupling presents a paradigm shift, offering a more atom- and step-economical approach by leveraging the nitro group as a synthetic handle. While this methodology often requires more specialized and expensive catalyst systems and potentially harsher reaction conditions, the benefits of circumventing bromination steps can be substantial, especially in large-scale synthesis.

The choice between these building blocks is therefore a strategic one, dictated by factors such as the desired scale of the reaction, the cost and availability of starting materials and catalysts, and the overall synthetic strategy. As research into denitrative coupling continues to evolve, it is likely that the scope and utility of nitroarenes as direct coupling partners will expand, providing chemists with an even broader toolkit for the construction of complex molecules.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Chemical Synthesis

In the realm of pharmaceutical research and fine chemical synthesis, the intermediate compound 1-Bromo-4-ethyl-2-nitrobenzene serves as a crucial building block. Its molecular structure is primed for further functionalization, making it a valuable precursor in the synthesis of more complex target molecules. However, the utility of this intermediate is directly contingent upon its purity. The presence of impurities, even in trace amounts, can have significant downstream consequences, including the formation of unwanted byproducts, reduced reaction yields, and in the context of drug development, the potential for unforeseen toxicological effects.

This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of synthesized this compound. We will delve into the underlying principles of each method, provide detailed experimental protocols, and offer insights into the interpretation of the resulting data. The objective is to equip the discerning scientist with the knowledge to select and implement the most appropriate analytical strategy for their specific needs, ensuring the integrity of their research and development endeavors.

Synthesis Context: Anticipating Potential Impurities

A common and efficient route to this compound is the electrophilic nitration of 1-bromo-4-ethylbenzene.[1][2] This reaction, typically carried out using a mixture of nitric acid and sulfuric acid, generates the nitronium ion (NO₂⁺) as the active electrophile.[1][3]

While this is a well-established transformation, it is not without the potential for impurity generation. A thorough understanding of the reaction mechanism allows us to anticipate the likely contaminants:

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-bromo-4-ethylbenzene in the final product.

  • Regioisomers: The ethyl group is an ortho-, para-directing group, while the bromo group is also an ortho-, para-director. The nitration of 1-bromo-4-ethylbenzene can therefore lead to the formation of isomeric products, such as 4-bromo-1-ethyl-2-nitrobenzene, in addition to the desired this compound. The relative ratios of these isomers are influenced by both steric and electronic factors.

  • Over-reaction Products: Under harsh reaction conditions (e.g., elevated temperature or prolonged reaction time), dinitration can occur, leading to the formation of dinitrobromoethylbenzene isomers.

The analytical methods chosen for purity assessment must therefore be capable of resolving and quantifying these potential impurities with high fidelity.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach, leveraging the strengths of different techniques, is the most rigorous strategy for purity validation. We will now explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally stable organic compounds.[4] Its high resolving power makes it particularly well-suited for separating closely related isomers.[5]

Principle of the Technique: Reversed-phase HPLC (RP-HPLC) separates analytes based on their differential partitioning between a nonpolar stationary phase (typically C18-functionalized silica) and a polar mobile phase.[5][6] Compounds with greater hydrophobicity will interact more strongly with the stationary phase and thus have longer retention times. In the case of this compound and its potential impurities, subtle differences in polarity are sufficient to enable their separation. The nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector, typically around 254 nm.[6]

Experimental Protocol: RP-HPLC for Purity Analysis

Objective: To separate and quantify this compound from its potential impurities.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]

  • HPLC-grade acetonitrile and water.[6][8]

  • The synthesized this compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of water and acetonitrile to a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • Start with 50% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 10 minutes.

      • Hold at 95% Mobile Phase B for 2 minutes.

      • Return to 50% Mobile Phase B over 1 minute and equilibrate for 5 minutes before the next injection.[6][7]

  • Data Analysis:

    • Integrate the peak areas of all detected components in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation and Performance: An ideal chromatogram will show a single, sharp, and symmetrical peak for the this compound. The presence of additional peaks indicates impurities. The retention times of these impurity peaks, when compared to authentic standards, can be used for their identification. The area percent calculation provides a quantitative measure of purity.

Advantages:

  • High resolution, enabling the separation of isomers.

  • Excellent quantitative accuracy and precision.

  • Non-destructive, allowing for sample recovery if needed.

Limitations:

  • Requires reference standards for definitive impurity identification.

  • Less effective for highly volatile or thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification of Volatile Impurities

GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the identification power of mass spectrometry.[9] It is the method of choice for the analysis of volatile and thermally stable compounds.[10]

Principle of the Technique: In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase lining the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" that allows for the unambiguous identification of the compound by comparison to spectral libraries.[11]

Experimental Protocol: GC-MS for Impurity Identification

Objective: To separate and identify volatile impurities in the synthesized this compound.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • The synthesized this compound sample.

  • A suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the synthesized sample in dichloromethane.

    • If necessary, dilute further to a final concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 200 °C at a rate of 15 °C/min.

      • Ramp to 280 °C at a rate of 25 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Identify the main peak corresponding to this compound and any impurity peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak to a reference library (e.g., NIST) for positive identification.

    • Calculate purity based on the relative peak areas (Area %).

Data Interpretation and Performance: The total ion chromatogram will display the separation of the different components of the sample. By clicking on each peak, the corresponding mass spectrum can be viewed. A library search will provide a list of potential matches with a quality score, allowing for high-confidence identification of impurities like unreacted 1-bromo-4-ethylbenzene.

Advantages:

  • Provides definitive structural information for identification.

  • Extremely high sensitivity for detecting trace impurities.

  • Vast spectral libraries are available for compound identification.

Limitations:

  • Only suitable for volatile and thermally stable compounds.

  • Quantification can be less accurate than HPLC without proper calibration with standards for each impurity.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into Molecular Structure

¹H NMR spectroscopy is an unparalleled tool for structural elucidation and can also be employed for purity assessment. It provides information on the chemical environment of every proton in the molecule.

Principle of the Technique: ¹H NMR exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required is dependent on the local electronic environment of the proton. This results in a spectrum with signals (peaks) at different chemical shifts. The area under each peak is directly proportional to the number of protons it represents. Impurities will give rise to their own set of signals, which can be distinguished from those of the main compound.

Experimental Protocol: ¹H NMR for Purity Assessment

Objective: To confirm the structure of this compound and detect the presence of impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The synthesized this compound sample.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to set include the number of scans (e.g., 16 or 32), relaxation delay, and spectral width.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale, typically to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all the peaks in the spectrum.

    • Compare the observed chemical shifts and coupling patterns to the expected spectrum for this compound.

    • Look for any unexplained peaks, which would indicate the presence of impurities. The relative integrals of these impurity peaks compared to the main compound's peaks can give a semi-quantitative estimate of purity.

Data Interpretation and Performance: The ¹H NMR spectrum of pure this compound will show characteristic signals for the aromatic protons and the ethyl group protons. Impurities, such as regioisomers, will have distinct aromatic proton signals with different chemical shifts and coupling constants. By carefully analyzing the integration values, the molar ratio of the main compound to the impurities can be determined.

Advantages:

  • Provides unambiguous structural confirmation.

  • Can be made quantitative (qNMR) with the use of an internal standard.

  • Requires minimal sample preparation.

Limitations:

  • Lower sensitivity compared to chromatographic methods for trace impurities.

  • Signal overlap can complicate the analysis of complex mixtures.

Data Summary and Comparison

The following table provides a comparative summary of the performance of each technique for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)¹H Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on polarity differences.Separation based on volatility, with mass-based identification.Analysis of the chemical environment of protons.
Primary Use Quantitative purity determination and separation of isomers.Identification of volatile impurities.Structural confirmation and semi-quantitative purity.
Detected Impurities Isomers, starting materials, less volatile byproducts.Volatile starting materials, byproducts.A wide range of impurities with distinct proton signals.
Limit of Detection Low ppm range.Low ppb to ppm range.~0.1-1%
Analysis Time 15-20 minutes per sample.20-30 minutes per sample.5-10 minutes per sample.

Visualizing the Analytical Workflow

A systematic workflow is essential for a comprehensive purity assessment. The following diagram illustrates a logical sequence of analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Comprehensive Purity Analysis cluster_result Final Assessment Synthesized_Product Synthesized This compound TLC_MP TLC / Melting Point (Preliminary Check) Synthesized_Product->TLC_MP HPLC HPLC (Quantitative Purity, Isomer Separation) TLC_MP->HPLC Pass GCMS GC-MS (Impurity ID) HPLC->GCMS Characterize Impurities NMR ¹H NMR (Structural Confirmation) HPLC->NMR Confirm Structure Final_Report Purity Report & Specification HPLC->Final_Report GCMS->Final_Report NMR->Final_Report

Caption: A comprehensive workflow for the purity assessment of a synthesized chemical intermediate.

The following diagram details the steps within the HPLC analysis workflow.

HPLC_Workflow SamplePrep 1. Sample Preparation (Dissolve & Filter) Injection 2. HPLC Injection SamplePrep->Injection Separation 3. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 4. UV Detection (254 nm) Separation->Detection DataAnalysis 5. Data Analysis (Peak Integration, Area % Calculation) Detection->DataAnalysis Result Purity Result DataAnalysis->Result

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion: An Integrated Approach to Ensuring Quality

The purity assessment of a key synthetic intermediate like this compound is a non-negotiable aspect of rigorous scientific practice. While each of the discussed analytical techniques offers unique advantages, a single method is rarely sufficient for a complete and unambiguous purity determination.

For the highest level of confidence, an integrated, multi-technique approach is recommended. HPLC provides excellent quantitative data on purity and isomeric distribution. GC-MS offers unparalleled capabilities for the identification of volatile impurities. Finally, ¹H NMR spectroscopy serves to confirm the identity of the main component and can reveal structural information about unknown impurities. By combining the data from these orthogonal techniques, researchers and drug development professionals can proceed with the confidence that their starting materials meet the stringent quality standards required for successful and reproducible outcomes.

References

A Comparative Crystallographic Guide to 1-Bromo-4-ethyl-2-nitrobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparative analysis of the synthesis, crystallization, and X-ray crystallography of 1-bromo-4-ethyl-2-nitrobenzene and its analogous derivatives. As a senior application scientist, my aim is to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation. We will delve into how subtle modifications to this aromatic scaffold can induce significant changes in its three-dimensional structure, influencing its physicochemical properties and potential applications in fields like medicinal chemistry and materials science.

The Strategic Importance of the this compound Scaffold

Substituted nitroaromatic compounds are fundamental building blocks in organic synthesis. The this compound framework, in particular, presents a unique combination of reactive sites and directing groups. The interplay between the electron-withdrawing nitro group and the ortho-para directing bromo and ethyl groups makes it a versatile precursor for a wide array of more complex molecules. A thorough understanding of its solid-state structure through X-ray crystallography is critical for predicting intermolecular interactions, which in turn govern properties such as solubility, melting point, and crystal packing—all of which are pivotal in drug development and materials engineering.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey from a synthesized compound to a high-quality single crystal suitable for X-ray diffraction is often fraught with challenges. The methodologies for both synthesis and crystallization must be carefully optimized for each specific derivative.

Synthetic Pathways to Substituted this compound

The synthesis of the target compound and its derivatives typically involves electrophilic aromatic substitution reactions. A general and reliable method is the nitration of the corresponding 1-bromo-4-ethylbenzene.

Detailed Protocol for the Synthesis of this compound:

  • Preparation of the Nitrating Mixture: In a flask maintained at 0°C using an ice-salt bath, cautiously add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid with gentle stirring. Allow the mixture to cool.

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 1-bromo-4-ethylbenzene (10 g, 54 mmol) in 50 mL of glacial acetic acid.

  • Nitration: Cool the solution of 1-bromo-4-ethylbenzene to 5-10°C. Slowly add the nitrating mixture dropwise from the dropping funnel, ensuring the temperature does not exceed 15°C. The rate of addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Work-up and Purification: The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product is then dried. For further purification, recrystallization is the method of choice.

The Art of Crystallization: A Comparative Approach

The selection of an appropriate crystallization technique is paramount for obtaining diffraction-quality single crystals. For many substituted nitrobenzenes, slow evaporation and cooling are effective methods.

Recrystallization Protocol for this compound Derivatives:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many nitroaromatic compounds, ethanol, methanol, or a mixture of ethanol and water are good starting points.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.

  • Crystal Growth: Cover the flask with a watch glass or perforated parafilm and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible. Subsequently, the flask can be placed in a refrigerator or an ice bath to maximize the yield of crystals.

  • Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a desiccator.

A Comparative Look at the Crystal Structures

While the crystal structure of this compound is not publicly available in crystallographic databases as of this writing, a detailed analysis of its close analog, 1-bromo-4-methyl-2-nitrobenzene, provides significant insights into the expected structural features.[3][4]

The Crystal Structure of 1-Bromo-4-methyl-2-nitrobenzene: A Reference Point

The crystal structure of 1-bromo-4-methyl-2-nitrobenzene has been determined by single-crystal X-ray diffraction.[3][4] This provides a solid foundation for understanding the intermolecular interactions that govern the crystal packing.

Key Crystallographic Data for 1-Bromo-4-methyl-2-nitrobenzene [3][4]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.016(5)
b (Å)14.617(5)
c (Å)4.037(5)
V (ų)768.1(10)
Z4
Dihedral Angle (NO₂/Ring)14.9(11)°

The dihedral angle between the nitro group and the phenyl ring is a crucial parameter, as it reflects the degree of steric hindrance and electronic communication.[3] In 1-bromo-4-methyl-2-nitrobenzene, this angle is relatively small, suggesting significant conjugation.

Predicted Impact of the Ethyl Group and Other Substituents

The substitution of the methyl group with an ethyl group in the 4-position is expected to have a discernible, albeit not drastic, effect on the crystal packing.

  • Steric Effects: The larger ethyl group may lead to a slight increase in the unit cell volume. The rotational freedom of the ethyl group could also introduce conformational polymorphism, where different crystal forms arise from different orientations of the ethyl group.

  • Intermolecular Interactions: The primary intermolecular interactions are likely to remain C-H···O and C-H···Br hydrogen bonds, as well as π-π stacking. The increased lipophilicity of the ethyl group might slightly alter the balance of these interactions.

The introduction of other functional groups would have more profound effects:

  • Hydroxyl or Amino Groups: The introduction of a strong hydrogen bond donor like a hydroxyl or amino group would likely dominate the crystal packing, leading to the formation of robust hydrogen-bonded networks. This would significantly alter the crystal system and space group.

  • Methoxy Group: A methoxy group, being a weaker hydrogen bond acceptor, would likely lead to more subtle changes in the crystal packing compared to a hydroxyl group.

Workflow for Synthesis to Structural Analysis

G Workflow from Synthesis to Comparative Structural Analysis cluster_synthesis Synthesis and Purification cluster_crystallography X-ray Crystallography cluster_analysis Comparative Analysis A Starting Materials (e.g., 1-Bromo-4-ethylbenzene) B Electrophilic Aromatic Substitution (e.g., Nitration) A->B C Crude Product B->C D Recrystallization C->D E Pure Crystalline Product D->E F Single Crystal Selection E->F G X-ray Diffraction Data Collection F->G H Structure Solution and Refinement G->H I Crystallographic Information File (CIF) H->I J Analysis of Unit Cell and Space Group I->J K Evaluation of Intermolecular Interactions J->K L Comparison with Analogous Structures K->L M Structure-Property Relationship Insights L->M

Caption: A schematic overview of the process from chemical synthesis to in-depth crystallographic comparison.

Concluding Remarks for the Practicing Scientist

This guide has provided a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of this compound and its derivatives. While a definitive crystal structure for the ethyl-substituted compound remains to be published, the detailed analysis of its methyl analog offers a robust predictive framework. The key takeaway for researchers is the profound impact that even small substituent changes can have on the solid-state architecture of a molecule. A systematic approach, combining careful synthesis and crystallization with detailed structural analysis, is essential for harnessing the full potential of this versatile chemical scaffold in the design of new functional molecules.

References

A Comparative Guide to Alternative Reagents for 1-Bromo-4-ethyl-2-nitrobenzene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1-Bromo-4-ethyl-2-nitrobenzene and the Quest for Greener, More Efficient Alternatives

This compound is a valuable substituted aromatic compound, frequently employed as a building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its utility stems from the presence of three distinct functional handles: a bromo group, a nitro group, and an ethyl substituent. The bromo and nitro moieties, in particular, serve as versatile reactive sites for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and reductions.

However, the drive for more sustainable, cost-effective, and atom-economical synthetic routes has spurred research into alternatives. This guide provides a comparative analysis of alternative reagents and synthetic strategies to this compound, focusing on two cornerstone reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as the reduction of the nitro group. We will explore the use of reagents that leverage the inherent reactivity of the nitro group as a leaving group and consider alternative starting materials that may offer a more streamlined synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

I. Palladium-Catalyzed Cross-Coupling Reactions: Beyond the Bromo Group

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. Traditionally, the bromine atom of this compound serves as the reactive handle in these transformations. However, recent advancements have demonstrated that the nitro group itself can act as a leaving group in certain palladium-catalyzed reactions, opening up new avenues for molecular construction.[1]

A. The Suzuki-Miyaura Coupling: A New Role for the Nitro Group

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. While aryl bromides are conventional coupling partners, research has shown that nitroarenes can also serve as effective electrophiles through a process known as denitrative coupling.[2] This presents an intriguing alternative: the use of 4-ethylnitrobenzene in place of this compound.

Conceptual Framework: Aryl Bromide vs. Nitroarene as Leaving Group

The choice between an aryl bromide and a nitroarene as the electrophilic partner in a Suzuki-Miyaura coupling has significant implications for the overall synthetic strategy.

G cluster_0 Conventional Route cluster_1 Alternative Route Start_Br 4-Ethylnitrobenzene Bromination Bromination Start_Br->Bromination Reagent_Br This compound Bromination->Reagent_Br Suzuki_Br Suzuki Coupling (C-Br activation) Reagent_Br->Suzuki_Br Product_Br Target Biaryl Suzuki_Br->Product_Br Reagent_NO2 4-Ethylnitrobenzene Suzuki_NO2 Denitrative Suzuki Coupling (C-NO2 activation) Reagent_NO2->Suzuki_NO2 Product_NO2 Target Biaryl Suzuki_NO2->Product_NO2

Caption: Comparison of synthetic routes to a target biaryl.

Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound (C-Br Coupling)4-Ethylnitrobenzene (C-NO2 Coupling)
Catalyst System Often effective with standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).Typically requires more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[1]
Reaction Conditions Generally milder temperatures and shorter reaction times.Often requires higher temperatures and longer reaction times to facilitate the challenging C-NO₂ bond cleavage.[2]
Atom Economy Lower, as a bromine atom is introduced and then removed.Higher, as it avoids the bromination step.
Cost & Availability This compound is commercially available but generally more expensive than 4-ethylnitrobenzene.4-Ethylnitrobenzene is a more readily available and cost-effective starting material.

Experimental Protocol: Denitrative Suzuki-Miyaura Coupling of a Nitroarene

This protocol is adapted from a general procedure for the denitrative Suzuki-Miyaura coupling of nitroarenes.

Materials:

  • Nitroarene (e.g., 4-ethylnitrobenzene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add the nitroarene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture at 120-140 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. The Buchwald-Hartwig Amination: A Parallel Story

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, a cornerstone for C-N bond formation, can also be adapted to utilize nitroarenes as electrophiles.[4][5][6] This again presents 4-ethylnitrobenzene as a viable, more atom-economical alternative to this compound.

Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound (C-Br Coupling)4-Ethylnitrobenzene (C-NO2 Coupling)
Catalyst System A wide range of palladium/phosphine ligand systems are effective.[7][8]Requires carefully selected, highly active palladium catalysts with bulky, electron-rich ligands to facilitate the C-NO₂ cleavage.[4][5][6]
Reaction Conditions Generally proceeds under milder conditions.Often necessitates higher temperatures and more stringent anhydrous conditions.
Substrate Scope Broad scope with a variety of primary and secondary amines.The scope with respect to the amine coupling partner may be more limited, and optimization is often required.

Experimental Protocol: Denitrative Buchwald-Hartwig Amination of a Nitroarene

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Nitroarene (e.g., 4-ethylnitrobenzene) (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox, add the nitroarene, Pd₂(dba)₃, RuPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add the anhydrous toluene and the amine.

  • Seal the tube and heat the reaction mixture at 100-120 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography.

II. Reduction of the Nitro Group: A Gateway to Anilines

The reduction of the nitro group to an amine is a fundamental transformation, providing access to anilines which are key intermediates in many synthetic endeavors. For this compound, this reaction yields 2-Bromo-5-ethylaniline. An alternative approach would be to start with 4-ethylaniline, nitrate it to form 4-ethyl-2-nitroaniline, and then proceed with further functionalization.

Alternative Starting Material: 4-Ethyl-2-nitroaniline

4-Ethyl-2-nitroaniline is a commercially available compound that can be synthesized from 4-ethylaniline.[9] This reagent can be a valuable alternative to this compound, particularly if the desired final product requires an amino group and subsequent modification of the aromatic ring.

Synthetic Workflow Comparison

G cluster_0 Route from this compound cluster_1 Route from 4-Ethyl-2-nitroaniline Start_Br This compound Reduction Nitro Reduction Start_Br->Reduction Intermediate 2-Bromo-5-ethylaniline Reduction->Intermediate Further_Func Further Functionalization (e.g., Suzuki Coupling) Intermediate->Further_Func Product_1 Final Product Further_Func->Product_1 Start_NH2 4-Ethyl-2-nitroaniline Diazotization Diazotization & Sandmeyer (e.g., Bromination) Start_NH2->Diazotization Intermediate_2 This compound Diazotization->Intermediate_2 Reduction_2 Nitro Reduction Intermediate_2->Reduction_2 Product_2 Final Product Reduction_2->Product_2

Caption: Comparison of synthetic workflows.

Experimental Protocol: Synthesis of 4-Ethyl-2-nitroaniline from 4-Ethylaniline

This protocol is based on a literature procedure.[9]

Materials:

  • 4-Ethylaniline (6.0 g)

  • Acetic anhydride (30 mL)

  • 70% Nitric acid (6.3 mL)

  • Concentrated hydrochloric acid (15 mL)

  • Dilute aqueous sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Add 4-ethylaniline dropwise to acetic anhydride.

  • Cool the mixture and add 70% nitric acid dropwise at 12-13 °C.

  • Stir the mixture at 10-12 °C, then pour into ice water.

  • Separate the oily product and heat with concentrated hydrochloric acid for one hour.

  • Make the solution alkaline with dilute aqueous sodium hydroxide and extract with chloroform.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to yield 4-ethyl-2-nitroaniline (yield ~69%).[9]

Experimental Protocol: Catalytic Reduction of a Bromonitroarene

This is a general procedure for the selective reduction of a nitro group in the presence of a bromo substituent.

Materials:

  • This compound (1.0 mmol)

  • Iron powder (3.0 mmol)

  • Ammonium chloride (4.0 mmol)

  • Ethanol (10 mL)

  • Water (2.5 mL)

Procedure:

  • To a round-bottom flask, add the this compound, ethanol, and water.

  • Add the iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with an organic solvent and wash with water.

  • Dry the organic layer and concentrate to give the desired 2-Bromo-5-ethylaniline.

III. Safety and Handling Considerations

Substituted nitrobenzenes and anilines are often toxic and require careful handling. Always consult the Safety Data Sheet (SDS) before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

IV. Conclusion and Future Outlook

While this compound remains a valuable and versatile reagent, this guide has highlighted several viable alternatives that can offer advantages in terms of atom economy, cost, and synthetic efficiency. The emergence of denitrative cross-coupling reactions, in particular, challenges the traditional reliance on aryl halides and opens up new strategic possibilities for the synthesis of complex molecules. As catalytic systems continue to evolve, the direct functionalization of C-NO₂ bonds is expected to become an increasingly powerful tool in the synthetic chemist's arsenal. Furthermore, considering alternative starting materials like 4-ethyl-2-nitroaniline can provide more direct routes to certain target molecules. The choice of the optimal reagent and synthetic route will ultimately depend on the specific target molecule, available resources, and the desired balance of factors such as yield, cost, and environmental impact.

V. References

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem. Accessed January 6, 2026.

  • Synthesis of 4-ethyl-2-nitroaniline. PrepChem.com. Accessed January 6, 2026.

  • The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. ResearchGate. Accessed January 6, 2026.

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. Chemical Science (RSC Publishing). Accessed January 6, 2026.

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. Accessed January 6, 2026.

  • Light-Promoted CN Coupling of Aryl Halides with Nitroarenes. The University of Liverpool Repository. Accessed January 6, 2026.

  • Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides | Request PDF. ResearchGate. Accessed January 6, 2026.

  • 4-ethyl-2-nitro-aniline synthesis. ChemicalBook. Accessed January 6, 2026.

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. Benchchem. Accessed January 6, 2026.

  • 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka. Accessed January 6, 2026.

  • Optimizing the yield and purity of N-(2-chloroethyl)-4-nitroaniline synthesis. Benchchem. Accessed January 6, 2026.

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Accessed January 6, 2026.

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Accessed January 6, 2026.

  • Cross-Coupling Reactions of Nitroarenes. PubMed. Accessed January 6, 2026.

  • Buchwald–Hartwig amination. Wikipedia. Accessed January 6, 2026.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 6, 2026.

  • ethyl 4-aminobenzoate. Organic Syntheses Procedure. Accessed January 6, 2026.

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends | Request PDF. ResearchGate. Accessed January 6, 2026.

  • The Suzuki-Miyaura Coupling of Nitroarenes. Semantic Scholar. Accessed January 6, 2026.

  • The Suzuki–Miyaura Coupling of Nitroarenes | Request PDF. ResearchGate. Accessed January 6, 2026.

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 6, 2026.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Accessed January 6, 2026.

  • Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications (RSC Publishing). Accessed January 6, 2026.

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ResearchGate. Accessed January 6, 2026.

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. Accessed January 6, 2026.

  • 4-Ethyl-2-nitroaniline. PubChem. Accessed January 6, 2026.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Accessed January 6, 2026.

  • A convenient and efficient one pot synthesis of unsymmetrically substituted p -terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate. ResearchGate. Accessed January 6, 2026.

  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes | Request PDF. ResearchGate. Accessed January 6, 2026.

  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. NIH. Accessed January 6, 2026.

  • The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. Accessed January 6, 2026.

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing - The Royal Society of Chemistry. Accessed January 6, 2026.

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. ACS Publications. Accessed January 6, 2026.

  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate. Accessed January 6, 2026.

  • Table of content. The Royal Society of Chemistry. Accessed January 6, 2026.

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. Accessed January 6, 2026.

  • Solved 1-Bromo-4-nitrobenzene reacted in Pd catalyst | Chegg.com. Chegg. Accessed January 6, 2026.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Accessed January 6, 2026.

  • This compound. PubChem. Accessed January 6, 2026.

  • Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Science Learning Center. Accessed January 6, 2026.

  • Electrochemically driven reductive coupling of nitroarenes with alkyl bromides. ResearchGate. Accessed January 6, 2026.

References

A comparative study of catalytic systems for Suzuki reactions with 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science. However, the successful coupling of electronically deactivated and sterically hindered substrates, such as 1-Bromo-4-ethyl-2-nitrobenzene, presents a significant challenge. The strong electron-withdrawing nature of the nitro group at the ortho position deactivates the aryl bromide towards oxidative addition, the rate-determining step in the catalytic cycle. Furthermore, the presence of an ethyl group at the para position introduces steric bulk that can impede catalyst-substrate interaction. This guide provides a comparative analysis of catalytic systems tailored for this challenging transformation, offering experimentally-backed insights to guide catalyst selection and reaction optimization.

Understanding the Challenge: The Substrate's Electronic and Steric Profile

The reactivity of an aryl halide in the Suzuki-Miyaura coupling is intrinsically linked to its electronic and steric properties. In this compound, the nitro group's potent electron-withdrawing effect diminishes the electron density of the aromatic ring, making the oxidative addition of a palladium(0) catalyst into the C-Br bond more difficult. Concurrently, the ethyl group, while electronically donating, contributes to the steric congestion around the reaction center, further hindering the approach of the bulky catalyst. A successful catalytic system must therefore be sufficiently electron-rich to facilitate oxidative addition to the deactivated ring and possess a ligand framework that is both bulky enough to promote reductive elimination and flexible enough to accommodate the sterically demanding substrate.

A Comparative Analysis of Catalytic Systems

The choice of catalyst, specifically the ligand coordinated to the palladium center, is paramount for overcoming the hurdles presented by this compound. Below, we compare the performance of several classes of catalytic systems, drawing on data from reactions with structurally similar nitro-substituted aryl bromides.

Bulky, Electron-Rich Phosphine Ligands: The Buchwald Palladacycles

The advent of bulky, electron-rich phosphine ligands, such as SPhos and BrettPhos, has revolutionized the field of cross-coupling chemistry, enabling the use of previously unreactive substrates.[1] These ligands enhance the electron density at the palladium center, thereby promoting the oxidative addition step.[1]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100495[2]
Pd(acac)₂BrettPhosK₃PO₄·nH₂O1,4-Dioxane130-High[3]

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is crucial for activating the boronic acid without promoting unwanted side reactions. 1,4-Dioxane is a common solvent due to its high boiling point and ability to dissolve both organic and inorganic reagents. The elevated temperatures are necessary to overcome the high activation energy of the oxidative addition step with this deactivated substrate.

N-Heterocyclic Carbene (NHC) Ligands: A Stable and Active Alternative

N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines in palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability makes the palladium center highly electron-rich, while their steric bulk facilitates the reductive elimination step. PEPPSI-IPr, a commercially available palladium-NHC precatalyst, has shown exceptional activity in the Suzuki coupling of challenging substrates.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298[2]

Causality Behind Experimental Choices: The use of cesium carbonate (Cs₂CO₃), a stronger base, can sometimes lead to faster reaction rates. tert-Amyl alcohol is a suitable high-boiling solvent that can facilitate the dissolution of the various reaction components. The high yield and short reaction time highlight the exceptional activity of the PEPPSI-IPr catalyst.

Nickel-Based Catalysts: A Cost-Effective and Reactive Option

In recent years, nickel-based catalysts have gained prominence as a more economical and, in some cases, more reactive alternative to palladium.[4] Nickel catalysts can be particularly effective for the coupling of electron-deficient aryl halides.

While specific data for this compound is limited, studies on similar substrates suggest that a simple, ligand-free nickel bromide system can be effective, albeit often requiring higher temperatures.

Conceptual Advantage: The primary driver for exploring nickel catalysis is the significantly lower cost of nickel compared to palladium. For large-scale industrial applications, this can be a critical factor.

Experimental Protocols

Below is a detailed, step-by-step methodology for a representative Suzuki coupling of this compound using a high-performing palladium-phosphine catalyst system.

Protocol: Suzuki Coupling using Pd(OAc)₂ and SPhos

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate the key steps in the Suzuki-Miyaura catalytic cycle and a logical workflow for catalyst selection.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection A Define Substrate: This compound B Initial Catalyst Screening: - Pd/Bulky Phosphine (e.g., SPhos) - Pd/NHC (e.g., PEPPSI-IPr) A->B C Reaction Optimization: - Base (K3PO4, Cs2CO3) - Solvent (Dioxane, t-AmylOH) - Temperature (80-130 °C) B->C E Consider Alternative Metals: - Nickel-based catalysts for cost-effectiveness B->E D Analysis of Results: - Yield - Reaction Time - Purity C->D F Final Protocol Selection D->F E->C

Caption: A logical workflow for selecting and optimizing a catalytic system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success hinges on the selection of a highly active and robust catalytic system capable of overcoming the substrate's inherent electronic deactivation and steric hindrance. Modern palladium catalysts equipped with bulky, electron-rich phosphine or N-heterocyclic carbene ligands have demonstrated remarkable efficacy in similar systems. For applications where cost is a primary concern, nickel-based catalysts present a viable and promising alternative. By understanding the interplay of electronic and steric effects and by systematically optimizing the reaction conditions, researchers can confidently and efficiently synthesize the desired biaryl products, paving the way for advancements in medicinal chemistry and materials science.

References

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is a mandate dictated by efficacy, safety, and stringent regulatory oversight.[1][2] 1-Bromo-4-ethyl-2-nitrobenzene serves as a key building block in the synthesis of more complex molecules, where its purity directly influences the quality and safety profile of the final drug product.[3] Isomeric impurities, molecules with the same chemical formula but different structural arrangements, are of particular concern. Even subtle differences in structure can lead to significant variations in pharmacological activity, toxicity, or pharmacokinetic profiles.[4]

Regulatory bodies like the U.S. FDA and the European Medicines Agency, guided by the International Council for Harmonisation (ICH), have established clear guidelines for the identification, qualification, and control of impurities.[1][5] For drug substances, any impurity present above a certain threshold (typically 0.10-0.15%) must be identified and qualified.[4] This guide provides a comprehensive comparison of analytical methodologies for resolving and quantifying isomeric impurities in this compound, grounded in the principles of scientific integrity and regulatory compliance.

Understanding the Origin: Potential Isomeric Impurities

The primary route to this compound involves the electrophilic nitration of 1-bromo-4-ethylbenzene. In electrophilic aromatic substitution, the existing substituents on the benzene ring—an ethyl group (ortho-, para-directing) and a bromine atom (ortho-, para-directing)—govern the position of the incoming nitro group.[6][7] While the target isomer is the desired product, the reaction kinetics and conditions can inevitably lead to the formation of positional isomers.

The most probable isomeric impurities arising from this synthesis are:

  • 2-Bromo-1-ethyl-4-nitrobenzene: Nitration occurs ortho to the bromine and meta to the ethyl group.

  • 4-Bromo-2-ethyl-1-nitrobenzene: Nitration occurs ortho to the ethyl group and meta to the bromine group.

Below is a diagram illustrating the synthetic pathway and the resulting isomers.

Isomer_Formation cluster_synthesis Synthetic Pathway cluster_isomers Potential Products Start 1-Bromo-4-ethylbenzene Reagent + HNO3 / H2SO4 (Nitration) Start->Reagent Products Mixture of Isomers Reagent->Products Target This compound (Target Product) Products->Target Major Isomer1 2-Bromo-1-ethyl-4-nitrobenzene (Isomeric Impurity) Products->Isomer1 Minor Isomer2 4-Bromo-2-ethyl-1-nitrobenzene (Isomeric Impurity) Products->Isomer2 Minor

Caption: Synthetic origin of potential isomeric impurities.

Comparative Analysis of Analytical Methodologies

The separation of structurally similar, non-chiral isomers necessitates high-resolution chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed for this purpose.[8] The choice between them depends on the analyte's properties, required sensitivity, and laboratory resources.

Gas Chromatography (GC): The Power of Volatility

GC is an ideal technique for analyzing volatile and thermally stable compounds like nitroaromatics. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase of the GC column.

  • Causality of Method Choice: The nitro- and bromo-substituents make this compound and its isomers highly electronegative. This makes the Electron Capture Detector (ECD) an exceptionally sensitive and selective choice, capable of detecting these compounds at picogram levels.[9] A Nitrogen-Phosphorus Detector (NPD) is also a viable, selective alternative.[9]

  • Stationary Phase Selection: A mid-polarity stationary phase, such as one containing 50% phenyl-methylpolysiloxane, often provides the optimal balance of interactions to resolve positional isomers that have very similar boiling points but differ slightly in dipole moment.

High-Performance Liquid Chromatography (HPLC): Versatility in Separation

HPLC offers greater flexibility in method development through the manipulation of both stationary and mobile phases. For aromatic isomers, reversed-phase HPLC is the most common approach.

  • Causality of Method Choice: Separation in reversed-phase HPLC is primarily driven by hydrophobic interactions between the analytes and the non-polar stationary phase (e.g., C18).[10] However, for positional isomers with nearly identical hydrophobicity, secondary interactions are key. Stationary phases incorporating phenyl rings (e.g., Phenyl-Hexyl) can induce π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism that is often crucial for resolving closely related isomers.[10]

  • Detector Selection: A UV-Vis detector is standard, as the nitroaromatic chromophore provides strong absorbance around 254 nm.[11] A Diode Array Detector (DAD) is highly recommended as it provides spectral data that can confirm peak purity and aid in the identification of unknown impurities.

Performance Comparison: GC-ECD vs. RP-HPLC-UV

The following table summarizes the key performance attributes of each technique for this specific application.

ParameterGas Chromatography (GC-ECD)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation by volatility and polaritySeparation by hydrophobicity and other interactions (e.g., π-π)
Typical Column Mid-polarity capillary (e.g., DB-17)Reversed-phase (e.g., C18, Phenyl-Hexyl)
Sensitivity Very High (picogram level)High (nanogram level)
Resolution Excellent for volatile isomersHighly tunable via mobile/stationary phase selection
Sample Throughput Generally faster run timesCan be longer depending on gradient
Key Advantage Exceptional sensitivity with ECDHigh versatility and robustness
Limitation Requires analyte to be thermally stableHigher solvent consumption

The Imperative of Method Validation: A Self-Validating System

A developed analytical method is not trustworthy until it is validated.[12][13] Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[14][15] The framework provided by the ICH Q2(R2) guideline is the authoritative standard.[4]

A self-validating system for isomeric purity analysis must demonstrate the following:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, namely its isomers.[16] This is the most critical validation parameter. It is proven by demonstrating baseline resolution between all isomeric peaks.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the isomeric impurities can be reliably detected and quantified, respectively. The LOQ must be below the reporting threshold (e.g., 0.05%).

  • Linearity & Range: The method must provide results that are directly proportional to the concentration of the impurity over a specified range (e.g., from LOQ to 120% of the specification limit).

  • Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples spiked with known amounts of the impurity standards.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (same conditions, short interval) and intermediate precision (within-lab variations: different days, analysts, equipment).[13]

Detailed Experimental Protocols

The following protocols are robust starting points. Optimization may be required based on the specific instrumentation and impurity profile encountered.

Protocol 1: Isomeric Purity by GC-ECD
  • Instrumentation & Materials:

    • Gas chromatograph with an Electron Capture Detector (ECD).

    • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 50% Phenyl-methylpolysiloxane).

    • Carrier gas: Helium or Nitrogen, high purity.

    • Sample solvent: Hexane, HPLC grade.

  • Standard Preparation:

    • Prepare a stock solution (1 mg/mL) of the this compound reference standard.

    • Prepare individual stock solutions (0.1 mg/mL) of any available isomeric impurity standards.

    • Prepare a resolution solution containing the main compound at ~1 mg/mL and each isomer at ~0.1% of that concentration (1 µg/mL).

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Program: 150°C hold for 1 min, ramp at 5°C/min to 220°C, hold for 5 min.

    • Detector Temperature: 300°C

    • Carrier Gas Flow: Constant flow, ~1.2 mL/min.

  • Analysis Procedure:

    • Inject the resolution solution to confirm adequate separation (>1.5) between all isomers.

    • Inject the sample solution (prepared at ~1 mg/mL in hexane).

    • Calculate the percentage of each impurity using area percent normalization.

Protocol 2: Isomeric Purity by RP-HPLC-UV
  • Instrumentation & Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD detector.

    • Analytical column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water, HPLC grade.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Sample Diluent: 50:50 Acetonitrile:Water.

  • Standard Preparation:

    • Prepare a stock solution (1 mg/mL) of the this compound reference standard in diluent.

    • Prepare individual stock solutions (0.1 mg/mL) of any available isomeric impurity standards in diluent.

    • Prepare a resolution solution containing the main compound at ~0.5 mg/mL and each isomer at ~0.1% of that concentration (0.5 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 75% B

      • 15-16 min: 75% to 50% B

      • 16-20 min: 50% B (re-equilibration)

  • Analysis Procedure:

    • Inject the diluent as a blank.

    • Inject the resolution solution to confirm baseline separation of all isomers.

    • Inject the sample solution (prepared at ~0.5 mg/mL in diluent).

    • Use the DAD to confirm peak purity of the main peak.

    • Calculate the percentage of each impurity using area percent normalization.

Analytical Workflow for Isomeric Purity

The logical flow from sample receipt to final report is a critical component of a robust quality system.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Review Sample Receive Sample & Standards Prep Prepare Solutions (Sample, Standards, Resolution) Sample->Prep SST System Suitability Test (Inject Resolution Solution) Prep->SST Analysis Analyze Sample Batch SST->Analysis If SST Passes Integration Integrate Chromatogram & Identify Peaks Analysis->Integration Calculation Calculate Impurity % Integration->Calculation Review Review Data vs. Specs Calculation->Review Report Generate Final Report Review->Report

Caption: General workflow for isomeric purity analysis.

Conclusion

The rigorous analysis of isomeric purity for key intermediates like this compound is non-negotiable in the pharmaceutical industry. Both GC-ECD and RP-HPLC-UV are powerful, orthogonal techniques capable of achieving the necessary resolution and sensitivity. While GC-ECD offers unparalleled sensitivity, RP-HPLC provides greater flexibility and is often preferred in quality control environments due to its robustness. The choice of method should be based on the specific requirements of the analysis, but regardless of the platform, a comprehensive validation protocol grounded in ICH guidelines is paramount to ensure data integrity and regulatory compliance. This commitment to analytical excellence is the foundation upon which safe and effective medicines are built.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of reagents are paramount. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 1-Bromo-4-ethyl-2-nitrobenzene (CAS No. 3885-67-0), a compound class—halogenated nitroaromatics—that demands meticulous attention to safety and regulatory compliance. Our objective is to move beyond mere procedural lists and instill a deep understanding of why these steps are critical, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Assessment & Risk Mitigation

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a member of the nitrobromobenzene family, which is classified as a toxic solid.[1] The primary risks are associated with its toxicity and irritation potential.

Key Hazard Information:

PropertyHazard DescriptionGHS Pictograms
Chemical Identity This compoundN/A (Specific data limited; based on similar compounds)
CAS Number 3885-67-0N/A
Molecular Formula C₈H₈BrNO₂N/A
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3]môi trường (GHS09), dấu chấm than (GHS07), nguy hiểm sức khỏe (GHS08)
Skin Irritation Causes skin irritation.[2][4]dấu chấm than (GHS07)
Eye Irritation Causes serious eye irritation.[2][4]dấu chấm than (GHS07)
Respiratory Irritation May cause respiratory irritation.[2][4]dấu chấm than (GHS07)
Chronic Effects May cause damage to organs (blood, liver, reproductive system) through prolonged or repeated exposure.[2][3] Absorption can lead to methemoglobinemia.[3]nguy hiểm sức khỏe (GHS08)
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5]môi trường (GHS09)

Causality Insight: The nitro group (-NO₂) and the bromine atom (-Br) contribute significantly to the molecule's reactivity and toxicity. Nitroaromatic compounds are known to interfere with biological processes, and halogenation can increase persistence in the environment. Absorption through the skin is a significant risk, potentially leading to systemic effects like methemoglobinemia, where the blood's ability to carry oxygen is dangerously reduced.[3]

Engineering Controls & Personal Protective Equipment (PPE)

The first line of defense is to minimize exposure.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment (PPE) : A risk assessment dictates the selection of PPE. For this compound, the minimum required PPE includes:

    • Gloves : Chemically resistant gloves (nitrile is a common choice, but consult the manufacturer's compatibility chart) are mandatory.[7]

    • Eye Protection : Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7]

    • Lab Coat : A standard lab coat should be worn and buttoned. For larger quantities, a chemical-resistant apron is recommended.[5]

    • Respiratory Protection : If there is any risk of airborne dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[6]

Part 2: Step-by-Step Disposal & Decontamination Protocols

Disposal is not merely "getting rid of" a chemical; it is the final step in its lifecycle management. Improper disposal can lead to regulatory fines, environmental damage, and serious safety incidents.

Waste Categorization & Segregation

This compound must be disposed of as hazardous waste . It falls into the category of halogenated organic waste.[8]

Self-Validating System: To prevent dangerous reactions and streamline disposal, rigorous waste segregation is non-negotiable. Never mix halogenated organic waste with non-halogenated, acidic, or basic waste streams.[8][9] Mixing can cause exothermic reactions, pressure buildup, or the generation of toxic gases.

The following diagram illustrates the critical decision-making process for waste segregation.

WasteSegregation Start Chemical Waste Generated (this compound) IsHalogenated Is the waste a halogenated organic? Start->IsHalogenated HalogenatedBin Collect in designated 'Halogenated Organic Waste' container. IsHalogenated->HalogenatedBin Yes NonHalogenatedBin Collect in 'Non-Halogenated Organic Waste' container. IsHalogenated->NonHalogenatedBin No (e.g., Acetone) InorganicBin Collect in 'Inorganic/Aqueous Waste' container. IsHalogenated->InorganicBin No (e.g., HCl) caption Fig 1. Waste Segregation Workflow

Caption: Fig 1. Waste Segregation Workflow

Protocol for Collecting Bulk & Residual Waste

This procedure applies to unused product, reaction mixtures, and contaminated materials.

  • Container Selection : Select a chemically compatible, leak-proof container with a secure, vapor-tight lid. Polyethylene or glass containers are typically appropriate.[10] The container must be in good condition.

  • Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[9] The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound"

    • The accumulation start date

    • Appropriate hazard warnings (e.g., Toxic, Irritant)[9]

  • Transfer : Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid creating dust.[6] If transferring a solid, use a powder funnel. If transferring a solution, pour slowly to avoid splashing.

  • Storage : Keep the waste container securely closed except when adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA), which should be in a secondary containment bin away from incompatible materials.[9]

  • Final Disposal : Once the container is full (do not overfill, leave ~10% headspace) or the accumulation time limit is reached, arrange for pickup by your institution's licensed professional waste disposal service.[1][6]

Protocol for Managing Small Spills (<100 mL/g)

Immediate and correct response to a spill is critical.

  • Alert & Evacuate : Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the lab.

  • Don PPE : Don the appropriate PPE as described in Section 1.1, including double-gloving with nitrile gloves.[10]

  • Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or silica gel.[12] Do not use paper towels or other combustible materials , as they can create a fire hazard with oxidizing compounds.

  • Collect : Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated hazardous waste container.[4][12] Use non-sparking tools.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Dispose : Seal and label the container of spill debris and dispose of it through your institution's hazardous waste program.[2]

Decontamination of Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The rinsate from each rinse is considered hazardous waste. Collect all rinsate in your designated "Halogenated Organic Waste" container.[8]

  • Final Disposal : Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., recycled glass), but you must first obliterate or remove the original chemical label. Verify this procedure with your institution's Environmental Health & Safety (EHS) department.

Part 3: Regulatory Framework

All disposal activities are governed by local, state, and federal regulations. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13] While this compound is not specifically listed by name as a P- or U-series waste, it would likely be classified under characteristic waste codes due to its properties:

  • D001 (Ignitability) : Unlikely for this solid, but solutions may have a flashpoint requiring this code.[14][15]

  • D002 (Corrosivity) : Not applicable unless mixed with corrosive substances.[14][15]

  • D003 (Reactivity) : Not typically reactive in the RCRA sense.[14][15]

  • Toxicity Characteristic : The most probable classification, based on its harmful effects. A Toxicity Characteristic Leaching Procedure (TCLP) would determine the specific code.

Ultimately, your institution's EHS department is the final authority on waste classification and disposal procedures. Always consult them for guidance specific to your location.[7]

By adhering to these scientifically grounded and safety-focused procedures, you contribute to a culture of responsibility, ensuring that our vital research does not come at the cost of personal or environmental health.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.